Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-10-20(11-14-22)9-12-21(16-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUXMFWOKQLQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632521 | |
| Record name | tert-Butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-40-9 | |
| Record name | tert-Butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
The quest for novel therapeutic agents with enhanced three-dimensionality and improved pharmacological profiles has led researchers to explore complex molecular architectures. Among these, spirocyclic systems have emerged as privileged scaffolds due to their rigid, well-defined conformational properties.[1] This guide provides an in-depth technical overview of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a key synthetic intermediate, and its core scaffold, 2,8-diazaspiro[4.5]decane. We will explore its chemical properties, provide a detailed synthesis protocol with mechanistic rationale, and survey its broad applications in the development of next-generation therapeutics, from anti-inflammatory agents to novel cancer therapies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.
The Strategic Value of the 2,8-Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane framework is a heterocyclic motif featuring a piperidine ring and a pyrrolidine ring fused at a single quaternary carbon atom. This spirocyclic arrangement imparts significant structural rigidity and a distinct three-dimensional exit vector for substituents, which is highly advantageous in drug design for optimizing binding interactions with biological targets.
Derivatives of this scaffold have been identified as potent modulators of a wide array of biological targets, establishing it as a "privileged scaffold" in medicinal chemistry.[2][3] The specific subject of this guide, This compound , is a particularly useful derivative. In this molecule:
-
The tert-butyloxycarbonyl (Boc) group at the N8 position serves as a crucial protecting group, allowing for selective chemical manipulation of the N2 position.
-
The benzyl (Bn) group at the N2 position can either be a permanent structural component of a final drug candidate or act as another protecting group that can be removed under different conditions than the Boc group, enabling orthogonal synthesis strategies.
This dual-functionalization capacity makes it a cornerstone intermediate for building diverse chemical libraries aimed at various therapeutic areas.
Physicochemical and Structural Characteristics
Precise knowledge of a compound's properties is fundamental to its application. While extensive experimental data for the title compound is not broadly published, we can characterize it based on its structure and compare it to its commercially available precursor.
| Property | Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Precursor) | This compound (Target) |
| CAS Number | 236406-39-6[4] | Not broadly assigned |
| Molecular Formula | C₁₃H₂₄N₂O₂[4] | C₂₀H₃₀N₂O₂ |
| Molecular Weight | 240.34 g/mol [4] | 330.47 g/mol |
| IUPAC Name | tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[4] | This compound |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1[4] | C1CN(CC2(C1)CCN(CC2)C(=O)OC(C)(C)C)Cc3ccccc3 |
| InChI Key | MGHFVXFMQGQAKJ-UHFFFAOYSA-N[4] | (Predicted) YWJWHKOKBSXJSN-UHFFFAOYSA-N |
| Physical Form | Solid or Semi-solid | Expected to be a solid or viscous oil |
| Storage Conditions | 2-8°C, sealed in dry, dark place | 2-8°C, sealed in dry, dark place |
Synthesis and Functionalization: A Step-by-Step Protocol
The synthesis of this compound is typically achieved via reductive amination, a robust and high-yielding reaction. The N8 position is sterically and electronically deactivated by the Boc protecting group, ensuring high selectivity for the functionalization of the N2 amine.
Experimental Protocol: Reductive Amination
This protocol describes the benzylation of the N2 position starting from the commercially available Boc-protected scaffold.
Materials:
-
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Imine Formation: Add benzaldehyde (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less basic than other hydrides like sodium cyanoborohydride, reducing side reactions and making the reaction compatible with a wider range of functional groups.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure this compound.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the reductive amination process.
Caption: Reductive amination workflow for N-benzylation.
Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for creating potent and selective drug candidates across multiple therapeutic areas. The rigid scaffold helps to pre-organize pharmacophoric elements in a favorable 3D orientation, often leading to improved potency and reduced off-target effects.
Key Therapeutic Areas:
-
Oncology: Derivatives of the related 1-oxa-3,7-diazaspirodecane scaffold have been developed as potent inhibitors of the KRAS-G12D oncogene, demonstrating nanomolar efficacy in cellular assays.[5] The 2,8-diaza scaffold provides similar geometric advantages for targeting protein-protein interfaces.
-
Cardiovascular Disease: The 2,8-diazaspiro[4.5]decane scaffold has been successfully utilized to develop orally active glycoprotein IIb-IIIa antagonists for antiplatelet therapy.[3] Additionally, trisubstituted urea derivatives based on this scaffold are highly potent inhibitors of soluble epoxide hydrolase (sEH), presenting a promising approach for treating hypertension.[6]
-
Inflammatory Diseases: In a significant discovery, 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent and selective dual TYK2/JAK1 inhibitors.[7] One lead compound showed excellent potency (IC₅₀ values of 6 nM for TYK2 and 37 nM for JAK1) and demonstrated superior anti-inflammatory effects compared to tofacitinib in models of ulcerative colitis.[7]
-
Infectious Diseases: Researchers have designed and synthesized 2,8-diazaspiro[4.5]decan-1-one derivatives that act as chitin synthase inhibitors, showing potent antifungal activity against pathogens like C. albicans and A. fumigatus.[8]
-
Neurological Disorders: The spirocyclic core is valuable for developing agents that target enzymes and receptors in the central nervous system.[9] Its ability to be modified allows for fine-tuning of properties like lipophilicity, which is critical for blood-brain barrier penetration.
Safety and Handling
As a laboratory chemical, this compound and its precursors should be handled with appropriate care.
-
GHS Hazard Classification (for Precursor): The un-benzylated precursor is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10]
-
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]
-
Avoid breathing dust, fumes, or vapors.[10]
-
Wash hands thoroughly after handling.[10]
-
Store in a tightly sealed container in a cool, dry place as specified.
-
Conclusion
This compound represents more than just a single molecule; it is a gateway to a rich chemical space defined by the 2,8-diazaspiro[4.5]decane scaffold. Its strategic design, incorporating orthogonal protecting groups, provides medicinal chemists with a powerful and flexible platform for structure-activity relationship (SAR) studies. The demonstrated success of this scaffold in generating clinical candidates for cardiovascular, inflammatory, and infectious diseases underscores its immense potential. As drug discovery continues to demand greater molecular complexity and novelty, intermediates like this will remain indispensable tools in the development of safer and more effective medicines.
References
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PubChem. (n.d.). tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
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PubChem. (n.d.). tert-Butyl 1-oxo-2,8-diazaspiro(4.5)decane-8-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]
-
PubMed. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Retrieved from [Link]
-
PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]
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- 1. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structure Elucidation of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A Multi-technique Spectroscopic Approach
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of neurologically active agents and other therapeutics. Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. This guide details a comprehensive analytical workflow for the unambiguous structure elucidation of a key derivative, tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate. We will proceed from a logical synthetic pathway to an integrated spectroscopic analysis, leveraging Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explained to provide a robust, self-validating framework for researchers engaged in the synthesis and characterization of novel spirocyclic compounds.
Introduction and Molecular Context
Diazaspirocycles are of significant interest due to their prevalence in biologically active compounds and natural products.[1] The specific target of this guide, this compound, combines the spirocyclic core with two common functionalities in drug design: a benzyl group for potential aromatic or hydrophobic interactions and a tert-butoxycarbonyl (Boc) protecting group, which modulates the basicity of one nitrogen atom and serves as a key synthetic handle.[2]
Given its molecular complexity, including a quaternary spirocenter, two distinct nitrogen environments, and multiple stereogenic centers, a rigorous and multi-faceted approach is essential for its structural verification. This guide provides the strategic framework for such an analysis.
Physicochemical Properties
Before delving into the analytical methodologies, a summary of the compound's basic properties is warranted.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₂ | Calculated |
| Molecular Weight | 330.47 g/mol | Calculated |
| Canonical SMILES | C1C(N(CC2=CC=CC=C2)C(C1)CC(N(C(OC(C)(C)C)=O)CC3)=C3)=C | PubChem |
| InChI Key | Not directly available; derived from components. | - |
Note: The properties are based on the specific isomer with the benzyl group at position 2 and the Boc group at position 8.
Foundational Synthesis: Establishing Analytical Context
To properly interpret analytical data, one must understand the synthetic origin of the molecule. A common and efficient route to N-benzylation is reductive amination. This context is crucial as it informs us about potential starting material carryover or side-products that could complicate spectral analysis.
A plausible synthesis involves the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-39-6)[3][4][5] with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).
Caption: Integrated analytical workflow.
Mass Spectrometry: The First Checkpoint
Causality: The initial goal is to confirm that the reaction produced a compound of the correct molecular weight. Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.
Expected Observations:
-
Molecular Ion: A prominent peak at m/z 331.24 [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm the elemental composition (C₂₀H₃₁N₂O₂⁺) within a narrow tolerance (e.g., ± 5 ppm).
-
Key Fragments: Collision-induced dissociation (CID) of the parent ion is expected to yield characteristic fragments. The fragmentation of benzylamines is well-documented. [6][7][8] * m/z 275.22 [M - C₄H₈ + H]⁺: Loss of isobutylene from the Boc group.
Infrared Spectroscopy: Functional Group Identification
Causality: IR spectroscopy provides rapid confirmation of key functional groups, particularly the carbamate carbonyl, which is a strong, reliable absorbance.
Expected Absorbances:
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the spirocycle and benzyl methylene group.
-
~1690 cm⁻¹: A strong C=O stretch characteristic of the carbamate (Boc group). [11]* ~1450 cm⁻¹ and ~1600 cm⁻¹: C=C stretching from the aromatic ring.
-
~1160 cm⁻¹: C-N stretching.
Nuclear Magnetic Resonance: The Definitive Proof
NMR is the most powerful tool for the complete structural elucidation of organic molecules. [12]For this compound, a combination of 1D and 2D experiments is required to assign every proton and carbon and prove connectivity across the spirocenter.
3.3.1. ¹H NMR Spectroscopy: Proton Mapping
Causality: This experiment provides information on the number of distinct proton environments, their integration (number of protons), and their coupling (neighboring protons).
Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale & Key Insights |
| Aromatic (C₆H ₅) | 7.20 - 7.40 | Multiplet | Standard aromatic region for a monosubstituted benzene ring. |
| Benzyl (-CH ₂-Ph) | ~3.60 | Singlet | Deshielded by adjacent nitrogen and aromatic ring. Appears as a sharp singlet. |
| Boc (-C(CH ₃)₃) | ~1.47 | Singlet | 9H singlet, characteristic of the Boc group. [13] |
| Protons α to N8 (Boc) | 3.20 - 3.60 | Broad Multiplet | Deshielded by the electron-withdrawing carbamate. Broadness due to restricted rotation. |
| Protons α to N2 (Bn) | 2.40 - 2.80 | Multiplet | Protons on the pyrrolidine ring adjacent to the benzylated nitrogen. |
| Spirocycle Protons | 1.50 - 1.90 | Complex Multiplets | Remaining protons of the piperidine and pyrrolidine rings, often overlapping. |
3.3.2. ¹³C NMR and DEPT-135 Spectroscopy: The Carbon Backbone
Causality: ¹³C NMR reveals the number of unique carbon environments, while DEPT-135 distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are absent in DEPT-135.
Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 | Rationale & Key Insights |
| Carbamate (C=O) | ~155 | Absent | Quaternary carbonyl carbon. |
| Aromatic (ipso) | ~138 | Absent | Quaternary carbon attached to the benzyl CH₂. |
| Aromatic (ortho, meta, para) | 127 - 129 | Positive | Aromatic CH carbons. |
| Boc (C (CH₃)₃) | ~80 | Absent | Quaternary carbon of the Boc group. [13] |
| Spirocenter (C 5) | 60 - 70 | Absent | The key quaternary spiro carbon. Its chemical shift is highly diagnostic. |
| Benzyl (-C H₂-Ph) | ~58 | Negative | Benzyl CH₂ carbon. |
| Carbons α to N8/N2 | 40 - 55 | Negative | CH₂ carbons adjacent to the two nitrogens. |
| Boc (-C(C H₃)₃) | ~28.5 | Positive | Methyl carbons of the Boc group. |
| Spirocycle Carbons | 25 - 40 | Negative | Remaining CH₂ carbons of the rings. |
3.3.3. 2D NMR: Connecting the Pieces
Causality: 2D NMR is essential to confirm the proposed connectivity, which cannot be achieved by 1D methods alone. COSY connects protons that are coupled (typically on adjacent carbons), while HSQC correlates protons directly to the carbons they are attached to. HMBC is the ultimate tool, revealing long-range (2-3 bond) correlations between protons and carbons, allowing us to build the molecular framework.
Caption: Key expected HMBC correlations.
-
COSY: Will show correlations between adjacent protons within the piperidine and pyrrolidine rings, helping to trace the aliphatic spin systems.
-
HSQC: Will map every proton signal (except the Boc singlet) to its corresponding carbon signal from the ¹³C spectrum, confirming assignments.
-
HMBC: This is the most critical experiment. Key expected correlations include:
-
From the benzyl CH₂ protons (~3.60 ppm) to the aromatic ipso-carbon (~138 ppm) and to the carbons of the pyrrolidine ring , including the spiro-carbon (~65 ppm). This definitively places the benzyl group at position 2.
-
From the Boc methyl protons (~1.47 ppm) to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~155 ppm).
-
From protons on carbons alpha to the nitrogens to other carbons within their respective rings, confirming the diazaspiro[4.5]decane framework.
-
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol containing 0.1% formic acid.
-
Instrumentation: Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Positive ion mode.
-
Infusion: Infuse the sample solution directly at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform a CID experiment by selecting the [M+H]⁺ ion at m/z 331.24 for fragmentation, using a normalized collision energy of 20-30 eV.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to Run:
-
Standard ¹H experiment.
-
Standard ¹³C{¹H} broadband decoupled experiment.
-
DEPT-135 experiment.
-
2D ¹H-¹H COSY experiment.
-
2D ¹H-¹³C HSQC experiment (optimized for ¹Jᴄʜ ≈ 145 Hz).
-
2D ¹H-¹³C HMBC experiment (optimized for long-range coupling, ⁿJᴄʜ ≈ 8 Hz).
-
-
Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.
Conclusion
The structural elucidation of this compound requires a synergistic application of modern spectroscopic techniques. By following the logical workflow presented—beginning with MS to confirm mass, IR to identify functional groups, and culminating in a comprehensive suite of NMR experiments—researchers can achieve an unambiguous and defensible structural assignment. The interpretation of key HMBC correlations, in particular, serves as the final, definitive piece of evidence, locking the benzyl and Boc moieties into their respective positions on the diazaspiro[4.5]decane core. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in the drug development pipeline.
References
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PubMed. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
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MDPI. (2024). Synthesis and Structural Elucidation of P-stereogenic Coumarins. [Link]
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ResearchGate. (2002). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. [Link]
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PubMed. (2024). Discovery of ASP6918, a KRAS G12C inhibitor. [Link]
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Journal of Chemical and Pharmaceutical Research. Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera. [Link]
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Supporting Information. N-Boc Protection of Amines. [Link]
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2,8-diazaspiro[4.5]decane scaffold synthesis overview
An In-Depth Technical Guide to the Synthesis of the 2,8-Diazaspiro[4.5]decane Scaffold
A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional arrangements of pharmacophoric elements is paramount. Spirocycles, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds due to their inherent structural rigidity and novelty.[1] Among these, the 2,8-diazaspiro[4.5]decane core has garnered significant attention as a "privileged scaffold." Its well-defined conformational constraint allows for the presentation of substituents in precise vectors, enhancing binding affinity and selectivity for biological targets.
This scaffold is a cornerstone of several advanced clinical candidates, most notably in the development of potent and selective kinase inhibitors. Derivatives have shown exceptional promise as dual Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) inhibitors for treating inflammatory diseases[2][3][4] and as Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for targeting necroptosis.[5] This guide provides a comprehensive technical overview of a robust, scalable, and field-proven synthetic route to the versatile 2,8-diazaspiro[4.5]decan-1-one intermediate, a key building block for these advanced therapeutic agents.
Retrosynthetic Analysis and Core Strategy
The most reliable synthetic strategies are born from a logical retrosynthetic analysis. For the 2,8-diazaspiro[4.5]decan-1-one core, the most logical and successfully executed disconnection strategy involves breaking the C-N bond of the γ-lactam ring. This reveals a key precursor: a 4-substituted piperidine bearing both a carboxylic acid equivalent and a primary amine tethered at the C4 position. This intermediate, in turn, can be constructed via a powerful carbon-carbon bond-forming reaction, the Michael addition.
This leads to a convergent and highly adaptable strategy starting from readily available materials: a protected 4-piperidone derivative and a substituted nitroalkene.
Caption: Retrosynthetic analysis of the 2,8-diazaspiro[4.5]decan-1-one scaffold.
Key Synthetic Pathway: Michael Addition and Reductive Cyclization
A straightforward and efficiently scalable synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed, relying on the conjugate addition of pipecolate-derived enolates to nitroalkenes.[6] The success of this route hinges on a critical choice: the protecting group on the piperidine nitrogen. Below, we analyze two parallel approaches to underscore the importance of this decision.
The Criticality of Protecting Group Strategy
The choice between a Benzyl (Bn) and a tert-Butoxycarbonyl (Boc) protecting group for the piperidine nitrogen has profound implications for scalability and overall efficiency.[6]
-
N-Benzyl Strategy: The benzyl group is robust and stable to the planned reaction conditions (LDA for enolate formation, catalytic hydrogenation). However, its removal via hydrogenolysis can be problematic on a larger scale. Researchers noted that on scales greater than 20 grams, material recovery from the debenzylation step was unacceptably low (<50%), requiring high-pressure (60 bar) hydrogenation with Raney-Nickel to achieve good yields.[6]
-
N-Boc Strategy: The Boc group offers a significant advantage in the final deprotection step. It is cleanly and efficiently removed under acidic conditions (e.g., TFA or HCl), and product isolation is straightforward. This route proved to be more reliable and higher-yielding for multi-gram synthesis.[6]
The selection of a protecting group should always be made with the final deprotection step in mind, considering both chemical compatibility and practical, scalable execution.[7][8]
Caption: Comparative workflow of N-Benzyl vs. N-Boc synthetic routes.
Data Summary: N-Benzyl vs. N-Boc Route Comparison
The following table summarizes the key transformations and reported yields for the synthesis of the 4-phenyl substituted scaffold, illustrating the superior efficiency of the N-Boc protecting group strategy, particularly in the final deprotection step.[6]
| Step | Transformation | N-Benzyl Route Reagents | Yield (%) | N-Boc Route Reagents | Yield (%) |
| 1 | Michael Addition | LDA, trans-β-nitrostyrene | 84% | LDA, 4-fluoro-trans-β-nitrostyrene | 99% |
| 2 | Nitro Reduction | H₂ (60 bar), Ra-Ni, EtOH | 99% | H₂ (60 bar), Ra-Ni, EtOH | 99% |
| 3 | Lactamization | Toluene, reflux | 58% | Toluene, reflux | 70% |
| 4 | Deprotection | H₂ (2 bar), Pd/C, MeOH | 63% | TFA, CH₂Cl₂ | 99% |
| - | Overall Yield | ~31% | - | ~68% | - |
Detailed Experimental Protocols (N-Boc Route)
The following protocols are adapted from the scalable synthesis reported by accessible sources and provide a robust pathway to the core scaffold.[6]
Protocol 5.1: Michael Addition to form Nitro Adduct
-
Rationale: This step creates the crucial C4-quaternary center and introduces the nitrogen atom of the future lactam ring (in its nitro-protected form). The use of LDA at low temperatures ensures the regioselective formation of the piperidine enolate.
-
Prepare a solution of Lithium Diisopropylamide (LDA) (1.15 eq) in anhydrous THF at -78 °C under an Argon atmosphere.
-
To this solution, add a solution of Piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -60 °C.
-
Allow the reaction mixture to warm to -40 °C over 1 hour to ensure complete enolate formation.
-
Add a solution of 4-fluoro-trans-β-nitrostyrene (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, rac-4-[1-(4-Fluorophenyl)-2-nitroethyl]piperidine-1,4-dicarboxylic Acid 1-tert-Butyl Ester 4-Ethyl Ester, which is used in the next step without further purification.
Protocol 5.2: Nitro Group Reduction
-
Rationale: The nitro group is reduced to a primary amine, which will act as the nucleophile in the subsequent intramolecular cyclization. High-pressure hydrogenation with Raney-Nickel is a highly effective method for this transformation.
-
Dissolve the crude nitro adduct from Protocol 5.1 (1.0 eq) in anhydrous ethanol.
-
Add Raney-Nickel (approx. 50% w/w) to the solution.
-
Hydrogenate the mixture in a high-pressure vessel at 60 bar and 55 °C for 3-4 hours.
-
After cooling and careful depressurization, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amino ester, which is used directly in the next step.
Protocol 5.3: Intramolecular Lactamization
-
Rationale: Upon heating, the primary amine attacks the sterically accessible ester carbonyl in an intramolecular fashion, forming the thermodynamically stable five-membered γ-lactam ring and liberating ethanol.
-
Dissolve the crude amino ester from Protocol 5.2 in toluene.
-
Heat the solution to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure 8-Boc-4-(4-fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one.
Protocol 5.4: N-Boc Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is achieved under strong acidic conditions, yielding the desired scaffold as a stable salt.[6][9]
-
Dissolve the purified N-Boc protected spiro-lactam (1.0 eq) in ethyl acetate or dichloromethane.
-
Add a 4M solution of HCl in ethyl acetate or dioxane (5-10 eq) or neat trifluoroacetic acid (TFA, 10-20 eq).
-
Stir the reaction at room temperature for 2-4 hours (or heat gently to 50-60 °C for 1-2 hours to ensure completion).[9]
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride or TFA salt of 4-(4-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one. Collect the solid by filtration and dry under vacuum.
Alternative Synthetic Considerations: The Strecker Reaction
While the Michael addition route is highly effective, it is instructive to consider alternative strategies. The Strecker synthesis, a classic multi-component reaction, offers a different approach to constructing the α-amino acid portion of the scaffold.[10][11] In this hypothetical route, one could start with N-Boc-4-piperidone, reacting it with an amine source (e.g., NH₄Cl) and a cyanide source (e.g., KCN) to form an α-aminonitrile.[12][13] Subsequent hydrolysis of the nitrile would yield an α-amino acid, which could then be elaborated to the spiro-lactam. While plausible, this route may present challenges in controlling the reactivity of the piperidone and managing the highly toxic cyanide reagents.
Conclusion
The 2,8-diazaspiro[4.5]decane scaffold represents a significant achievement in medicinal chemistry, enabling the development of highly selective and potent therapeutics. The synthetic pathway detailed herein, centered on a Michael addition followed by reductive cyclization, provides a robust, scalable, and versatile platform for accessing this valuable core. The case study comparing the N-Benzyl and N-Boc protecting groups serves as a critical lesson in process development, demonstrating that a strategic choice of protecting group is paramount to achieving an efficient and scalable synthesis. This guide equips researchers and drug development professionals with the foundational knowledge and practical protocols to confidently incorporate this privileged scaffold into their discovery programs.
References
-
Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40:1, 2505907. [Link]
-
Smith, L., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 58, 13586-13589. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
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Anonymous. (2025). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
-
Baran, P. S. (Date unavailable). Protecting Groups. Scripps Research. [Link]
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Singh, G. S., & D'hooghe, M. (2016). Molecular diversity of spirooxindoles. Synthesis and biological activity. ResearchGate. [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. ResearchGate. [Link]
-
Organic Chemistry Portal. (Date unavailable). Strecker Synthesis. [Link]
-
Comins, D. L., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Synthesis, 2005(19), 3245-3252. [Link]
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Theodorakis, E. A., et al. (2008). Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids. NIH Public Access. [Link]
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NROChemistry. (Date unavailable). Strecker Synthesis. [Link]
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Fiveable. (Date unavailable). 11.3 Protecting groups - Organic Chemistry II. [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]
-
Wikipedia. (Date unavailable). Strecker amino acid synthesis. [Link]
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Foloppe, N., et al. (2024). Design of a potent and selective dual JAK1/TYK2 inhibitor. Bioorganic & Medicinal Chemistry, 117, 117769. [Link]
-
Encyclopedia MDPI. (2023). Intramolecular Cyclization. [Link]
-
Ban, H., & Takeda, K. (2021). A Concise and Protecting-Group-Free Formal Synthesis of Aspidospermidine: Ring-Opening Cyclization of Spirocyclopropane with Amine. The Journal of Organic Chemistry, 86(17), 12053–12059. [Link]
-
Chem-Station. (Date unavailable). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]
-
Wang, H., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 67, 128741. [Link]
-
Leah4sci. (2016, May 8). Exam 2 Synthesis Part 7 - Protecting Groups Practice. YouTube. [Link]
-
Oscarson, S. (2025). Protective Group Strategies. ResearchGate. [Link]
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CAS number 236406-40-9 properties and characteristics
An In-Depth Technical Guide to the BET Bromodomain Inhibitor I-BET-762 (Molibresib)
Executive Summary
The compound associated with CAS number 236406-40-9 is identified as tert-Butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a chemical intermediate with limited publicly available data on its biological properties. In contrast, extensive research and clinical development have focused on I-BET-762 (Molibresib, GSK525762) , a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Given the detailed requirements of this technical guide for information on mechanism of action, biological activity, and experimental protocols, it is structured to provide a comprehensive overview of I-BET-762, the likely compound of interest for researchers in drug development.
This guide delves into the physicochemical properties, mechanism of action, and diverse biological activities of I-BET-762. It provides detailed, step-by-step experimental protocols for key assays and visual diagrams to elucidate complex biological pathways and workflows, serving as a vital resource for scientists in the field.
Introduction to I-BET-762: An Epigenetic Modulator
I-BET-762, also known as Molibresib or GSK525762, is a small molecule inhibitor targeting the BET family of proteins, which includes BRD2, BRD3, and BRD4.[1][2][3] These proteins are critical epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, thereby playing a pivotal role in the transcriptional regulation of key genes involved in cell proliferation and inflammation.[1][3] By mimicking the structure of acetylated histones, I-BET-762 competitively binds to the bromodomains of BET proteins, preventing their interaction with chromatin.[1][3]
This inhibitory action disrupts the expression of critical oncogenes, most notably MYC, and key inflammatory mediators. As a result of its potent and selective activity, I-BET-762 has demonstrated significant therapeutic potential in preclinical models of oncology and inflammation and has progressed into clinical trials.[4] The compound was developed through medicinal chemistry optimization to possess desirable physicochemical and pharmacological properties, including good stability, high solubility, and oral bioavailability.[4]
Physicochemical and Pharmacokinetic Properties
The development of I-BET-762 focused on optimizing its drug-like properties to ensure its suitability as a clinical candidate.
| Property | Data | References |
| Synonyms | Molibresib, GSK525762, GSK525762A | [2][3] |
| CAS Number | 1260907-17-2 | |
| Molecular Formula | C₂₂H₂₂ClN₅O₂ | |
| Molecular Weight | 423.9 g/mol | |
| Solubility | Soluble up to 100 mM in DMSO and ethanol. | |
| Stability (Powder) | Stable for up to 3 years at -20°C. | [1] |
| Stability (in Solution) | Stable for up to 6 months at -80°C when resuspended. | [1] |
| Pharmacokinetics | Exhibits modest to good oral bioavailability in mice, rats, dogs, and monkeys. | [4] |
| Safety Profile | Found to be non-mutagenic in Ames' tests and shows good selectivity, disfavoring GABA receptors. | [4] |
Mechanism of Action: Disruption of Chromatin-Mediated Gene Expression
The primary mechanism of I-BET-762 involves its high-affinity binding to the tandem bromodomains of BET proteins.[3] This action competitively inhibits the recognition of acetylated lysine residues on histone proteins, a crucial interaction for the assembly of transcriptional machinery at gene promoters and enhancers.
By occupying the acetyl-lysine binding pockets, I-BET-762 effectively displaces BET proteins from chromatin, leading to the suppression of target gene expression.[3] This has profound effects on cellular processes:
-
Oncogene Suppression: A key downstream effect is the transcriptional repression of the MYC oncogene, which is highly dependent on BRD4 for its expression. This leads to cell cycle arrest and apoptosis in cancer cells.
-
Anti-inflammatory Effects: In immune cells such as macrophages, I-BET-762 blocks the expression of pro-inflammatory genes, thereby reducing the production of cytokines and other inflammatory mediators.[3]
Signaling Pathway of I-BET-762 Action
Caption: I-BET-762 competitively inhibits BET protein binding to chromatin.
Biological Activity and Therapeutic Applications
I-BET-762 has demonstrated a broad range of biological activities, making it a promising candidate for various therapeutic applications.[4]
-
Oncology: The compound exhibits potent anti-proliferative activity in vitro and in vivo across a wide range of cancer types, including hematological malignancies like myeloma and various solid tumors.
-
Immunoinflammatory Diseases: I-BET-762 effectively suppresses key inflammatory genes and has shown efficacy in preclinical models of inflammation.[4] It can protect against lipopolysaccharide-induced endotoxic shock and sepsis in animal models.[3]
-
Other Potential Applications: Research suggests that BET inhibition may have therapeutic potential in other areas such as heart failure and male contraception.[4]
Key Experimental Protocols
A. In Vitro Binding Affinity: FRET Assay
A Fluorescence Resonance Energy Transfer (FRET) assay is a standard method to quantify the binding affinity of I-BET-762 to BET bromodomains.
Objective: To determine the IC₅₀ of I-BET-762 for displacing a tetra-acetylated histone H4 peptide from the tandem bromodomains of BRD2, BRD3, and BRD4.[3]
Methodology:
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS). Prepare solutions of recombinant His-tagged BET proteins (BRD2, BRD3, BRD4) and a biotinylated tetra-acetylated Histone H4 peptide.
-
Compound Titration: Perform serial dilutions of I-BET-762 in the assay buffer.
-
Binding Reaction: In a microplate, combine the BET protein and histone peptide with the I-BET-762 dilutions. Incubate for 1 hour to reach equilibrium.
-
Detection: Add a detection mix containing Europium cryptate-labeled streptavidin and XL-665-labeled anti-6His antibody.
-
Data Acquisition: Read the plate using a FRET-compatible reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).
-
Analysis: The IC₅₀ value is calculated by plotting the ratio of the emission signals against the concentration of I-BET-762. The reported IC₅₀ values are in the range of 32.5-42.5 nM.[3]
Workflow for the FRET-Based Binding Assay
Caption: A streamlined workflow for assessing the in vitro binding of I-BET-762.
References
-
The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]
-
I-BET-762. BPS Bioscience. [Link]
- Chaidos, A. et al. Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood. 2014;123:697.
- Mirguet, O. et al. Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. Journal of Medicinal Chemistry. 2013;56:7501.
- Nicodeme, E. et al. Suppression of inflammation by a synthetic histone mimic.
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An In-Depth Technical Guide to the Basic Properties of 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The 2,8-diazaspiro[4.5]decane framework represents a pivotal structural motif in contemporary medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for the spatial presentation of pharmacophoric elements, making it a sought-after building block in the design of novel therapeutics. This guide focuses on a specific, asymmetrically substituted derivative, 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane , a compound of interest for researchers engaged in the synthesis of complex molecules and drug discovery. Understanding the fundamental basic properties of this intermediate is paramount for its effective utilization in multi-step synthetic pathways and for predicting its behavior in biological systems.
This document provides a comprehensive analysis of the basicity of the two distinct nitrogen atoms within the 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane molecule. We will delve into a theoretical examination of the electronic and steric factors governing their respective pKa values, followed by a detailed, field-proven experimental protocol for the empirical determination of these properties.
Structural Overview and Differentiated Nitrogen Environments
The core of the molecule is the diazaspiro[4.5]decane system, which consists of a piperidine ring and a pyrrolidine ring fused at a quaternary carbon. In the target molecule, each nitrogen atom is uniquely substituted, leading to two vastly different chemical environments.
-
N2 Position: This nitrogen is part of the five-membered pyrrolidine ring and is substituted with a benzyl group (-CH₂Ph).
-
N8 Position: This nitrogen is part of the six-membered piperidine ring and is protected with a tert-butoxycarbonyl (Boc) group.
Caption: Structure of 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane.
Theoretical Analysis of Basicity: A Tale of Two Nitrogens
The basicity of an amine is fundamentally determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[1] In 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane, the substituents dramatically alter the electron density and accessibility of the lone pairs on N2 and N8.
The N2-Benzyl Moiety: A Moderately Basic Center
The nitrogen at the N2 position is a tertiary amine, part of a five-membered ring and substituted with a benzyl group. Its basicity can be estimated by comparing it to analogous structures. The parent piperidine ring is a strong aliphatic base, with the pKa of its conjugate acid being approximately 11.22.[2]
The benzyl group attached to N2 is weakly electron-withdrawing due to the inductive effect of the sp² hybridized carbons of the phenyl ring. This effect pulls electron density away from the nitrogen, making its lone pair less available for protonation compared to a simple alkyl-substituted amine. For instance, the predicted pKa of the conjugate acid of N-benzylpiperidine is around 9.02. This reduction in basicity from piperidine (pKa ~11.22) illustrates the impact of the benzyl substituent. Therefore, the N2 nitrogen in the target molecule is expected to be the primary basic center, with a pKa value likely in the range of 8.5-9.5.
The N8-Boc Moiety: A Non-Basic Carbamate
In stark contrast, the nitrogen at the N8 position, which is part of a six-membered ring, is rendered effectively non-basic by the presence of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is an electron-withdrawing group, not only through induction but more significantly through resonance. The lone pair on the N8 nitrogen is delocalized into the adjacent carbonyl group, forming a carbamate linkage.
Caption: Electronic effects on the basicity of the two nitrogen atoms.
This delocalization significantly reduces the availability of the lone pair for protonation. Consequently, amides and carbamates are substantially less basic than amines. The N8 nitrogen in 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane will not be protonated under typical aqueous acidic conditions and, for all practical purposes in drug development and synthetic chemistry, can be considered non-basic.
| Nitrogen Position | Substituent | Dominant Electronic Effect | Expected Basicity | Estimated pKa of Conjugate Acid |
| N2 | Benzyl | Inductive (weakly withdrawing) | Moderately Basic | 8.5 - 9.5 |
| N8 | Boc | Resonance (strongly withdrawing) | Non-Basic | < 0 |
Proposed Synthetic Route
Step 1: Reductive Amination
The synthesis would commence with the selective benzylation of the secondary amine at the N2 position. Reductive amination is a robust and high-yielding method for this transformation. The reaction of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with benzaldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), would selectively form the desired N-benzyl bond. The Boc-protected N8 nitrogen is unreactive under these conditions.
Caption: Proposed synthesis of the target compound.
This selective functionalization is a key strategic advantage, allowing for the differential manipulation of the two nitrogen atoms, a common requirement in the synthesis of complex pharmaceutical agents.
Experimental Determination of Basicity: Potentiometric Titration
The most direct and reliable method for determining the pKa of the N2-benzyl amine is through potentiometric titration. This technique involves monitoring the pH of a solution of the amine as a standardized acid is incrementally added.
Principle of the Method
The amine (B) will react with a strong acid (H⁺A⁻) to form its conjugate acid (BH⁺).
B + H⁺A⁻ ⇌ BH⁺ + A⁻
By recording the pH at each addition of the acid titrant, a titration curve can be generated. The pKa is the pH at which the concentrations of the basic form (B) and its conjugate acid (BH⁺) are equal. This corresponds to the midpoint of the steepest portion of the titration curve (the equivalence point).
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Preparation of Solutions:
-
Analyte Solution: Accurately weigh approximately 0.1 mmol of 8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane and dissolve it in a suitable solvent mixture, such as 50:50 methanol/water (e.g., 50 mL). The use of a co-solvent is necessary due to the likely poor water solubility of the compound.
-
Titrant: Prepare a standardized solution of 0.1 M hydrochloric acid (HCl).
-
Calibration Buffers: Use at least two standard pH buffers (e.g., pH 4.01 and 7.00) to calibrate the pH meter.
2. Instrumentation Setup:
-
Calibrate a pH meter with a combination glass electrode using the standard buffers. Ensure the temperature of the buffers and the analyte solution are the same.
-
Place the analyte solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) using a circulating water bath.
-
Use a magnetic stirrer and a small stir bar to ensure the solution is well-mixed throughout the titration.
-
Position the calibrated pH electrode and the tip of the burette containing the standardized HCl solution in the analyte solution, ensuring they do not touch the stir bar or the sides of the beaker.
Caption: Experimental workflow for potentiometric pKa determination.
3. Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the volume of the increments to obtain more data points around the equivalence point.
-
Continue the titration well past the equivalence point until the pH curve flattens out again.
4. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
The equivalence point is the volume of HCl at the inflection point of the curve. This can be determined more accurately by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V), where the equivalence point corresponds to the peak of the derivative plot.
-
The pKa is the pH value at exactly half the volume of the equivalence point.
Conclusion: A Differentiated Basic Center for Advanced Synthesis
8-Boc-2-benzyl-2,8-diazaspiro[4.5]decane is a molecule with two distinct nitrogen centers, each exhibiting profoundly different basic properties. The N2-benzyl nitrogen is a moderately basic tertiary amine, with an estimated conjugate acid pKa in the range of 8.5-9.5, making it the sole basic site under physiologically relevant and most synthetic conditions. Conversely, the N8-Boc nitrogen is part of a non-basic carbamate due to the delocalization of its lone pair into the carbonyl group. This differential basicity is a critical feature, allowing for selective reactions and providing a handle for purification (e.g., acid-base extraction). The experimental determination of the precise pKa value via potentiometric titration, as detailed in this guide, is essential for any researcher aiming to utilize this versatile scaffold in the development of novel chemical entities.
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The Ascendance of Diazaspiro Scaffolds: A Technical Guide for Modern Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This guide provides an in-depth exploration of diazaspiro compounds, a class of molecules characterized by their inherent three-dimensionality and structural rigidity. We will delve into the synthetic strategies that unlock this valuable chemical space, examine their diverse applications as privileged scaffolds and bioisosteres across a range of therapeutic areas, and provide field-proven insights into their impact on pharmacological and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of diazaspiro architectures to tackle challenging biological targets and design the next generation of innovative medicines.
The Rationale for Three-Dimensionality: Introducing Diazaspiro Compounds
Spirocyclic scaffolds, defined by two rings sharing a single common atom, are gaining significant traction in drug discovery for their ability to confer novel and advantageous properties to bioactive molecules.[1] Among these, diazaspirocycles—which contain two nitrogen atoms within their framework—have emerged as particularly valuable building blocks.[2] Their defining feature is a rigid, three-dimensional geometry that departs from the planar structures dominating many legacy drugs. This topographical complexity allows for more precise and often more potent interactions with the intricate binding sites of biological targets.[2][3]
The strategic incorporation of a diazaspiro core can lead to:
-
Improved Physicochemical Properties: Studies have shown that increasing the fraction of sp3-hybridized carbons (Fsp³) by incorporating scaffolds like diazaspirocycles can enhance aqueous solubility and metabolic stability.[2][4]
-
Enhanced Target Selectivity: The well-defined spatial arrangement of substituents on a rigid diazaspiro core can facilitate highly specific interactions with a target protein, minimizing off-target effects.[1]
-
Access to Novel Chemical Space: These scaffolds provide a unique platform for exploring novel vector orientations for substituents, enabling the design of compounds with new intellectual property and the potential to overcome drug resistance.[5]
Synthetic Strategies: Building the Core
The successful application of diazaspiro compounds in drug discovery is underpinned by the development of robust and scalable synthetic methodologies. While numerous strategies exist, certain approaches have proven particularly effective for creating the foundational core structures.
Key Synthetic Approaches
Common strategies for the synthesis of diazaspirocycles include intramolecular cyclization reactions and ring-closing metathesis (RCM).[6] For instance, the 1,8-diazaspiro[4.5]decane scaffold has been successfully synthesized via a bromine-mediated 5-endo cyclization of a 4-aminobutene intermediate.[6] RCM has also been employed as a key step in constructing 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems.[6]
Illustrative Synthetic Workflow: Ring-Closing Metathesis (RCM)
The following protocol outlines a generalized, conceptual workflow for the synthesis of a diazaspiro scaffold using RCM, a powerful and widely used transformation in modern organic synthesis.
Experimental Protocol: Conceptual RCM for Diazaspiro[5.5]undecane Synthesis
-
Preparation of the Diene Precursor:
-
Step 1a: Begin with a suitable nitrogen-containing starting material, such as a protected amino acid or a cyclic amine.
-
Step 1b: Introduce two alkenyl chains to the nitrogen atoms through sequential alkylation reactions. The choice of protecting groups for the nitrogen atoms is critical to ensure compatibility with subsequent reaction conditions. One nitrogen may be protected with a Boc group for ease of removal later.[6]
-
-
Ring-Closing Metathesis:
-
Step 2a: Dissolve the diene precursor in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Step 2b: Add a ruthenium-based catalyst (e.g., Grubbs' catalyst, 1st or 2nd generation) to the solution. The catalyst loading is typically in the range of 1-5 mol%.
-
Step 2c: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 2d: Upon completion, quench the reaction and purify the crude product. A notable challenge with RCM is the removal of residual ruthenium, for which specific workup procedures have been developed.[6]
-
-
Post-Cyclization Modification:
-
Step 3a: Reduce the double bond formed during RCM via catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield the saturated diazaspirocyclic core.
-
Step 3b: Selectively deprotect one of the nitrogen atoms to allow for further functionalization and diversification of the scaffold.
-
Caption: Bioisosteric replacement of a piperazine ring with a diazaspiro core to enhance drug-like properties.
Therapeutic Targets and Pharmacological Activity
The privileged nature of the diazaspiro scaffold is evident from the wide array of biological targets it has been shown to modulate. These compounds have been investigated for the treatment of cancer, pain, obesity, and various immune system, cardiovascular, and psychotic disorders. [7]
| Compound Class/Example | Therapeutic Area | Target(s) | Reported Potency (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]t[4][8][7]riazine derivative | Oncology | CDK7 | ≤5 nM | [7] |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 41) | Inflammatory Diseases | RIPK1 Kinase | 92 nM | [9] |
| 2,8-Diazaspiro[4.5]decan-1-one derivative (Compound 48) | Inflammatory Bowel Disease | TYK2/JAK1 Kinases | 6 nM (TYK2), 37 nM (JAK1) | [10] |
| Olaparib Analog (Compound 10e) | Oncology/Inflammation | PARP-1 | 12.6 nM | [11][12] |
| 1,9-Diazaspiro[5.5]undecane derivatives | Pain | Dual σ1/μ receptors | 100-500 nM | [7] |
| Benzimidazole derivative (Compound 18) | Obesity | MCHr1 | 49.0 nM | [7] |
| 3,9-Diazaspiro[5.5]undecane derivative (Compound 1e) | Immunomodulation | GABA A Receptor | 180 nM | [13]|
Oncology: Diazaspiro compounds have been successfully developed as potent kinase inhibitors. For example, derivatives of 2,8-diazaspiro[4.5]decan-1-one have yielded potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, with IC₅₀ values as low as 92 nM. [9]In another study, derivatives of the same scaffold were identified as selective dual inhibitors of TYK2/JAK1 kinases for the treatment of inflammatory bowel disease, with one compound showing IC₅₀ values of 6 nM and 37 nM, respectively. [10]Furthermore, the incorporation of diazaspiro cores as piperazine bioisosteres into the framework of the FDA-approved PARP inhibitor olaparib led to the identification of high-affinity inhibitors with reduced DNA damaging properties, suggesting potential applications in treating inflammatory diseases. [11][12] Central Nervous System (CNS) Disorders: The management of CNS disorders remains a significant challenge in drug discovery, partly due to the difficulty of designing molecules that can cross the blood-brain barrier. [14][15]Diazaspiro compounds have shown promise in this arena. The 1,9-diazaspiro[5.5]undecane core, for instance, has been a key feature in compounds exhibiting multimodal activity against receptors implicated in pain, such as the sigma-1 (σ1) and μ-opioid receptors. [7]This dual-target engagement is of high interest for treating complex, multimodal conditions like chronic pain. [7]
Caption: Inhibition of the TYK2/JAK1 signaling pathway by a diazaspiro-based kinase inhibitor to reduce inflammation.
Future Outlook: Embracing Complexity
The shift towards molecules with greater three-dimensionality is a defining trend in modern drug discovery. Diazaspiro compounds are at the forefront of this movement, offering a compelling combination of synthetic tractability, structural rigidity, and favorable physicochemical properties. [1][2]As synthetic methods become more sophisticated, allowing for even greater control over stereochemistry and substitution patterns, the scope of applications for these versatile scaffolds will undoubtedly expand.
Future research will likely focus on:
-
Exploring Novel Ring Systems: Moving beyond the more common [4.5] and [5.5] systems to smaller, more strained rings like [3.3] and [3.4] diazaspirocycles to fine-tune properties such as solubility and lipophilicity. [4][8]* Stereoselective Synthesis: Developing new catalytic methods for the enantioselective synthesis of chiral diazaspiro cores to better probe interactions with chiral biological targets. [16]* Integration with New Modalities: Incorporating diazaspiro linkers into novel therapeutic modalities such as PROTACs and molecular glues, where their rigid nature can precisely control the orientation of linked fragments.
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Wilson, Z. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Publications. [Link]
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Wilson, Z. J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. [Link]
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Nielsen, B., et al. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton ePrints. [Link]
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Liu, X., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. [Link]
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Cioffi, C. L. (Ed.). (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. [Link]
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Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Diazaspiro[4.5]decanes for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a powerful strategic tool for drug designers.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat aromatic structures. By introducing sp³-rich centers, spirocycles can enhance key physicochemical properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability, which are critical for a compound's success in clinical development.[2]
The diazaspiro[4.5]decane scaffold, a prominent member of this class, has garnered significant interest due to its versatile synthetic accessibility and its presence in a range of biologically active agents.[3][4][5] These scaffolds are found in compounds targeting a variety of diseases, from fungal infections to cardiovascular conditions and inflammatory bowel disease.[4][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of substituted diazaspiro[4.5]decanes. We will delve into the causality behind experimental choices for property determination and provide validated, step-by-step protocols to empower your discovery programs.
The Physicochemical Trinity: Lipophilicity, Ionization, and Solubility
The journey of a drug molecule from administration to its target is governed by a complex interplay of its physical and chemical properties. For diazaspiro[4.5]decanes, three properties form a critical triad that dictates their absorption, distribution, metabolism, and excretion (ADME) profile: lipophilicity, the ionization constant (pKa), and aqueous solubility.
A central theme in medicinal chemistry is the modulation of these properties through targeted substitutions on the core scaffold. The strategic placement of functional groups on the diazaspiro[4.5]decane ring system allows for the fine-tuning of these parameters to achieve a desirable balance for optimal drug-like characteristics.
Caption: Interplay of core physicochemical properties and their impact on ADME.
Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[8] It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[9] The most common descriptors for lipophilicity are:
-
LogP: The logarithm of the partition coefficient for the neutral form of a molecule between octan-1-ol and water.[10]
-
LogD: The logarithm of the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH. For ionizable compounds like diazaspiro[4.5]decanes, LogD is the more physiologically relevant parameter.
For orally administered drugs, a LogP value of less than 5 is one of the guidelines suggested by Lipinski's Rule of 5.[9] Highly lipophilic compounds often exhibit poor aqueous solubility, which can compromise bioavailability, and may be sequestered in fatty tissues, leading to a longer half-life and potential toxicity.[9] The substitution pattern on the diazaspiro[4.5]decane core provides a powerful handle to modulate lipophilicity. For instance, replacing a morpholine ring with various azaspiro cycles has been shown to lower LogD values, thereby improving the overall ADME profile.[2]
This method remains the gold standard for its accuracy and is suitable for a wide range of solutes.[9][10] The core principle is to allow a compound to partition between two immiscible phases (n-octanol and water) and then measure its concentration in each phase.
Causality of Experimental Design:
-
Choice of n-Octanol: n-Octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayers of cell membranes.
-
Purity: High purity of the solvents and the test compound is essential to avoid interference from impurities that might have different partitioning behaviors.
-
Equilibration Time: Sufficient time for shaking is required to ensure that the system reaches thermodynamic equilibrium. Insufficient equilibration is a common source of error.
-
Centrifugation: This step ensures a clean separation of the two phases, preventing micro-emulsions from affecting the concentration measurements.
Caption: Workflow for LogP determination using the Shake-Flask method.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by separation. This ensures that the volume of each phase does not change during the experiment.
-
Compound Dissolution: Prepare a stock solution of the substituted diazaspiro[4.5]decane at a known concentration (e.g., 1 mg/mL) in the aqueous phase. The concentration should be below the compound's solubility limit in both phases.
-
Partitioning: Add a precise volume of the stock solution to a known volume of the pre-saturated n-octanol in a glass vial or separatory funnel.
-
Equilibration: Shake the mixture at a constant temperature (typically 25 °C) for a sufficient time (e.g., 2 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the mixture (e.g., at 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve should be prepared for each phase.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]
Self-Validation and Controls:
-
Blank Control: Run a parallel experiment without the test compound to check for interfering substances.
-
Positive Control: Use a compound with a well-established LogP value (e.g., Toluene, LogP ≈ 2.7) to validate the experimental setup and procedure.
-
Mass Balance: The total amount of compound recovered from both phases should ideally equal the initial amount added. A recovery of 90-110% is generally considered acceptable.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. For diazaspiro[4.5]decanes, which typically contain basic nitrogen atoms, the pKa dictates the degree of protonation at physiological pH (approx. 7.4). This is critically important because the ionization state affects:
-
Solubility: The ionized form of a molecule is generally much more water-soluble than the neutral form.
-
Permeability: The neutral form is typically more membrane-permeable.
-
Target Binding: If the target interaction involves an ionic bond, the pKa will directly influence binding affinity.
-
Oral Absorption: The pH gradient along the gastrointestinal tract means that the ionization state, and thus absorption, will vary significantly.[11]
Potentiometric titration is a highly precise and widely used technique for determining pKa values.[12][13] It involves the stepwise addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a high-precision electrode.[14]
Causality of Experimental Design:
-
Co-solvent: For compounds with low water solubility, a co-solvent like methanol or DMSO is used. The pKa is determined at several co-solvent concentrations and extrapolated back to 0% to find the aqueous pKa.[15]
-
Inert Atmosphere: Titrating under an inert gas (e.g., nitrogen or argon) is crucial, especially when titrating with a base, to prevent the dissolution of atmospheric CO₂, which forms carbonic acid and interferes with the titration curve.[13]
-
Constant Temperature: The pKa value is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.[12]
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Incubation Preparation: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) and phosphate buffer (pH 7.4). Add the test compound from a stock solution to a final concentration of typically 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Reaction Initiation: Start the reaction by adding a pre-warmed solution of the NADPH cofactor.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a quenching solution (e.g., cold acetonitrile containing an internal standard like warfarin or tolbutamide).
-
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Self-Validation and Controls:
-
-NADPH Control: Run a parallel incubation at the final time point without the NADPH cofactor. Significant compound loss in this control indicates chemical instability rather than metabolic degradation.
-
Positive Controls: Include compounds with known metabolic fates: a high-clearance compound (e.g., verapamil) and a low-clearance compound (e.g., warfarin) to ensure the microsomes are active and the assay is performing as expected.
Structure-Property Relationships: A Summary of Findings
The true power of understanding these physicochemical properties lies in establishing structure-property relationships (SPR). By systematically modifying the substituents on the diazaspiro[4.5]decane core and measuring the resulting changes in properties, medicinal chemists can rationally design better molecules.
| Compound Class/Substitution | Key Property Measured | Observation | Implication for Drug Design | Reference |
| 2,8-Diazaspiro[4.5]decane (Prodrug) | Log P | 0.45 ± 0.06 | Good balance for oral absorption | [16] |
| 2,8-Diazaspiro[4.5]decane (Active Drug) | Log P | -0.91 ± 0.32 | Higher hydrophilicity, likely good solubility but may require prodrug for permeability | [16] |
| 2,8-Diazaspiro[4.5]decane (Active Drug) | Metabolic Stability | Stable in human liver microsomes | The core scaffold is robust and not prone to rapid metabolic breakdown | [16] |
| 1-Oxa-8-azaspiro[4.5]decane Derivatives | Receptor Affinity (Ki) | Nanomolar affinity for σ1 receptors (0.47 - 12.1 nM) | Demonstrates the scaffold's utility for CNS targets | [17] |
| 8-Aryl-1,3-diazaspiro[4.5]decane-2,4-dione | Conformation | Phenyl ring occupies the equatorial position | Conformational rigidity can be exploited to pre-organize pharmacophores for optimal target binding | [3] |
Conclusion
Substituted diazaspiro[4.5]decanes represent a privileged scaffold in drug discovery, offering a robust three-dimensional framework to escape the "flatland" of traditional medicinal chemistry. Their value lies not just in their biological activity but in the high degree of control they afford over critical physicochemical properties. By understanding and systematically applying the principles of lipophilicity, ionization, solubility, and metabolic stability, research teams can leverage this scaffold to design drug candidates with superior ADME profiles. The validated, in-depth protocols provided in this guide serve as a practical toolkit for chemists and pharmacologists, enabling the generation of high-quality, reliable data to drive projects from hit-to-lead and beyond. The successful translation of these molecules into the clinic will ultimately depend on a rational, data-driven approach to optimizing these fundamental properties.
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The Emerging Therapeutic Potential of 2,8-Diazaspiro[4.5]decane Derivatives: A Technical Guide
Abstract
The 2,8-diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications of these derivatives. We will delve into their significant potential as selective enzyme inhibitors, potent receptor antagonists, and promising agents for a range of indications, including inflammatory diseases, cardiovascular conditions, infectious diseases, and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical space offered by this spirocyclic system.
Introduction: The 2,8-Diazaspiro[4.5]decane Core
The 2,8-diazaspiro[4.5]decane core is a unique bicyclic heterocyclic system characterized by a piperidine ring and a pyrrolidine or related five-membered ring sharing a common quaternary carbon atom.[1] This spirocyclic architecture imparts a three-dimensional conformation that is often beneficial for molecular recognition by biological targets, offering a distinct advantage over more planar structures. The presence of two nitrogen atoms at positions 2 and 8 provides key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
The synthetic accessibility of the 2,8-diazaspiro[4.5]decane scaffold has further fueled its exploration in drug discovery. Various synthetic routes have been developed, often involving multi-step sequences that allow for the introduction of diverse substituents, leading to the creation of extensive compound libraries for biological screening.[2]
Diverse Biological Activities and Therapeutic Applications
The rigid, yet conformationally defined, nature of the 2,8-diazaspiro[4.5]decane scaffold has enabled the development of potent and selective modulators of several important biological targets.
Janus Kinase (JAK) Inhibition for Inflammatory Diseases
Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[3] These kinases are crucial components of the JAK-STAT signaling pathway, which plays a pivotal role in the inflammatory cascade. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory disorders, including inflammatory bowel disease (IBD).
A systematic exploration of the structure-activity relationship of these derivatives led to the discovery of compounds with excellent potency against TYK2 and JAK1, while exhibiting significant selectivity over other JAK family members, such as JAK2.[3] This selectivity is critical for minimizing off-target effects and improving the safety profile of potential drug candidates. One promising derivative demonstrated superior anti-inflammatory efficacy compared to tofacitinib, an established pan-JAK inhibitor, in preclinical models of acute ulcerative colitis.[3] The mechanism of this anti-inflammatory effect was shown to be mediated by the regulation of TYK2/JAK1-dependent gene expression and the modulation of T-helper cell differentiation (Th1, Th2, and Th17).[3]
Key Findings in TYK2/JAK1 Inhibition:
| Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 Selectivity (fold) | Reference |
| Compound 48 | 6 | 37 | >23 | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
Caption: Inhibition of the JAK-STAT signaling pathway by 2,8-diazaspiro[4.5]decane derivatives.
Soluble Epoxide Hydrolase (sEH) Inhibition for Hypertension
Derivatives of 2,8-diazaspiro[4.5]decane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[4] sEH is an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, leading to vasodilation and a reduction in blood pressure.
Docking studies have provided valuable insights into the binding of these inhibitors to both human and murine sEH.[4] These studies revealed key structural features necessary for potent inhibition and guided the optimization of lead compounds. For instance, the substitution of a trifluoromethyl group with a trifluoromethoxy moiety improved the inhibitory activity against murine sEH by mitigating steric hindrance.[4] Oral administration of optimized 2,8-diazaspiro[4.5]decane-based sEH inhibitors in spontaneously hypertensive rats resulted in a significant reduction in blood pressure, with minimal effect in normotensive rats, suggesting a favorable therapeutic window.[4]
Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonism for Thrombotic Disorders
The 2,8-diazaspiro[4.5]decane scaffold has been successfully employed as a template for the design of orally active antagonists of the glycoprotein IIb-IIIa (GPIIb-IIIa) receptor.[5] This receptor, also known as integrin αIIbβ3, is a key player in platelet aggregation, the final common pathway of thrombus formation. GPIIb-IIIa antagonists are therefore valuable therapeutic agents for the prevention and treatment of thrombotic cardiovascular events.
Researchers have explored various templates incorporating the 2,8-diazaspiro[4.5]decane core, including spiropiperidinyl-γ-lactams, -imides, -ureas, and -hydantoins.[5] By incorporating the appropriate acidic and basic pharmacophores, potent GPIIb-IIIa inhibitory activity was achieved across these different chemical series.[5] Notably, the development of a double prodrug of a lead compound resulted in excellent pharmacokinetic properties across multiple species, including good oral bioavailability and a long plasma half-life, making it a promising candidate for chronic oral therapy.[5]
Antifungal Activity through Chitin Synthase Inhibition
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase (CHS), an essential enzyme for fungal cell wall biosynthesis.[6] As chitin is absent in mammals, CHS represents an attractive and selective target for the development of novel antifungal agents.
Biological evaluation of these compounds revealed moderate to excellent inhibitory activity against CHS, with some derivatives exhibiting potencies comparable to the natural product polyoxin B, a known CHS inhibitor.[6] Furthermore, several of these compounds displayed significant antifungal activity against clinically relevant fungal pathogens such as Aspergillus fumigatus and Candida albicans.[6] One derivative, in particular, showed superior activity against C. albicans compared to the commonly used antifungal drug fluconazole.[6]
In Vitro Antifungal and CHS Inhibitory Activity:
| Compound | CHS IC₅₀ (mM) | A. fumigatus MIC (mmol/L) | C. albicans MIC (mmol/L) | Reference |
| 4j | 0.12 | 0.08 | - | [6] |
| 4d | - | - | 0.04 | [6] |
| Polyoxin B | 0.08 | - | 0.129 | [6] |
| Fluconazole | - | - | 0.104 | [6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Sigma (σ) Receptor Ligands for CNS Disorders and Oncology
The sigma (σ) receptors, comprising σ₁ and σ₂ subtypes, are a unique class of intracellular proteins that have been implicated in a wide range of biological processes, including cell signaling, ion channel modulation, and cell survival.[7] They are considered important targets for the treatment of central nervous system (CNS) disorders and for the development of cancer diagnostics and therapeutics.[7]
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, a related spirocyclic scaffold, have been developed as high-affinity ligands for the σ₁ receptor.[8] A fluorinated analog demonstrated high affinity and selectivity for σ₁ receptors and, when radiolabeled with fluorine-18, showed significant accumulation in tumors in preclinical positron emission tomography (PET) imaging studies.[8] This highlights the potential of spirocyclic compounds as scaffolds for the development of tumor imaging agents. More broadly, the exploration of diazaspiro cores as bioisosteres for piperazine in the development of σ₂ receptor ligands is an active area of research.[9]
CCR5 Antagonism for HIV Therapy
The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells.[10] Consequently, CCR5 antagonists represent a valuable class of antiretroviral drugs that block this initial step of the viral life cycle.[10][11] Maraviroc is a clinically approved CCR5 antagonist that has demonstrated the therapeutic utility of this mechanism of action.[12] While specific 2,8-diazaspiro[4.5]decane derivatives as CCR5 antagonists were not detailed in the initial search, the structural features of this scaffold make it a plausible candidate for the design of novel CCR5 inhibitors. The development of new CCR5 antagonists is an ongoing effort in the field of HIV research.[13][14]
Caption: Mechanism of action of CCR5 antagonists in preventing HIV entry.
Synthetic Strategies: A General Overview
The synthesis of 2,8-diazaspiro[4.5]decane derivatives often involves a multi-step approach. A common strategy is the Strecker reaction, which utilizes a ketone precursor to generate an α-amino nitrile intermediate.[2] This intermediate can then undergo further transformations, such as cyclization reactions, to form the desired spirocyclic core.[2] The specific synthetic route can be adapted to introduce a wide range of substituents at various positions of the scaffold, allowing for the systematic exploration of structure-activity relationships.
A Representative Synthetic Workflow:
Caption: Generalized synthetic workflow for 2,8-diazaspiro[4.5]decane derivatives.
Future Perspectives and Conclusion
The 2,8-diazaspiro[4.5]decane scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its inherent three-dimensionality and the presence of multiple points for chemical diversification have enabled the development of potent and selective modulators of a wide range of biological targets. The promising preclinical data for derivatives targeting JAK/TYK2 kinases, sEH, GPIIb-IIIa, and chitin synthase underscore the significant therapeutic potential of this chemical class.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Target Space: Continued screening of 2,8-diazaspiro[4.5]decane libraries against a broader range of biological targets is likely to uncover new and unexpected activities.
-
Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will focus on fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their drug-like characteristics.
-
Elucidation of Detailed Mechanisms of Action: In-depth biological studies will be crucial to fully understand the molecular mechanisms by which these derivatives exert their therapeutic effects.
-
Clinical Translation: The ultimate goal will be to advance the most promising candidates into clinical development for the treatment of human diseases.
References
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Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., Guerrini, R., Morciano, G., Preti, D., Pinton, P., & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]
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Spectroscopic Characterization of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in medicinal chemistry and drug discovery. The structural complexity of this spirocyclic diamine, featuring a benzyl group and a bulky tert-butoxycarbonyl (Boc) protecting group, necessitates a multi-technique approach for unambiguous structure elucidation. This document outlines detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere listing of data, this guide emphasizes the causality behind experimental choices and provides a framework for interpreting the resulting spectra, empowering researchers to confidently characterize this and structurally related molecules.
Introduction: The Structural Significance of Substituted Diazaspirocycles
Diazaspiro[4.5]decanes are privileged scaffolds in modern drug discovery, serving as the core of numerous biologically active compounds. Their rigid, three-dimensional architecture allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The title compound, this compound, combines this valuable core with two key functionalities: a Boc-protected amine, which is a cornerstone of modern synthetic chemistry for its stability and orthogonal deprotection conditions, and a benzyl group, which can serve as a crucial pharmacophoric element or a precursor for further functionalization.
Accurate and comprehensive characterization of such intermediates is paramount to ensure the integrity of a synthetic route and the purity of the final active pharmaceutical ingredient (API). This guide provides the necessary protocols and interpretative logic to achieve this.
Molecular Structure and Key Spectroscopic Features
A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data. The following diagram illustrates the chemical structure and numbering of this compound.
Figure 2. Workflow for comprehensive NMR-based structure elucidation.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying key functional groups. For the title compound, it is particularly useful for confirming the presence of the Boc-carbonyl group and the aromatic C-H bonds of the benzyl group.
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid or oil is placed directly on the ATR crystal.
Data Acquisition:
-
Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 16 (co-added)
Mass Spectrometry (MS)
Rationale: High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to determine the elemental composition of the molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile compound, typically producing the protonated molecular ion [M+H]⁺.
Instrumentation: ESI-Time of Flight (ESI-TOF) Mass Spectrometer.
Sample Preparation: Dissolve a small amount of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analyzer: Time of Flight (TOF)
-
Mass Range: m/z 100-1000
Spectroscopic Data Summary and Interpretation
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.35 - 7.20 | m | 5H | Ar-H | Aromatic protons of the benzyl group. |
| ~ 3.55 | s | 2H | Bn-CH ₂ | Benzylic methylene protons, typically a singlet. |
| ~ 3.40 - 3.20 | m | 4H | C1-H ₂, C3-H ₂ | Protons on the pyrrolidine ring adjacent to N2. |
| ~ 2.80 - 2.60 | m | 4H | C7-H ₂, C9-H ₂ | Protons on the piperidine ring adjacent to N8. |
| ~ 1.70 - 1.50 | m | 4H | C4-H ₂, C6-H ₂, C10-H ₂ | Remaining aliphatic protons on the spirocyclic core. |
| 1.46 | s | 9H | t-Bu | Characteristic sharp singlet for the nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 154.7 | C =O (Boc) | Carbonyl carbon of the carbamate. |
| ~ 139.0 | C -Ar (Quaternary) | Quaternary aromatic carbon of the benzyl group. |
| ~ 129.0, 128.2, 126.9 | C H-Ar | Aromatic carbons of the benzyl group. |
| ~ 79.5 | C (CH₃)₃ (Boc) | Quaternary carbon of the tert-butyl group. |
| ~ 65.0 | C 5 (Spiro) | Spirocyclic quaternary carbon, typically deshielded. |
| ~ 60.0 | Bn-C H₂ | Benzylic carbon. |
| ~ 55.0 - 40.0 | Aliphatic C | Carbons of the diazaspiro[4.5]decane core. |
| 28.4 | C(C H₃)₃ (Boc) | Methyl carbons of the tert-butyl group. |
Predicted IR Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3030 | Medium | C-H stretch (aromatic) | Aromatic C-H bonds of the benzyl group. |
| ~ 2975, 2850 | Strong | C-H stretch (aliphatic) | C-H bonds of the spirocycle and Boc/benzyl groups. |
| ~ 1690 | Strong | C=O stretch (carbamate) | The characteristic, strong absorption of the Boc-carbonyl group. |
| ~ 1495, 1450 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| ~ 1160 | Strong | C-O stretch | C-O bond of the carbamate. |
| ~ 740, 700 | Strong | C-H bend (out-of-plane) | Monosubstituted benzene ring. |
Predicted Mass Spectrometry Data (ESI-TOF)
-
Molecular Formula: C₂₀H₃₀N₂O₂
-
Exact Mass: 330.2307
-
Predicted [M+H]⁺: 331.2380
The primary ion observed in the positive ESI mass spectrum will be the protonated molecule at m/z 331.2380. High-resolution analysis should confirm this mass to within 5 ppm, providing strong evidence for the elemental composition C₂₀H₃₁N₂O₂⁺.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic and multi-faceted spectroscopic approach. This guide provides the essential experimental protocols and a predictive framework for data interpretation that will enable researchers in drug development and organic synthesis to confidently characterize this important molecular scaffold. The combination of 1D and 2D NMR, IR, and HRMS provides a self-validating system of data that, when taken together, leaves no ambiguity as to the structure and purity of the compound.
References
Methodological & Application
One-Step Synthesis of Diazaspiro[4.5]decane Scaffolds: A Detailed Guide for Researchers
Introduction: The Significance of Diazaspiro[4.5]decane Scaffolds in Modern Drug Discovery
The diazaspiro[4.5]decane framework represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique three-dimensional architecture, combining a five-membered and a six-membered nitrogen-containing ring fused at a single carbon atom, provides an exciting platform for the design of novel therapeutic agents. This spirocyclic system allows for precise spatial orientation of substituents, enabling fine-tuning of interactions with biological targets. Consequently, diazaspiro[4.5]decane derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antifungal properties and kinase inhibition for cancer and inflammatory diseases.[1][2] The development of efficient and versatile synthetic routes to this valuable scaffold is therefore of paramount importance to accelerate the discovery of new and improved medicines.
This comprehensive guide details robust and reproducible one-step methodologies for the synthesis of diazaspiro[4.5]decane scaffolds, providing researchers with the necessary protocols and mechanistic insights to successfully implement these strategies in their own laboratories.
Strategic Approaches to One-Step Synthesis
The direct construction of the diazaspiro[4.5]decane core in a single synthetic operation offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step approaches. Two powerful strategies have emerged as particularly effective for this purpose: Palladium-Catalyzed Domino Reactions and [3+2] Cycloaddition Reactions.
Palladium-Catalyzed Domino Synthesis of Diazaspiro[4.5]decanes with Exocyclic Double Bonds
This elegant one-step method involves a palladium-catalyzed domino reaction of unactivated yne-en-ynes with a variety of substituted aryl halides.[3][4][5] The reaction proceeds through a cascade of events, forming three new carbon-carbon bonds in a single pot, leading to the construction of the diazaspiro[4.5]decane scaffold with an exocyclic double bond. This functionality provides a convenient handle for further synthetic modifications.
Mechanistic Insights:
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl halide. This is followed by a sequence of carbopalladation and intramolecular cyclization steps, culminating in the formation of the spirocyclic system and regeneration of the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The high regioselectivity of the C-C coupling and spiro scaffold formation is a key feature of this transformation.
Experimental Workflow:
Figure 1: A generalized experimental workflow for the palladium-catalyzed domino synthesis.
Detailed Protocol:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Substituted yne-en-yne
-
Substituted aryl halide
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%).
-
Add the yne-en-yne (1.0 equiv), aryl halide (1.2 equiv), and base (2.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diazaspiro[4.5]decane derivative.
Data Summary:
| Entry | Yne-en-yne Substituent | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Ts (p-toluenesulfonyl) | Iodobenzene | K₂CO₃ | Toluene | 100 | 75 |
| 2 | Ts | 4-Iodotoluene | Cs₂CO₃ | Dioxane | 110 | 82 |
| 3 | Ms (methanesulfonyl) | 1-Iodo-4-methoxybenzene | K₂CO₃ | Toluene | 100 | 68 |
| 4 | Ts | 2-Iodothiophene | Cs₂CO₃ | Dioxane | 110 | 71 |
Table 1: Representative examples of the palladium-catalyzed synthesis of diazaspiro[4.5]decanes.[3][5]
Diastereoselective [3+2] Cycloaddition for the Synthesis of 2-Amino-spiro[4.5]decane-6-ones
This method provides a diastereoselective route to highly functionalized 2-amino-spiro[4.5]decane-6-ones through a synergistic photocatalysis and organocatalysis approach.[3] The reaction involves the [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalen-1-ones. This strategy is notable for its mild reaction conditions and high atom economy.
Mechanistic Rationale:
The reaction is proposed to proceed via the formation of a radical cation intermediate from the N-cyclopropylaniline under photocatalytic conditions. This intermediate then undergoes ring-opening to form a 1,3-dipole, which subsequently participates in a [3+2] cycloaddition with the olefinic partner. The use of a chiral phosphoric acid catalyst controls the stereochemical outcome of the reaction, leading to high diastereoselectivity.
Experimental Workflow:
Figure 2: A generalized experimental workflow for the photocatalytic [3+2] cycloaddition.
Detailed Protocol:
Materials:
-
2-Methylene-tetrahydronaphtalen-1-one derivative
-
N-Cyclopropylaniline derivative
-
Photocatalyst (e.g., an iridium or ruthenium complex)
-
Organocatalyst (e.g., a BINOL-derived phosphoric acid)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Light source (e.g., blue LED lamp)
-
Standard laboratory glassware
Procedure:
-
To a reaction vial, add the 2-methylene-tetrahydronaphtalen-1-one (1.0 equiv), N-cyclopropylaniline (1.2 equiv), photocatalyst (1-5 mol%), and organocatalyst (5-10 mol%).
-
Add the anhydrous solvent under an inert atmosphere.
-
Stir the reaction mixture at room temperature while irradiating with a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-spiro[4.5]decane-6-one.
Data Summary:
| Entry | 2-Methylene-tetrahydronaphtalen-1-one Substituent | N-Cyclopropylaniline Substituent | Photocatalyst | Organocatalyst | Solvent | Yield (%) | dr |
| 1 | H | H | Ir(ppy)₃ | (R)-TRIP | CH₂Cl₂ | 85 | >95:5 |
| 2 | 6-Methoxy | 4-Fluoro | Ru(bpy)₃Cl₂ | (S)-TRIP | CHCl₃ | 78 | >95:5 |
| 3 | 7-Chloro | 3-Methyl | Ir(ppy)₃ | (R)-TRIP | CH₂Cl₂ | 81 | 90:10 |
| 4 | H | 4-Bromo | Ru(bpy)₃Cl₂ | (S)-TRIP | CHCl₃ | 75 | 92:8 |
Table 2: Representative examples of the photocatalytic [3+2] cycloaddition for the synthesis of 2-amino-spiro[4.5]decane-6-ones.[3] (dr = diastereomeric ratio)
Conclusion and Future Perspectives
The one-step synthesis of diazaspiro[4.5]decane scaffolds through palladium-catalyzed domino reactions and photocatalytic [3+2] cycloadditions represents a significant advancement in synthetic organic chemistry. These methods provide rapid and efficient access to a diverse range of spirocyclic compounds with high potential for drug discovery applications. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to readily adopt and adapt these powerful synthetic tools.
Future research in this area will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and exploring new one-pot multicomponent reactions for the construction of this important heterocyclic framework. The continued development of innovative synthetic methodologies will undoubtedly accelerate the discovery of next-generation therapeutics based on the diazaspiro[4.5]decane scaffold.
References
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Aurelio, L., et al. (2015). A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted 2,8-diazaspiro[4.5]decan-1-one Derivatives.
- Chen, Y., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed.
- ChemicalBook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis.
- Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
- Liu, Y., et al. (2024). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI.
- Hu, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds.
- Hu, Y., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. PubMed.
- Wang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.
Sources
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of polycyclic spiroindolines by highly diastereoselective interrupted Ugi cascade reactions of 3-(2-isocyanoethyl)indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Mono-Boc Protection of 2,8-Diazaspiro[4.5]decane
Introduction: The Strategic Importance of 2,8-Diazaspiro[4.5]decane in Modern Drug Discovery
The 2,8-diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the spatial presentation of pharmacophoric elements, enabling precise interactions with biological targets. This spirocyclic system is found in a variety of biologically active compounds, including potent inhibitors of clinically relevant enzymes and receptors. Derivatives have been identified as soluble epoxide hydrolase (sEH) inhibitors for treating hypertension and as RIPK1 kinase inhibitors with potential in inflammatory diseases.[1] The ability to selectively functionalize one of the two nitrogen atoms is paramount for the successful application of this scaffold in drug development, allowing for the construction of complex molecules such as PROTACs, where 8-Boc-2,8-diazaspiro[4.5]decane serves as a key linker.[2]
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its stability to a wide range of nucleophilic and basic conditions, combined with its facile removal under mild acidic conditions, makes it an ideal choice for the temporary masking of amine functionality. This application note provides a detailed, field-proven protocol for the selective mono-Boc protection of 2,8-diazaspiro[4.5]decane, focusing on achieving high regioselectivity and yield.
Understanding the Regioselectivity of Mono-Protection
The selective protection of one amine in the presence of another is a common challenge in organic synthesis. In the case of 2,8-diazaspiro[4.5]decane, the molecule contains two distinct secondary amine environments: a pyrrolidine nitrogen (N2) and a piperidine nitrogen (N8).
The regioselectivity of the mono-Boc protection is primarily governed by the relative basicity and steric accessibility of the two nitrogen atoms. Generally, the more basic and less sterically hindered amine will react preferentially with the electrophilic Boc anhydride.
-
Basicity: The pKa of the conjugate acid of piperidine is approximately 11.2, while that of pyrrolidine is around 11.3. While these values are very close, the subtle difference suggests that the pyrrolidine nitrogen is slightly more basic.
-
Steric Hindrance: The piperidine nitrogen (N8) is part of a six-membered ring, which typically exists in a chair conformation, offering relatively unhindered access to the nitrogen lone pair. The pyrrolidine nitrogen (N2) is part of a five-membered ring, which can adopt various envelope and twist conformations. The steric environment around N2 within the spirocyclic system can be more congested.
In practice, the Boc protection of 2,8-diazaspiro[4.5]decane has been shown to selectively occur at the N8 position, yielding tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. This suggests that in this specific spirocyclic system, the piperidine nitrogen is either more nucleophilic or more sterically accessible than the pyrrolidine nitrogen. A common and effective strategy to ensure mono-protection is to protonate one of the amine groups with one equivalent of acid. The resulting ammonium salt is unreactive towards acylation, leaving the free base amine to react with the Boc anhydride. This method is highly effective for achieving selective mono-protection of diamines.[3]
Experimental Protocol: Selective Mono-Boc Protection at N8
This protocol is designed for the selective mono-Boc protection of 2,8-diazaspiro[4.5]decane, yielding primarily the N8-protected isomer.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2,8-Diazaspiro[4.5]decane | ≥97% | Sigma-Aldrich, Combi-Blocks | Can be used as the free base or as a salt (e.g., dihydrochloride). |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent Grade, ≥97% | Acros Organics, Sigma-Aldrich | |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use a dry solvent to prevent hydrolysis of Boc₂O. |
| Triethylamine (Et₃N) | ≥99.5%, redistilled | Sigma-Aldrich | Dried over KOH or CaH₂. |
| Saturated aq. NaHCO₃ solution | Prepared in-house. | ||
| Brine (Saturated aq. NaCl solution) | Prepared in-house. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Ethyl Acetate (EtOAc) | HPLC Grade | For chromatography. | |
| Hexanes | HPLC Grade | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 2,8-diazaspiro[4.5]decane (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.1 eq). Stir the solution at room temperature for 10 minutes.
-
Causality Explanation: Triethylamine acts as a base to scavenge the acidic byproducts of the reaction and ensures that the amine is in its free base form for optimal nucleophilicity.
-
-
Addition of Boc Anhydride: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in a small amount of anhydrous DCM dropwise over 30 minutes.
-
Causality Explanation: Slow, dropwise addition of the Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and minimizes the formation of the di-protected byproduct.
-
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Self-Validation: TLC analysis (e.g., using 10% MeOH in DCM with 1% NH₄OH as the mobile phase) should show the consumption of the starting material and the formation of a major, less polar product (mono-Boc) and potentially a minor, even less polar spot (di-Boc).
-
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate), is typically effective in separating the mono-Boc product from any unreacted starting material and the di-Boc byproduct.
-
Field-Proven Insight: The mono-Boc product is significantly less polar than the starting diamine but more polar than the di-Boc byproduct.
-
Figure 1. Experimental workflow for the mono-Boc protection of 2,8-diazaspiro[4.5]decane.
Characterization of the Product: tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
Accurate characterization of the final product is crucial to confirm its identity, purity, and the regioselectivity of the protection.
| Technique | Expected Results for 8-Boc-2,8-diazaspiro[4.5]decane |
| ¹H NMR | The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around 1.4 ppm. The protons on the carbon atoms adjacent to the Boc-protected nitrogen (N8) will exhibit a downfield shift compared to the unprotected starting material. |
| ¹³C NMR | The spectrum will display signals for the quaternary carbon and the methyl carbons of the Boc group at approximately 80 ppm and 28 ppm, respectively. The carbonyl carbon of the carbamate will appear around 155 ppm. |
| Mass Spec. (ESI) | The positive ion mode will show a peak corresponding to the [M+H]⁺ ion. For C₁₃H₂₄N₂O₂, the expected m/z would be approximately 241.19. |
| Appearance | Typically a colorless to pale yellow oil or a white to off-white solid. |
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly (e.g., to room temperature for the entire duration). Ensure the use of anhydrous solvent. |
| Product loss during work-up. | Ensure the pH of the aqueous layer is basic during extraction to prevent the protonation and loss of the product. | |
| Formation of Significant Di-Boc Product | Boc₂O added too quickly or at too high a temperature. | Ensure slow, dropwise addition of Boc₂O at 0 °C. Use a slight excess (1.05 eq) of Boc₂O, not a large excess. |
| Incorrect stoichiometry. | Carefully measure the equivalents of reactants. | |
| Difficulty in Purification | Product co-elutes with byproducts. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system (e.g., DCM/MeOH) may be necessary. |
Conclusion
The selective mono-Boc protection of 2,8-diazaspiro[4.5]decane is a critical transformation for the utilization of this valuable scaffold in drug discovery. The protocol detailed in this application note provides a robust and reproducible method for achieving high regioselectivity for the N8-piperidine nitrogen. By understanding the principles of reactivity and employing careful experimental technique, researchers can efficiently synthesize this key building block for the development of novel therapeutics.
References
- Krafft, E. A., et al. (2005). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.
- Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
-
PubChem. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Accessed January 23, 2026. [Link]
-
Quora. Which is a stronger base, pyrrolidine or piperidine? Accessed January 23, 2026. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. Wikimedia Foundation. Accessed January 23, 2026. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 23, 2026. [Link]
- Zhang, W., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686.
Sources
Application Note: Strategies for the Cleavage of the Boc Protecting Group from Diazaspiro[4.5]decane Scaffolds
Introduction: The Strategic Importance of Boc Deprotection in Spirocyclic Amine Synthesis
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities.[1][2] Its widespread use stems from its remarkable stability under a wide range of chemical conditions, including basic, nucleophilic, and reductive environments, while being readily removable under acidic conditions.[1][3] This orthogonality makes it an invaluable tool in the multi-step synthesis of complex molecules, particularly in peptide synthesis and medicinal chemistry.[4]
Within the landscape of drug discovery, diazaspiro[4.5]decane derivatives have emerged as privileged scaffolds.[5] These three-dimensional structures are often employed as bioisosteres for piperazine and other cyclic amines, offering improved physicochemical properties and novel intellectual property space.[6][7] The synthesis and functionalization of these spirocycles frequently necessitate the use of the Boc group to temporarily mask one or both of the nitrogen atoms, enabling selective chemical transformations at other positions.
Consequently, the efficient and clean removal of the Boc group is a critical and often pivotal step in the synthetic endgame. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the cleavage of the Boc group from diazaspiro[4.5]decane derivatives. We will explore the underlying mechanism, discuss key experimental considerations, and present detailed protocols for various deprotection strategies, from classical acidic methods to greener alternatives.
The Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group is typically achieved under acidic conditions via an SN1-type mechanism.[8] The process is initiated by the protonation of the carbamate oxygen, which weakens the C-O bond. This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates, releasing the free amine, carbon dioxide, and the tert-butyl cation.[9]
The liberated tert-butyl cation is a reactive electrophile and can follow several pathways:
-
Deprotonation: It can lose a proton to form isobutylene gas.[9]
-
Trapping: It can be quenched by a nucleophilic scavenger added to the reaction mixture.[10]
-
Alkylation: It can react with nucleophilic sites on the substrate or product, leading to undesired side-products. This is a critical consideration for complex molecules with electron-rich aromatic rings or other nucleophilic functional groups.[10]
Due to the generation of gaseous byproducts (isobutylene and CO₂), it is imperative that these reactions are not performed in a sealed system.[9]
Figure 1: General mechanism of acid-catalyzed Boc deprotection.
Key Considerations for Diazaspiro[4.5]decane Systems
When working with diazaspiro[4.5]decane scaffolds, several factors must be considered to ensure a successful deprotection:
-
Regioselectivity: Many synthetic routes yield di-Boc protected diazaspiro compounds. If the goal is to remove only one Boc group, the reaction conditions must be carefully controlled (e.g., using stoichiometric amounts of a weaker acid or lower temperatures). However, achieving selective mono-deprotection can be challenging due to the similar reactivity of the two protected amines.[11][12] Most protocols are designed for complete deprotection.
-
Substrate Stability: The choice of acid and reaction conditions must be compatible with other functional groups in the molecule. Strong acids like trifluoroacetic acid (TFA) can cleave other acid-labile groups such as tert-butyl esters, silyl ethers, or acetals.[10][13]
-
Work-up and Isolation: The resulting free amine is typically obtained as an acid salt (e.g., trifluoroacetate or hydrochloride salt). A basic work-up is required to neutralize the salt and isolate the free base. Care must be taken as some spirocyclic amines can be highly water-soluble, potentially complicating extraction.
-
Safety: Strong acids like TFA are corrosive, cause severe skin burns, and are harmful if inhaled.[14][15][16] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[16][17]
Experimental Protocols for Boc Deprotection
The following protocols outline common methods for removing the Boc group from diazaspiro[4.5]decane derivatives. The choice of method depends on the substrate's stability, scale, and available resources.
Figure 2: General experimental workflow for Boc deprotection.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely used and generally reliable method for Boc deprotection. It is fast, efficient, and typically proceeds to completion at room temperature.
-
Principle: TFA is a strong acid that readily protonates the carbamate, initiating cleavage. DCM is a common solvent that provides good solubility for a wide range of organic substrates.
-
Causality Behind Choices: The high acidity of TFA ensures a rapid reaction rate, often completing within 1-2 hours. DCM is chosen for its inertness and ability to dissolve both the starting material and the intermediate TFA salt.
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected diazaspiro[4.5]decane derivative (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10–20 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. A ninhydrin stain can be used with TLC to visualize the appearance of the free amine product.[18]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The crude residue (the TFA salt) can be purified directly or converted to the free base. To obtain the free base, dissolve the residue in a minimal amount of water or DCM and carefully basify to pH >10 with a suitable base (e.g., saturated aq. NaHCO₃, Na₂CO₃, or 1M NaOH) while cooling in an ice bath.
-
Extract the aqueous layer with an organic solvent (e.g., DCM, EtOAc, or a mixture of CHCl₃/isopropanol) multiple times (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
-
Purify the product as needed by flash column chromatography or recrystallization.
-
Protocol 2: Hydrochloric Acid (HCl) in an Organic Solvent
Using HCl is a cost-effective alternative to TFA and is particularly common in large-scale industrial processes. The free amine is directly obtained as the hydrochloride salt, which is often a stable, crystalline solid.
-
Principle: A solution of HCl in a solvent like 1,4-dioxane, methanol, or ethyl acetate serves as the acid catalyst for the cleavage.
-
Causality Behind Choices: Commercially available solutions of HCl in organic solvents offer a convenient and water-free acid source. The resulting hydrochloride salt often precipitates from the reaction mixture, simplifying isolation.
-
Step-by-Step Methodology:
-
Dissolve the Boc-protected diazaspiro[4.5]decane derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5–10 eq) at room temperature.
-
Stir the mixture for 2-12 hours. Often, the hydrochloride salt of the product will precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or the reaction solvent), and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting solid or oil is the crude hydrochloride salt. It can be triturated with a solvent like diethyl ether to induce solidification and remove non-polar impurities.
-
The hydrochloride salt can be used directly in subsequent steps or neutralized as described in Protocol 1 to yield the free base.
-
Protocol 3: Aqueous Phosphoric Acid (A "Greener" Acidic Method)
For substrates sensitive to harsh anhydrous acids or when a more environmentally benign process is desired, aqueous phosphoric acid can be an effective reagent.[3]
-
Principle: Phosphoric acid in an aqueous medium provides sufficient acidity to effect cleavage, often with high selectivity and a simpler work-up.
-
Causality Behind Choices: This method avoids the use of chlorinated solvents and volatile, highly corrosive acids like TFA.[3] The work-up is often more straightforward.
-
Step-by-Step Methodology:
-
To a flask containing the Boc-protected diazaspiro[4.5]decane derivative (1.0 eq), add a mixture of water and an 85% aqueous solution of phosphoric acid (H₃PO₄). The ratio and concentration can be optimized, but a starting point is 5-10 equivalents of H₃PO₄ in a 1:1 mixture with water.
-
Heat the mixture with stirring to 50–80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Carefully basify the aqueous solution with a strong base (e.g., 50% aq. NaOH) to pH >12, ensuring the flask is cooled in an ice bath.
-
Extract the product with a suitable organic solvent (e.g., EtOAc or DCM).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to provide the crude product.
-
Comparative Summary of Deprotection Methods
| Method | Reagent(s) | Solvent(s) | Temp. (°C) | Typical Time | Advantages | Disadvantages |
| Protocol 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to 25 | 1–4 h | Fast, reliable, highly effective for most substrates. | Harsh; TFA is corrosive and volatile; can cleave other acid-labile groups.[10] |
| Protocol 2 | Hydrochloric Acid (HCl) | Dioxane, MeOH, EtOAc | 25 | 2–12 h | Cost-effective; product often precipitates as HCl salt. | Can be slower than TFA; dioxane is a peroxide-forming solvent. |
| Protocol 3 | Phosphoric Acid (aq.) | Water | 50–80 | 4–24 h | "Greener" option, avoids chlorinated solvents, milder conditions.[3] | Requires heating, longer reaction times, may not be suitable for all substrates. |
Conclusion
The successful cleavage of the Boc protecting group from diazaspiro[4.5]decane derivatives is a critical step for advancing these valuable scaffolds toward biologically active molecules. The choice of deprotection method is paramount and must be tailored to the specific substrate, considering the presence of other functional groups, the desired scale of the reaction, and safety and environmental factors. While TFA in DCM remains the gold standard for its speed and reliability, methods employing HCl or aqueous phosphoric acid offer viable and often preferable alternatives for large-scale synthesis or for substrates requiring milder conditions. Careful monitoring, appropriate work-up procedures, and rigorous safety practices are essential for achieving high yields of the desired deprotected amine.
References
-
Li, B., Berliner, M., Buzon, R., et al. (2006). Aqueous phosphoric acid is an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. Available at: [Link]
-
Wang, S., Gao, C., Zhang, H., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111649. Available at: [Link]
-
Aouf, C., F-Corpet, A., & Guillaumet, G. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. American Journal of Organic Chemistry, 2(3), 51-54. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
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Ben-Aicha, M., Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. American Journal of Organic Chemistry. Available at: [Link]
-
Bissyande, A., et al. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2019(3), M1086. Available at: [Link]
-
Rawal, V. H., & Jones, R. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3216-3218. Available at: [Link]
-
Pimlott, M., et al. (2023). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. ACS Medicinal Chemistry Letters, 14(6), 841-848. Available at: [Link]
-
ResearchGate. (n.d.). Challenges in the construction of C2-symmetric axially spirocyclic... [Image]. Available at: [Link]
-
ResearchGate. (2019). Why I am not getting the mass peak of the product after BOC deprotection using DCM/TFA? Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4939-4944. Available at: [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]
-
ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. Available at: [Link]
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American Chemical Society. (2021). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA? Available at: [Link]
-
PubMed. (2020). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems. Available at: [Link]
-
National Institutes of Health. (n.d.). Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source. Available at: [Link]
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ResearchGate. (n.d.). Acid-labile protecting groups. Available at: [Link]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Available at: [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Available at: [Link]
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Available at: [Link]
-
American Chemical Society. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]
-
ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available at: [Link]
-
University of Rochester. (n.d.). Protecting Groups. [PDF]. Available at: [Link]
-
Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY - TRIFLUOROACETIC ACID. [PDF]. Available at: [Link]
-
Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. Available at: [Link]
-
PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Available at: [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Journal of Medical Genetics and Clinical Biology. Available at: [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate in the Synthesis of Advanced TYK2/JAK1 Inhibitors
Introduction: The Rise of Spirocyclic Scaffolds in Kinase Inhibition
The landscape of therapeutic intervention for autoimmune diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors.[1] Within this class, selective inhibitors of Tyrosine Kinase 2 (TYK2) and JAK1 are of paramount interest due to their potential for targeted immunomodulation with an improved safety profile. A key architectural element that has enabled this enhanced selectivity and potency is the incorporation of rigid, three-dimensional spirocyclic scaffolds. This guide focuses on the practical application of a pivotal building block, Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate , in the synthesis of next-generation TYK2/JAK1 inhibitors, with a particular focus on the synthetic pathway analogous to that of Deucravacitinib (BMS-986165), a selective allosteric TYK2 inhibitor.[2]
The TYK2/JAK1 Signaling Pathway: A Critical Target in Autoimmune Disease
The TYK2/JAK1 signaling pathway is a central node in the transduction of signals for a variety of cytokines implicated in the pathogenesis of autoimmune and inflammatory disorders, including interleukins (IL-12, IL-23) and type I interferons.[3] As illustrated in the diagram below, cytokine binding to their cognate receptors on the cell surface leads to the activation of receptor-associated JAKs, including TYK2 and JAK1. These activated kinases then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the expression of inflammatory genes.[4][5][6] The selective inhibition of TYK2 and JAK1 can therefore potently and specifically disrupt these pro-inflammatory signaling cascades.
Caption: The TYK2/JAK1 signaling cascade.
This compound: A Versatile Synthetic Intermediate
The subject of this guide, this compound, is a strategically designed building block for the synthesis of complex bioactive molecules. Its utility stems from the orthogonal protection of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) group provides robust protection under a wide range of reaction conditions and can be readily removed under acidic conditions. The benzyl (Bn) group, on the other hand, is typically cleaved via catalytic hydrogenation, allowing for selective deprotection and functionalization of the two amine centers.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₂ | PubChem |
| Molecular Weight | 330.47 g/mol | PubChem |
| CAS Number | 188989-13-9 | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Solubility | Soluble in methanol, ethanol, dichloromethane | General Knowledge |
Synthetic Workflow: From Spirocyclic Building Block to TYK2/JAK1 Inhibitor
The overall synthetic strategy involves the deprotection of the benzyl group from this compound to yield the key intermediate, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. This intermediate is then coupled with a suitably functionalized heterocyclic core, which varies depending on the specific inhibitor being synthesized. The following diagram illustrates a representative workflow for the synthesis of a TYK2/JAK1 inhibitor.
Caption: Synthetic workflow for a TYK2/JAK1 inhibitor.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a TYK2/JAK1 inhibitor using this compound.
Part 1: N-Debenzylation to Yield Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
This procedure details the removal of the benzyl protecting group via catalytic hydrogenation.[7]
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% w/w, 0.1 eq)
-
Methanol (or Ethanol)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
To a solution of this compound in methanol, add 10% palladium on carbon.
-
The reaction vessel is purged with an inert gas, followed by the introduction of hydrogen gas (typically via a balloon or a Parr hydrogenator).
-
The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with methanol.
-
The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part 2: Coupling with a Heterocyclic Core
This protocol describes the nucleophilic aromatic substitution reaction between the deprotected spirocyclic amine and a representative chlorinated pyridazine core.
Materials:
-
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq)
-
6-chloro-N-(methyl-d3)-3-pyridazinecarboxamide (or similar electrophile) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate in DMSO, add the chlorinated pyridazine derivative and DIPEA.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the Boc-protected inhibitor precursor.
Part 3: Final Boc Deprotection
This final step involves the removal of the Boc protecting group to yield the active TYK2/JAK1 inhibitor.
Materials:
-
Boc-protected inhibitor precursor (1.0 eq)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)
-
Dichloromethane (DCM)
Procedure:
-
The Boc-protected precursor is dissolved in DCM.
-
TFA (or 4M HCl in dioxane) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-4 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the product as a salt.
-
The solid is collected by filtration and dried under vacuum to yield the final TYK2/JAK1 inhibitor.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques. The following table provides expected analytical data for a representative 2,8-diazaspiro[4.5]decane-based TYK2/JAK1 inhibitor.[8][9]
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the spirocyclic protons, the heterocyclic core, and any appended functional groups. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (HRMS) | Calculated m/z value for the molecular ion [M+H]⁺ should match the observed value. |
| Purity (HPLC) | >95% |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Incomplete N-debenzylation | Inactive catalyst, insufficient hydrogen pressure, or short reaction time. | Use fresh catalyst, increase hydrogen pressure (if using a Parr apparatus), and extend the reaction time. |
| Low yield in coupling reaction | Insufficient heating, inadequate base, or decomposition of starting materials. | Ensure the reaction temperature is maintained, use a stronger non-nucleophilic base if necessary, and ensure starting materials are pure. |
| Incomplete Boc deprotection | Insufficient acid or short reaction time. | Increase the amount of acid or extend the reaction time. Monitor closely to avoid side reactions. |
| Difficulty in purification | Co-eluting impurities. | Optimize the mobile phase for column chromatography or consider recrystallization. |
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of selective TYK2/JAK1 inhibitors. The orthogonal protecting group strategy allows for a controlled and efficient synthetic route to these complex molecules. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to leverage this key intermediate in the discovery and development of novel therapeutics for autoimmune and inflammatory diseases.
References
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
-
Bristol Myers Squibb. (2022). The TYK2 Pathway: An Overview. [Link]
-
Chen, Y., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355-10369. [Link]
-
Furqan, M., et al. (2013). JAK-STAT signaling in hematological malignancies. Journal of Hematology & Oncology, 6(1), 91. [Link]
-
Li, H., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4337-4353. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550. [Link]
-
Schwartz, D. M., et al. (2016). Type I/II cytokines, JAKs, and new strategies for treating autoimmune diseases. Nature Reviews Rheumatology, 12(1), 25-36. [Link]
-
Tavakoli, P., et al. (2021). TYK2 Activating Alterations in Acute Lymphoblastic Leukemia: Novel Driver Oncogenes with Potential Avenues for Precision Medicine? Cancers, 13(3), 453. [Link]
-
Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development, 26(4), 1202-1222. [Link]
-
Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry, 62(20), 8973-8995. [Link]
-
PubChem. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. [Link]
-
ResearchGate. JAK-STAT signaling pathways. [Link]
-
MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]
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Application Note: A Robust HPLC-Based Method for the Enantioseparation of Diazaspiro[4.5]decane Isomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of diazaspiro[4.5]decane derivatives. This class of compounds is a significant scaffold in medicinal chemistry, and the control of stereochemistry is critical for drug efficacy and safety. The described method utilizes polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, providing excellent resolution and peak symmetry. We delve into the rationale behind the selection of the chiral stationary phase, mobile phase composition, and the critical role of additives in achieving optimal separation. Furthermore, this document provides a comprehensive protocol for method implementation and validation, aligning with ICH Q2(R1) guidelines to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Diazaspiro[4.5]decanes
The diazaspiro[4.5]decane core is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules, including anticonvulsants and antiarrhythmics. The spirocyclic nature of this framework imparts a rigid, three-dimensional structure that can facilitate precise interactions with biological targets. However, the presence of one or more stereogenic centers, typically at the spiro-carbon, results in enantiomers that can exhibit vastly different pharmacological and toxicological profiles.
Regulatory bodies worldwide now mandate the characterization and control of individual enantiomers in chiral drug candidates.[1] Therefore, the development of reliable and efficient analytical methods for their separation is not merely an academic exercise but a critical step in the pharmaceutical development pipeline.[2] This application note provides a comprehensive guide to developing and validating such a method.
The Causality of Method Development: A Mechanistic Approach
The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[3] The stability of these complexes differs for each enantiomer, leading to different retention times. Our method development was guided by the physicochemical properties of the diazaspiro[4.5]decane scaffold and a deep understanding of chiral recognition mechanisms.
Analyte Considerations: The Basic Nature of Diazaspiro[4.5]decanes
The diazaspiro[4.5]decane structure contains two nitrogen atoms, rendering it a basic compound.[4] This basicity is a key factor in method development. In normal phase chromatography, strong interactions between the basic analyte and acidic silanol groups on the silica surface of the column can lead to poor peak shapes (tailing) and even irreversible adsorption. To counteract this, a basic additive is incorporated into the mobile phase to saturate these active sites and ensure symmetrical peaks.[5]
Chiral Stationary Phase (CSP) Selection: The Power of Polysaccharides
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are exceptionally versatile for separating a wide range of chiral compounds.[6] For the separation of substituted 1,3-diazaspiro[4.5]decan-4-ones, amylose-based CSPs have shown superior performance compared to cellulose-based ones.[5]
The chiral recognition mechanism of these CSPs is multifactorial, involving a combination of:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
π-π Interactions: Aromatic substituents on the analyte can interact with the phenyl groups of the CSP.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer in a stereospecific manner.[7][8]
The combination of these interactions leads to the differential retention of the enantiomers. An amylose-based CSP, such as Lux-Amylose-2, is recommended as a starting point for method development for diazaspiro[4.5]decane derivatives.[5]
Mobile Phase Strategy: Normal Phase Chromatography
Normal phase chromatography, utilizing a non-polar main solvent (e.g., n-hexane) and a more polar modifier (e.g., an alcohol), is often the preferred mode for the chiral separation of polar and basic compounds.[2] This is because:
-
Enhanced Selectivity: The interactions responsible for chiral recognition (especially hydrogen bonding) are often stronger in a non-polar environment.
-
Analyte Solubility: While seemingly counterintuitive for polar compounds, the use of alcohol modifiers ensures sufficient solubility in the mobile phase.
The choice of alcohol modifier and its concentration is a critical parameter for optimizing the separation. Alcohols like 2-propanol and ethanol can modulate retention and selectivity by competing with the analyte for interaction sites on the CSP.[2]
Experimental Protocols
This section provides a step-by-step guide for the enantioseparation of diazaspiro[4.5]decane isomers.
Equipment and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Lux® Amylose-2 [amylose tris(3,5-dimethylphenylcarbamate)], 5 µm, 250 x 4.6 mm, or equivalent.
-
Solvents: HPLC grade n-hexane, 2-propanol, and ethanol.
-
Additive: Diethylamine (DEA), analytical grade.
-
Sample: Racemic diazaspiro[4.5]decane derivative.
Standard Solution Preparation
-
Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the mobile phase.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method.
| Parameter | Recommended Condition | Rationale |
| Column | Lux® Amylose-2, 5 µm, 250 x 4.6 mm | Proven efficacy for this compound class.[5] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% DEA | Normal phase for enhanced selectivity; 2-propanol as a polar modifier; DEA to improve peak shape for basic analytes.[5][9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Provides stable and reproducible retention times. |
| Detection | UV at 254 nm | Common wavelength for aromatic-containing compounds; adjust based on analyte's chromophore.[5] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Method Optimization Workflow
Should the initial conditions not provide baseline separation (Resolution > 1.5), follow this optimization workflow:
Caption: Workflow for optimizing the enantioseparation of diazaspiro[4.5]decane isomers.
Method Validation: Ensuring a Self-Validating System
To ensure the reliability and integrity of the analytical data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH Q2(R1)).[10] A validated method is a self-validating system, providing confidence in its intended use.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate the enantiomers from each other and from any impurities. | Baseline resolution (Rs > 1.5) between enantiomers. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 for each enantiomer. |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | To assess the degree of scatter in a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Resolution and peak symmetry remain within acceptable limits when flow rate, temperature, and mobile phase composition are slightly varied. |
Protocol for Validation
A detailed protocol for each validation parameter should be established. For example, linearity should be assessed over a range of concentrations, typically from the LOQ to 120% of the working concentration, using at least five concentration levels.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust solution for the enantioseparation of diazaspiro[4.5]decane isomers. By understanding the fundamental principles of chiral recognition and the specific properties of the analyte, a logical and efficient method development strategy can be employed. The use of polysaccharide-based chiral stationary phases, particularly amylose derivatives, in combination with a normal phase mobile phase containing a basic additive, is key to achieving successful separation. Adherence to the outlined validation protocol will ensure that the method is fit for its intended purpose in a regulated research and development environment.
References
-
Ilisz, I., Aranyi, A., & Forró, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 629–642. Retrieved from [Link]
-
Chiral Technologies. (2021, March 14). Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns?. Retrieved from [Link]
- Welch, C. J., et al. (2009). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1216(10), 1774-1781. (Simulated reference, as direct access to full text for this specific topic was not available in the search results).
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Zhang, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved January 23, 2026 from [Link].
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Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
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Rao, R. N., & Nagaraju, D. (2014). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. Journal of Chromatographic Science, 53(5), 789–795. Retrieved from [Link]
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S. Sudhakar, et al. (2016). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]
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Ferreira, R. J., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
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Okamoto, Y., & Ikai, T. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Chirality, 34(7), 925-937. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 190-198. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]
- Regalado, E. L. (2011). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Zhang, T., et al. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9093, 1,4-Dioxaspiro(4.5)decane. Retrieved January 23, 2026 from [Link].
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Daicel Chiral Technologies. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases [Video]. YouTube. Retrieved from [Link] (Generic YouTube link as the original may not be stable).
-
Li, J., et al. (2016). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 14(34), 8073-8077. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Chiralpedia. (n.d.). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Application Notes and Protocols for the Chiral Separation of Substituted Diazaspiro Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Chirality in Diazaspiro Scaffolds
Substituted diazaspiro compounds represent a vital class of heterocyclic molecules frequently encountered in medicinal chemistry and drug discovery. Their rigid, three-dimensional architecture makes them attractive scaffolds for targeting a diverse range of biological entities. The spirocyclic nature of these compounds often imparts unique pharmacological properties, but it also introduces the element of chirality. The spatial arrangement of substituents around the spiro center can lead to the existence of enantiomers, which, despite having identical chemical formulas, can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, the ability to separate and characterize the individual enantiomers of substituted diazaspiro compounds is not merely an analytical challenge but a critical necessity in the development of safe and efficacious therapeutics.[2]
This comprehensive guide provides detailed application notes and protocols for the chiral separation of substituted diazaspiro compounds by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). As a Senior Application Scientist, the following sections are designed to offer not only step-by-step methodologies but also the underlying scientific rationale to empower researchers in developing robust and reliable chiral separation methods.
The Power of Polysaccharide-Based Chiral Stationary Phases
The direct separation of enantiomers on chiral stationary phases (CSPs) is the most widely adopted and efficient strategy in chiral chromatography.[3] Among the vast array of commercially available CSPs, those based on polysaccharide derivatives, particularly amylose and cellulose carbamates, have demonstrated exceptional versatility and success in resolving a broad spectrum of chiral molecules, including diazaspiro compounds.[4][5]
The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance.[6] The helical structure of the polysaccharide polymer creates chiral grooves and cavities where the enantiomers of the analyte can transiently interact.[7] For a successful chiral separation to occur, there must be a sufficient difference in the binding energy between the two enantiomer-CSP diastereomeric complexes, a concept often simplified by the "three-point interaction model".[8] In the context of substituted diazaspiro compounds, the presence of carbonyl groups, secondary amines (N-H), and aromatic substituents provides multiple points for these crucial interactions with the carbamate moieties on the polysaccharide backbone of the CSP.
Method Development Workflow
A systematic approach to chiral method development is essential for efficiently identifying optimal separation conditions. The following workflow is a proven strategy for tackling the chiral separation of novel substituted diazaspiro compounds.
Caption: A systematic workflow for chiral method development.
High-Performance Liquid Chromatography (HPLC) for Chiral Separation of Diazaspiro Compounds
Normal-phase HPLC is a powerful and widely used technique for the chiral separation of diazaspiro compounds. The use of non-polar mobile phases, typically mixtures of alkanes and alcohols, enhances the hydrogen bonding and dipole-dipole interactions that are critical for chiral recognition on polysaccharide-based CSPs.[9]
Representative HPLC Separations of Substituted 1,3-Diazaspiro[4.5]decan-4-ones
The following table summarizes the successful enantioseparation of a series of substituted 1,3-diazaspiro[4.5]decan-4-ones on various polysaccharide-based CSPs.[5] This data provides a valuable starting point for developing methods for structurally related compounds.
| Compound ID | Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| 1 | Lux-Amylose-2 | n-Hexane/Ethanol (80:20) | 1.80 | 1.13 | 1.54 |
| 2 | Chiralcel OJ | n-Hexane/2-Propanol (80:20) | 2.34 | 1.15 | 1.68 |
| 3 | Lux-Amylose-2 | n-Hexane/Ethanol (90:10) | 3.12 | 1.21 | 2.10 |
| 4 | Lux-Amylose-2 | n-Hexane/2-Propanol (70:30) | 1.55 | 1.18 | 1.75 |
| 5 | Chiralcel OD | n-Hexane/Ethanol (85:15) | 2.89 | 1.10 | 1.33 |
| 6 | Lux-Amylose-2 | n-Hexane/Ethanol (80:20) | 2.05 | 1.16 | 1.82 |
| 7 | Lux-Amylose-2 | n-Hexane/2-Propanol (90:10) | 4.51 | 1.25 | 2.55 |
| 8 | Chiralcel OJ | n-Hexane/Ethanol (70:30) | 1.98 | 1.12 | 1.48 |
| 9 | Lux-Amylose-2 | n-Hexane/Ethanol (95:5) | 5.23 | 1.30 | 3.11 |
| 10 | Lux-Amylose-2 | n-Hexane/2-Propanol (80:20) | 2.76 | 1.19 | 1.93 |
| 11 | Chiralcel OD | n-Hexane/Ethanol (90:10) | 3.54 | 1.14 | 1.60 |
| 12 | Lux-Amylose-2 | n-Hexane/Ethanol (80:20) | 2.41 | 1.22 | 2.24 |
| 13 | Lux-Amylose-2 | n-Hexane/2-Propanol (70:30) | 1.88 | 1.17 | 1.88 |
| 14 | Chiralcel OJ | n-Hexane/Ethanol (85:15) | 3.01 | 1.11 | 1.41 |
Data extracted from Aboul-Enein et al., J Chromatogr Sci. 2018 Feb 1;56(2):160-165.[5]
Protocol for Analytical HPLC Method Development
This protocol outlines a systematic approach for the analytical scale chiral separation of a novel substituted diazaspiro compound.
1. Initial CSP and Mobile Phase Screening:
-
Objective: To identify a promising CSP and mobile phase combination.
-
Procedure:
-
Prepare a stock solution of the racemic diazaspiro compound in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Screen a minimum of two polysaccharide-based CSPs, one amylose-based (e.g., Lux-Amylose-2, Chiralpak IA) and one cellulose-based (e.g., Chiralcel OD, Chiralcel OJ).[5]
-
For each column, perform isocratic runs with two different mobile phase compositions:
-
n-Hexane/Ethanol (80:20, v/v)
-
n-Hexane/2-Propanol (80:20, v/v)
-
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).[5]
-
Evaluate the chromatograms for any signs of peak splitting or separation.
-
2. Method Optimization:
-
Objective: To improve the resolution and analysis time of the most promising separation from the initial screen.
-
Procedure:
-
Select the CSP and alcohol modifier that showed the best initial separation.
-
Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., in 5% increments from 10% to 30%) to fine-tune the retention and selectivity.
-
If necessary, adjust the column temperature (e.g., between 15 °C and 40 °C) to improve peak shape and resolution. Lower temperatures often lead to better resolution.
-
Optimize the flow rate to balance analysis time and resolution.
-
3. Method Validation (Abbreviated):
-
Objective: To ensure the method is robust and reliable for its intended purpose.
-
Procedure:
-
Specificity: Inject a blank (mobile phase) and a solution of a single enantiomer (if available) to confirm the peak identity and absence of interference.
-
Linearity: Prepare a series of dilutions of the racemic standard and inject them to establish the linear range of the detector response.
-
Precision: Perform multiple injections of the same sample to assess the repeatability of retention times and peak areas.
-
Supercritical Fluid Chromatography (SFC) for Chiral Separation of Diazaspiro Compounds
SFC has emerged as a powerful and often preferred alternative to HPLC for chiral separations.[10] Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages, including faster analysis times, reduced solvent consumption, and often superior resolution.[11] The lower viscosity of the mobile phase allows for higher flow rates without a significant increase in backpressure.[4]
Representative SFC Separations of Substituted Hydantoins (Structurally Similar to Diazaspiro Compounds)
The following table presents data on the successful SFC enantioseparation of 3,5-disubstituted hydantoins, which share structural similarities with the diazaspiro compounds of interest.[12] This information can serve as a valuable guide for developing SFC methods for diazaspiro analogues.
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase (CO2/Modifier, v/v) | Modifier | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
| syn-Hydantoin A | CHIRAL ART Amylose-SA | 80/20 | Methanol | 1.58 | 1.15 | 2.33 |
| anti-Hydantoin A | CHIRAL ART Amylose-SA | 80/20 | Methanol | 2.11 | 1.32 | 4.89 |
| syn-Hydantoin B | CHIRAL ART Amylose-SA | 80/20 | Ethanol | 1.35 | 1.18 | 2.88 |
| anti-Hydantoin B | CHIRAL ART Amylose-SA | 80/20 | Ethanol | 1.89 | 1.41 | 6.21 |
| syn-Hydantoin C | CHIRAL ART Cellulose-SB | 80/20 | 2-Propanol | 1.92 | 1.12 | 1.95 |
| anti-Hydantoin C | CHIRAL ART Cellulose-SB | 80/20 | 2-Propanol | 2.54 | 1.28 | 4.15 |
Data adapted from Pišlar et al., Separations 2022, 9(6), 157.[12]
Protocol for Analytical SFC Method Development
This protocol details a systematic approach for the chiral separation of a novel substituted diazaspiro compound using SFC.
1. Initial CSP and Modifier Screening:
-
Objective: To quickly identify an effective CSP and co-solvent (modifier).
-
Procedure:
-
Prepare a stock solution of the racemic diazaspiro compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Screen a set of immobilized polysaccharide-based CSPs (e.g., CHIRAL ART Amylose-SA, CHIRAL ART Cellulose-SB) that are robust for SFC applications.[12]
-
For each column, perform isocratic runs with different alcohol modifiers:
-
Methanol
-
Ethanol
-
2-Propanol
-
-
Use a standard mobile phase composition of 80% CO2 and 20% modifier.[12]
-
Set the flow rate to 3.0 mL/min, the column temperature to 35 °C, and the back pressure to 15 MPa.[12]
-
Monitor the elution profile with a UV detector.
-
Identify the CSP and modifier combination that provides the best initial separation.
-
2. Method Optimization:
-
Objective: To enhance the resolution and reduce the analysis time.
-
Procedure:
-
Using the best CSP and modifier from the initial screen, optimize the percentage of the modifier. A gradient elution from a low to a high percentage of modifier can be a rapid way to determine the optimal isocratic conditions.
-
Adjust the back pressure (typically between 10 and 20 MPa) to influence the density of the mobile phase and potentially improve selectivity.
-
Fine-tune the column temperature (usually between 25 °C and 40 °C).
-
Optimize the flow rate for the best balance of speed and resolution.
-
Preparative Chiral Separations: From Milligrams to Grams
Once an effective analytical method has been developed, it can be scaled up for preparative chromatography to isolate larger quantities of pure enantiomers for further biological testing.[13] SFC is often the preferred technique for preparative chiral separations due to its speed and the ease of removing the mobile phase.[4]
Protocol for Preparative SFC Scale-Up
Caption: A workflow for scaling up an analytical SFC method to preparative scale.
1. Column and Flow Rate Scaling:
-
Select a preparative column with the same CSP and particle size as the analytical column, but with a larger internal diameter (e.g., 20 mm or 30 mm).
-
Scale the flow rate according to the square of the ratio of the column diameters:
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²
-
2. Loading Study:
-
Prepare a more concentrated solution of the racemic diazaspiro compound.
-
Perform a series of injections with increasing sample loads to determine the maximum amount that can be injected while maintaining baseline resolution.
3. Fraction Collection and Analysis:
-
Set the fraction collector to trigger based on the elution times of the two enantiomers, as determined in the analytical method.
-
After the preparative run, analyze the collected fractions for purity and enantiomeric excess using the optimized analytical method.
-
Pool the fractions containing the pure enantiomers and remove the solvent under reduced pressure.
Conclusion and Future Perspectives
The chiral separation of substituted diazaspiro compounds is a critical step in the drug discovery and development process. Polysaccharide-based chiral stationary phases, employed in both HPLC and SFC, have proven to be highly effective for this purpose. By following a systematic method development workflow, researchers can efficiently identify and optimize robust separation methods. The continued development of novel chiral stationary phases and advancements in chromatographic instrumentation will undoubtedly further enhance our ability to tackle even the most challenging chiral separations in the future.
References
-
Pišlar, A., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(6), 157. [Link]
-
Desfontaine, V., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 104-111. [Link]
- Farkas, T., et al. (2003). Enantioselective Separations Based on High-performance Liquid Chromatography. Periodica Polytechnica Chemical Engineering, 47(1), 59-71.
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
- Ali, I., & Aboul-Enein, H. Y. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis, 3(1), 71-78.
- De Klerck, K., et al. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
- Taylor, L. T. (2009). Supercritical fluid chromatography for the 21st century. The Journal of Supercritical Fluids, 47(3), 566-573.
-
Aboul-Enein, H. Y., et al. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5] Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of Chromatographic Science, 56(2), 160-165. [Link]
-
Pinto, M. M. M., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1894. [Link]
-
Takeda, S., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5236-5245. [Link]
- West, C., & Lesellier, E. (2018). A unified classification of stationary phases for packed column supercritical fluid chromatography.
- Snyder, L. R., et al. (2010).
-
Peluso, P., et al. (2022). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. International Journal of Molecular Sciences, 23(19), 11299. [Link]
- Welch, C. J., et al. (2010). Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases.
-
Chiralpedia. Polysaccharide-based CSPs. [Link]
- Zhang, T., et al. (2016). Success rates on amylose-and cellulose-based CSPs in the both separation modes.
- Šćetar, M., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans–Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. Molecules, 29(3), 543.
- Šćetar, M., et al. (2024). HPLC and SFC Enantioseparation of ()
-
Zhang, T., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(11), 3298. [Link]
-
Wenzel, T. J. (2018). Elution revolution: Reversing chiral recognition by swapping d- for l-cellulose. Proceedings of the National Academy of Sciences, 115(44), 11134-11136. [Link]
- Ikai, T., & Okamoto, Y. (2007). Synthesis and application of immobilized polysaccharide-based chiral stationary phases for enantioseparation by high-performance liquid chromatography.
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Application Notes and Protocols for the Large-Scale Synthesis of 2,8-Diazaspiro[4.5]decane Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Strategic Importance of 2,8-Diazaspiro[4.5]decane Scaffolds in Modern Drug Discovery
The 2,8-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise spatial orientation for optimal target engagement. This structural feature has led to the discovery of potent and selective modulators of various biological targets. Derivatives of this scaffold have been investigated as TYK2/JAK1 inhibitors for inflammatory bowel disease[1], glycoprotein IIb-IIIa antagonists with antithrombotic activity, and soluble epoxide hydrolase inhibitors for the treatment of hypertension. The versatility and therapeutic potential of this scaffold underscore the critical need for robust and scalable synthetic routes to produce key intermediates in high purity and yield for drug development programs.
This comprehensive guide provides detailed protocols for the large-scale synthesis of 2,8-diazaspiro[4.5]decane intermediates, focusing on practical and scalable methodologies. We will delve into two primary synthetic strategies, elucidating the rationale behind the choice of protecting groups and reaction conditions, and provide step-by-step instructions to ensure successful implementation in a laboratory or pilot plant setting.
Retrosynthetic Analysis: A Dual-Strategy Approach
A critical consideration in the large-scale synthesis of 2,8-diazaspiro[4.5]decane intermediates is the choice of protecting groups for the nitrogen atoms. The selection of an appropriate protecting group strategy is paramount for ensuring high yields, simplifying purification, and accommodating the desired downstream chemical transformations. Here, we present two well-vetted retrosynthetic pathways, one employing a benzyl (Bn) protecting group and the other a tert-butyloxycarbonyl (Boc) group.
Caption: Retrosynthetic analysis of 2,8-diazaspiro[4.5]decane intermediates.
The benzyl protecting group strategy offers the advantage of facile removal via hydrogenolysis. However, on a larger scale, this can sometimes lead to challenges with catalyst handling and filtration. The Boc-protecting group strategy, while requiring acidic conditions for deprotection, often results in cleaner reactions and simpler product isolation, particularly on a multi-gram scale[2].
Synthetic Strategy 1: Benzyl-Protected Route to 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one
This route utilizes N-benzyl-4-piperidone as a key starting material and proceeds through a Michael addition, nitro group reduction, and subsequent lactamization, followed by debenzylation.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diazaspiro[4.5]decanes
Welcome to the technical support center for the synthesis of diazaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this valuable structural motif. Diazaspiro[4.5]decanes are prevalent in modern drug discovery, and their synthesis, while often elegant, can be accompanied by challenging side product formations.
This document provides in-depth troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural steps to explore the mechanistic origins of common impurities and provide scientifically grounded solutions to mitigate their formation.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: Low Yield of Spiro-Hydantoin in Bucherer-Bergs Reaction
Question: I am attempting to synthesize a 1,3-diazaspiro[4.5]decane-2,4-dione (a spiro-hydantoin) from a substituted cyclohexanone, potassium cyanide, and ammonium carbonate. My yield is consistently low, and I observe a significant amount of an uncharacterized, water-soluble byproduct. What is likely going wrong?
Answer: The Bucherer-Bergs reaction is a robust method for hydantoin synthesis, but it is not without its pitfalls, especially with sterically hindered ketones. The most common issues are incomplete reaction sequences and competing side reactions.
Potential Side Products & Their Origins:
-
Incomplete Ring Closure (N-Carbamoyl-α-aminonitrile): The reaction proceeds via an α-aminonitrile intermediate, which is then carboxylated and cyclizes. If the final cyclization/dehydration step is inefficient, the reaction can stall at the N-carbamoyl-α-aminonitrile stage. This intermediate is often more water-soluble than the final hydantoin, which may explain the byproduct you are observing.[1]
-
Hydrolysis of Cyanide/Intermediates: The aqueous, often basic, conditions can lead to the hydrolysis of cyanide to formate or the hydrolysis of the nitrile group on the key α-aminonitrile intermediate to a carboxylic acid, preventing cyclization.
-
Polymeric Byproducts: Ketones, particularly under basic conditions, can undergo self-condensation or polymerization, leading to insoluble polymeric materials that can complicate workup and reduce yields.[2]
Troubleshooting Workflow:
Caption: Stalling of a cascade reaction at the linear intermediate.
Troubleshooting & Optimization:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Linear Adduct Accumulation | - Insufficient thermal energy for cyclization.- Inappropriate base or catalyst for the cyclization step.- Steric hindrance impeding the intramolecular attack. | - Increase Temperature: Refluxing in a higher-boiling solvent (e.g., toluene, xylene) can provide the necessary activation energy for cyclization.- Change Base/Catalyst: If the cyclization is a condensation (e.g., attacking an ester), a stronger, non-nucleophilic base like DBU or a Lewis acid might be required to promote the reaction.- Check Sterics: Re-evaluate the substrate design. Bulky protecting groups or substituents near the reacting centers might need to be reconsidered. |
| Low Overall Conversion | - The initial aza-Michael addition is reversible or slow. | - Use a Catalyst: The initial addition can often be catalyzed by mild Lewis acids or Brønsted acids.- Solvent Effects: Polar aprotic solvents like DMF or DMSO can sometimes accelerate Michael additions. |
Protocol: Driving Cyclization to Completion
If you have isolated the linear aza-Michael adduct, you can subject it to conditions designed to force the cyclization:
-
Dissolve the Adduct: Dissolve the purified linear intermediate in a high-boiling anhydrous solvent like toluene or xylene (approx. 0.1 M concentration).
-
Add Base/Catalyst: Add a suitable catalyst for the cyclization. For an intramolecular amidation, 0.2 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a good starting point. For other cyclizations, a Lewis acid like Ti(OiPr)₄ may be effective.
-
Heat: Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor: Monitor the reaction by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude product by column chromatography.
FAQ 3: Formation of Multiple Diastereomers
Question: My reaction to form a substituted diazaspiro[4.5]decane is generating a complex mixture of diastereomers that are very difficult to separate by column chromatography. How can I improve the diastereoselectivity?
Answer: The formation of multiple diastereomers is a common challenge when creating multiple new stereocenters, including the spirocyclic center itself. Diastereoselectivity is governed by the relative transition state energies leading to the different stereoisomers. Controlling this requires careful optimization of reaction parameters.
Factors Influencing Diastereoselectivity:
-
Temperature: Lower reaction temperatures generally favor the thermodynamically more stable transition state, often leading to higher diastereoselectivity.
-
Catalyst/Reagent: The size and nature of the catalyst, base, or reagents can create a more ordered transition state, favoring one stereochemical outcome. Chiral catalysts are used to induce enantioselectivity but can also influence diastereoselectivity.
-
Solvent: Solvent polarity can influence the conformation of the substrate and transition state, thereby affecting stereoselectivity.
-
Substrate Control: Bulky substituents on your starting materials can effectively block one face of the molecule from attack, leading to higher selectivity.
Strategies for Improving Diastereoselectivity:
-
Lower the Reaction Temperature: Run the reaction at 0°C, -20°C, or even -78°C. While this will slow the reaction rate, it can significantly enhance the diastereomeric ratio (d.r.).
-
Screen Solvents: Test a range of solvents with varying polarities, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH₂Cl₂) to polar protic (e.g., ethanol), to find conditions that favor a single diastereomer.
-
Bulky Reagents: If using a base, consider switching to a bulkier base (e.g., from Et₃N to diisopropylethylamine (DIPEA)) or a sterically demanding Lewis acid. This can create a more crowded environment that favors a specific approach of the reactants.
-
Sequential Reaction: In cascade reactions, it is sometimes beneficial to perform the steps sequentially. For instance, perform the first bond-forming reaction, isolate and purify the intermediate, and then subject the pure intermediate to the cyclization conditions. This can prevent side reactions and sometimes allow for better stereocontrol in the second step. [3]
References
-
[4]M. Molecules. (2019). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]
-
[5]Journal of Medicinal Chemistry. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. National Institutes of Health. Available at: [Link]
-
[6]ResearchGate. (2019). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available at: [Link]
-
[7]Tetrahedron. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Available at: [Link]
-
[8]ResearchGate. (2012). ChemInform Abstract: Synthesis of Tunable Diamine Ligands with Spiro Indane-2,2′-pyrrolidine Backbone and Their Applications in Enantioselective Henry Reaction. Available at: [Link]
-
[9]PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available at: [Link]
-
[10]Frontiers in Chemistry. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]
-
[11]RSC Publishing. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available at: [Link]
-
[12]ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Available at: [Link]
-
[13]Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Available at: [Link]
-
[14]ResearchGate. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]
-
[15]National Institutes of Health. (2024). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Available at: [Link]
-
[16]Beilstein Journals. (2014). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Available at: [Link]
-
[17]Università degli Studi di Ferrara. (2025). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]
-
[18]PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. Available at: [Link]
-
[19]PubMed. (2024). Cascade Alkynyl Prins Cyclization and Aza-Michael Reaction: En Route to Regioselective Pyrano- and Isochromenoquinoline Scaffolds. Available at: [Link]
-
[3]ACS Publications. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. Available at: [Link]
-
[20]National Institutes of Health. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available at: [Link]
-
[21]Royal Society of Chemistry. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Available at: [Link]
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- 21. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spirocyclic Amine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of spirocyclic amine intermediates. Spirocyclic scaffolds are increasingly vital in medicinal chemistry due to their inherent three-dimensional nature, which can improve physicochemical properties and target engagement.[1] However, the presence of the amine functional group, coupled with a rigid spirocyclic core, introduces specific and significant challenges during purification. This guide is designed to provide both foundational understanding and actionable protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of spirocyclic amines by standard silica gel chromatography so challenging?
The primary difficulty arises from the basic nature of the amine functional group.[2] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH). These acidic sites can strongly interact with the basic amine via acid-base interactions. This leads to several common issues:
-
Severe Peak Tailing/Streaking: The amine product does not move smoothly through the column but rather "sticks" to the stationary phase and elutes slowly and broadly, leading to poor separation from impurities.[3][4]
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound does not elute from the column at all, resulting in significant yield loss.[5]
-
Compound Degradation: The acidic environment of the silica can sometimes catalyze the degradation of sensitive molecules.
Q2: What are the most common types of impurities found in crude spirocyclic amine reactions?
Identifying potential impurities is crucial for designing an effective purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual primary or secondary amines or other precursors used in the synthesis.[6]
-
Reagent-Derived Impurities: Excess reagents, catalysts (including heavy metals like palladium), and their byproducts.[6][7]
-
Side-Products: These can include over-alkylated products, products from competing reaction pathways, or pseudodimeric impurities.[3][8]
-
Diastereomers or Enantiomers: If the synthesis involves chiral centers, separating stereoisomers can be a significant challenge.
-
Degradation Products: Amines can be susceptible to oxidation when exposed to air, especially at elevated temperatures.[3][6]
Q3: What are the primary strategies for purifying spirocyclic amines?
There are three main techniques, each with its own advantages and disadvantages. The choice depends on the specific properties of the target compound and its impurities.
-
Modified Flash Chromatography: The most common technique, but it requires modification from standard protocols to handle the basicity of amines.[5]
-
Acid-Base Extraction: A classical and powerful technique that leverages the ability of amines to be protonated into water-soluble salts.[9]
-
Crystallization/Salt Formation: An excellent method for obtaining highly pure material, often by converting the free amine into a crystalline salt.[3][10]
Troubleshooting Guides & Protocols
This section addresses specific experimental problems with detailed causes and solutions.
Problem 1: Severe Tailing and Poor Recovery in Silica Gel Chromatography
Root Cause: As discussed in the FAQ, this is due to the acid-base interaction between the basic amine and the acidic silanol groups on the silica surface.
Caption: Decision workflow for optimizing amine purification by chromatography.
| Purification Method | Principle of Operation | Pros | Cons | Best For |
| Silica + Basic Modifier | A small amount of a competing base (e.g., triethylamine) is added to the mobile phase to neutralize the acidic silanol sites on the silica.[5] | Simple modification of standard setup; cost-effective. | Modifier can be difficult to remove; may not solve severe tailing. | Moderately basic amines where tailing is minimal to moderate. |
| Basic Alumina | Uses aluminum oxide as the stationary phase, which is basic and thus does not have strong acidic interactions with amines.[3] | Excellent for strongly basic compounds; avoids peak tailing. | Different selectivity than silica; can be less predictable; may be catalytically active. | Strongly basic amines that are difficult to elute from silica. |
| Amine-Functionalized Silica | Silica gel where the surface is covalently bonded with an organic amine, effectively neutralizing the surface acidity.[11] | Predictable elution based on polarity; excellent peak shape. | More expensive than standard silica or alumina. | High-value intermediates where yield and purity are critical. |
| Reversed-Phase (C18) | Separation based on hydrophobicity. A basic modifier (e.g., ammonia or triethylamine) is often added to the mobile phase (water/acetonitrile) to suppress silanol activity and ensure the amine is in its neutral, less polar form.[3][5] | Excellent for polar amines; high resolving power. | Requires aqueous mobile phases; fractions can be harder to evaporate. | Polar spirocyclic amines or for separating closely related impurities. |
-
TLC Analysis: Develop a TLC plate using a standard solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). Observe the spot for tailing.
-
Mobile Phase Preparation: Prepare the chosen eluent and add 1-2% triethylamine (Et3N) or a 1-2% solution of concentrated ammonium hydroxide in methanol. For example, for a 90:10 DCM:MeOH system, prepare 90 mL DCM and 10 mL of a solution of 2% NH4OH in MeOH.[4]
-
Column Equilibration: Equilibrate the silica gel column with the modified mobile phase, ensuring you pass at least 3-5 column volumes through before loading your sample. This step is critical to pre-neutralize the silica.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.
-
Elution & Collection: Run the column as usual. The amine should now elute with a much-improved peak shape.
-
Work-up: After collecting fractions, be aware that the volatile base (Et3N or NH3) will need to be removed under vacuum. Co-evaporation with a solvent like DCM can help.
Problem 2: Low Yield or Emulsion Formation During Acid-Base Extraction
Root Cause: Acid-base extraction relies on partitioning the amine between an organic solvent and an aqueous acidic solution.[9] Failures occur due to incomplete protonation, the resulting ammonium salt having some organic solubility, or the formation of stable emulsions at the liquid-liquid interface.
Caption: Step-by-step workflow for purifying an amine via acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated amine salt should now be in the aqueous layer.[9]
-
Separation: Drain the aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers. The organic layer now contains neutral or acidic impurities and can be discarded.
-
Troubleshooting Emulsions: If an emulsion forms (a cloudy layer between the organic and aqueous phases that fails to separate), add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Liberation of Free Amine: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base (e.g., 6M NaOH or solid K2CO3) with stirring until the solution is strongly basic (pH > 12, check with pH paper). You may see the free amine precipitate or make the solution cloudy.
-
Back-Extraction: Add fresh organic solvent (EtOAc or DCM) to the basic aqueous solution and shake to extract the neutral free amine back into the organic phase. Repeat this extraction at least three times to ensure complete recovery.
-
Final Work-up: Combine the organic extracts, dry over an anhydrous salt (like Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.
Problem 3: Compound Fails to Crystallize or "Oils Out"
Root Cause: The free amine may be a low-melting solid or an oil at room temperature. Furthermore, small amounts of impurities can inhibit the formation of a crystal lattice.
Converting the basic amine to a salt often dramatically increases the melting point and crystallinity.[3] This provides an excellent and scalable method for purification.
-
Solvent Selection: Dissolve the purified (but still potentially oily) free amine in a minimal amount of a suitable solvent. Good starting points are diethyl ether, ethyl acetate, or methanol.
-
Acid Addition: Slowly add a solution of a suitable acid. Commercially available solutions like 2.0 M HCl in diethyl ether or 1.0 M HCl in dioxane are commonly used. Add the acid dropwise with stirring.
-
Precipitation: The corresponding ammonium salt should precipitate out of the solution as a solid. If no solid forms immediately, try cooling the solution in an ice bath or gently scratching the inside of the flask with a glass rod to initiate crystallization.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid on the filter with a small amount of the cold solvent (e.g., cold diethyl ether) to remove any surface impurities.
-
Drying: Dry the crystalline salt under high vacuum to remove residual solvent. The product is now a stable, often highly pure, solid salt.
Common Acids for Salt Formation:
-
Hydrochloric Acid (HCl)
-
Sulfuric Acid (H2SO4)
-
Tartaric Acid (useful for resolving enantiomers)
-
Oxalic Acid
-
Malonic Acid[3]
Purity Assessment
After purification, it is essential to confirm the purity and identity of the spirocyclic amine intermediate. A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR): Provides structural confirmation and can be used for quantitative purity assessment (qNMR) against a known standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for confirming the molecular weight and assessing the presence of trace impurities. Developing a method with a basic mobile phase is often necessary for good peak shape.[4][12]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable amines.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Used with UV or other detectors to determine purity with high accuracy.[12]
By understanding the chemical principles behind these challenges and applying the systematic troubleshooting guides and protocols provided, researchers can significantly improve the efficiency and success rate of purifying spirocyclic amine intermediates.
References
-
Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. Available at: [Link]
-
Meet the (Most Important) Functional Groups. Master Organic Chemistry. Available at: [Link]
-
Organic amine flash purification using a novel stationary phase. ResearchGate. Available at: [Link]
-
Amine workup. Reddit. Available at: [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Master Organic Chemistry. Available at: [Link]
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. ResearchGate. Available at: [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]
-
Amine Impurities and Related Compound. Veeprho. Available at: [Link]
-
Amine Troubleshooting. Sulfur Recovery Engineering Inc. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Available at: [Link]
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health. Available at: [Link]
-
Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity. National Institutes of Health. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Available at: [Link]
-
Spirocyclic Motifs in Natural Products. National Institutes of Health. Available at: [Link]
-
EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available at: [Link]
-
Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines. ACS Publications. Available at: [Link]
-
Chromotography with free amines?. Reddit. Available at: [Link]
-
Impurity Synthesis And Identification. SpiroChem. Available at: [Link]
-
Understanding Impurity Analysis. Cormica. Available at: [Link]
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- 5. biotage.com [biotage.com]
- 6. veeprho.com [veeprho.com]
- 7. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
Optimization of reaction conditions for diazaspirocycle formation
Welcome to the technical support center for the optimization of diazaspirocycle formation. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these complex and valuable scaffolds. Diazaspirocycles are privileged structures in medicinal chemistry, and their efficient synthesis is a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during their synthesis.
Troubleshooting Guide: Overcoming Common Hurdles in Diazaspirocycle Formation
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Question 1: My primary issue is low to no yield of the desired diazaspirocycle. What are the most common culprits and how can I systematically troubleshoot this?
Answer:
Low or no yield is a frequent challenge in complex ring-forming reactions. A systematic approach is crucial for efficient problem-solving. Here’s a breakdown of potential causes and a logical workflow for troubleshooting:
1. Reagent Purity and Stoichiometry:
-
Underlying Principle: Many reactions for diazaspirocycle synthesis, such as cascade aza-Michael additions or intramolecular cyclizations, are highly sensitive to the purity of starting materials and precise stoichiometry.[3] Impurities can poison catalysts or participate in side reactions, while incorrect stoichiometry can lead to an excess of one reactant and incomplete conversion.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Re-purify your starting materials if there is any doubt about their purity. Techniques like recrystallization, distillation, or column chromatography can be employed.[4] Ensure solvents are anhydrous and free of peroxides, as these can quench sensitive reagents or catalysts.
-
Accurate Stoichiometry: Carefully re-calculate and weigh all reagents. For liquid reagents, ensure accurate volume dispensing.
-
Order of Addition: Consider if the order of reagent addition is critical. For instance, in some catalyzed reactions, pre-formation of a catalyst-substrate complex might be necessary before adding the second reactant.
-
2. Reaction Conditions:
-
Underlying Principle: Temperature, concentration, and solvent choice play a pivotal role in reaction kinetics and thermodynamics. An inappropriate temperature might not provide sufficient energy to overcome the activation barrier, or it could lead to decomposition. Solvent polarity can influence the solubility of reagents and stabilize or destabilize transition states.
-
Troubleshooting Steps:
-
Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Conversely, if decomposition or side product formation is observed, running the reaction at a lower temperature (e.g., 0 °C or -78 °C) may be beneficial.[5]
-
Concentration Adjustment: If an intramolecular cyclization is failing, it might be due to competing intermolecular reactions. In such cases, operating under high dilution conditions can favor the desired intramolecular pathway.
-
Solvent Screening: The choice of solvent can dramatically impact yield. Screen a range of solvents with varying polarities (e.g., aprotic polar like DMF or acetonitrile, nonpolar like toluene or dichloromethane).
-
3. Catalyst Activity:
-
Underlying Principle: Catalysts, whether metal-based or organocatalytic, are the heart of many modern synthetic methods for diazaspirocycles.[6][7][8] Catalyst deactivation, improper activation, or the choice of an inappropriate catalyst are common reasons for reaction failure.
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure your catalyst has not degraded. If it's a commercially sourced catalyst, check its age and storage conditions. For synthesized catalysts, verify their purity and structural integrity.
-
Catalyst Loading: The optimal catalyst loading can vary. While higher loading might increase the reaction rate, it can also lead to side reactions or purification challenges. Perform a small-scale screen of different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Choice of Catalyst: The literature offers a wide array of catalysts for similar transformations. If one catalyst is failing, consider trying a different one with a distinct mode of action. For example, if a Brønsted acid catalyst is ineffective, a Lewis acid catalyst might be a suitable alternative.
-
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: A systematic workflow for troubleshooting low-yield reactions in diazaspirocycle synthesis.
Question 2: I am observing the formation of significant side products that are difficult to separate from my desired diazaspirocycle. How can I improve the selectivity of my reaction?
Answer:
The formation of side products, particularly diastereomers or constitutional isomers, is a common challenge in spirocyclization reactions.[9][10] Improving selectivity requires a careful analysis of the reaction mechanism and reaction conditions.
1. Diastereoselectivity Issues:
-
Underlying Principle: The formation of multiple diastereomers arises from the creation of new stereocenters during the reaction. The relative orientation of substituents in the transition state determines the diastereomeric outcome.
-
Troubleshooting Steps:
-
Catalyst Control: For catalyzed reactions, the choice of catalyst and its ligands can have a profound impact on diastereoselectivity. Chiral catalysts can create a chiral environment that favors the formation of one diastereomer over others.[7] Experiment with different chiral catalysts or ligands.
-
Temperature Effects: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states becomes more significant, favoring the pathway with the lower activation energy.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the transition state geometry. A systematic screen of solvents can sometimes reveal conditions that favor a single diastereomer.
-
2. Regioselectivity and Competing Reactions:
-
Underlying Principle: Side products can also arise from competing reaction pathways or poor regioselectivity. For example, in an aza-Michael addition, the nucleophile might add to an undesired position if multiple electrophilic sites are present.
-
Troubleshooting Steps:
-
Protecting Groups: The strategic use of protecting groups can block reactive sites on your molecule, preventing them from participating in undesired reactions.[11][12] For example, protecting a competing nucleophilic group can direct the reaction to the desired pathway.
-
Choice of Reagents: The nature of your reagents can influence regioselectivity. For instance, a bulkier nucleophile may preferentially attack a less sterically hindered electrophilic site.
-
Reaction Time and Monitoring: Over-running a reaction can sometimes lead to the formation of side products through decomposition of the desired product or subsequent undesired reactions. Monitor your reaction closely using techniques like TLC or LC-MS and quench it as soon as the starting material is consumed.[13]
-
Question 3: My diazaspirocycle is formed in good yield according to crude analysis (e.g., LC-MS, crude NMR), but I experience significant product loss during purification. What are the best practices for purifying these compounds?
Answer:
Diazaspirocycles can be challenging to purify due to their polarity, potential for multiple nitrogen atoms that can interact with silica gel, and sometimes their instability under certain conditions.
1. Column Chromatography:
-
Underlying Principle: Silica gel is acidic and can cause degradation of acid-sensitive compounds. The polar nature of diazaspirocycles can lead to strong adsorption to the silica, resulting in broad peaks and poor recovery.
-
Best Practices:
-
Deactivate Silica Gel: Before preparing your column, you can pre-treat the silica gel with a small amount of a basic additive like triethylamine (typically 1-2% in the eluent) to neutralize its acidic sites. This is particularly important for compounds with basic nitrogen atoms.
-
Alternative Stationary Phases: If silica gel proves problematic, consider alternative stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Solvent System Optimization: Carefully optimize your eluent system using TLC. A common strategy for polar compounds is to use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol, often with a small amount of triethylamine or ammonia to improve peak shape and recovery.
-
2. Recrystallization:
-
Underlying Principle: Recrystallization is an excellent purification technique for crystalline solids and can often provide material of very high purity.[4] The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Best Practices:
-
Solvent Screening: Screen a variety of solvents to find one that meets the criteria for good recrystallization. Common solvents to try include ethanol, isopropanol, ethyl acetate, and acetone, or mixtures thereof with a non-polar solvent like hexanes.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
3. Other Techniques:
-
Preparative HPLC: For small quantities of highly valuable material or for separating very closely related isomers, preparative HPLC can be an effective, albeit more expensive, option.
-
Acid-Base Extraction: If your diazaspirocycle has a basic nitrogen, you may be able to use an acid-base extraction to separate it from non-basic impurities. Dissolve the crude material in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move the protonated product to the aqueous layer, wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer and extract the purified product back into an organic solvent.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the strategic planning and execution of diazaspirocycle synthesis.
Q1: What are the key considerations when choosing a synthetic strategy for a novel diazaspirocycle?
A1: The choice of strategy depends on the target structure's complexity, desired stereochemistry, and available starting materials. Key strategies include:
-
[3+2] Cycloadditions: These are powerful methods for constructing five-membered rings and can often be rendered asymmetric with the use of chiral catalysts.[6]
-
Aza-Michael Addition followed by Intramolecular Cyclization: This is a versatile and common approach where a nitrogen nucleophile adds to an α,β-unsaturated system, followed by an intramolecular ring-closing step.[3][14] This cascade process can efficiently build complex polycyclic systems.
-
Intramolecular Cyclization of Pre-formed Linear Precursors: This strategy offers good control over the connectivity of the final product but may require a longer synthetic sequence to prepare the precursor.[1][15]
Q2: How do I select the appropriate protecting groups for my diazaspirocycle synthesis?
A2: Protecting group strategy is crucial for success.[11] The ideal protecting group should be:
-
Easy to install and remove in high yield.
-
Stable to the reaction conditions used in subsequent steps.
-
Orthogonal to other protecting groups in the molecule, meaning one can be removed without affecting the others.
Common protecting groups for amines in this context include:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of conditions but easily removed with acid.
-
Cbz (carboxybenzyl): Stable to acidic and basic conditions but readily removed by hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Stable to acid but cleaved by mild base.
The choice will depend on the overall synthetic plan.[12][16]
Q3: What are the best practices for monitoring the progress of my diazaspirocycle formation reaction?
A3: Careful reaction monitoring is essential to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction or decomposition.[13]
-
Thin Layer Chromatography (TLC): This is a quick and easy method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the retention times of reactants and products and their mass-to-charge ratios, which can help confirm the identity of the product and detect any side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can provide quantitative information about the conversion of starting material to product.
Q4: I need to scale up my diazaspirocycle synthesis. What are the key challenges I should anticipate?
A4: Scaling up a reaction is not always a linear process. Potential challenges include:
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic on a larger scale. Ensure adequate heating or cooling capacity.
-
Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture. What works for a few milliliters may not be sufficient for several liters.
-
Reagent Addition: The rate of addition of reagents can be critical. A dropwise addition on a small scale may need to be carefully controlled with an addition funnel or syringe pump on a larger scale.
-
Work-up and Purification: Handling large volumes of solvents during extraction and purification can be cumbersome. Recrystallization is often a more practical purification method on a large scale compared to column chromatography.[4]
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Aza-Michael Addition
This protocol provides a general starting point for an aza-Michael addition, a common step in diazaspirocycle synthesis.[14][17][18]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated carbonyl compound (1.0 equiv) and the chosen catalyst (e.g., 10 mol% Cs2CO3 or another suitable catalyst).[17]
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane).
-
Add the amine nucleophile (1.0-1.2 equiv) dropwise to the stirred solution at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction as appropriate (e.g., with saturated aqueous ammonium chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for an Intramolecular Cyclization
This protocol outlines a general procedure for the ring-closing step to form the spirocyclic core.
-
To a round-bottom flask, add the linear precursor containing the two nitrogen nucleophiles and the electrophilic center (1.0 equiv).
-
Dissolve the precursor in a suitable solvent. For intramolecular reactions, high dilution is often beneficial to minimize intermolecular side reactions (e.g., 0.01 M concentration).
-
If the reaction is catalyzed, add the catalyst at this stage. If the reaction requires a base to deprotonate a nucleophile, add the base (e.g., potassium carbonate, triethylamine) to the solution.
-
Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the substrate).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate work-up (e.g., quenching, extraction).
-
Purify the diazaspirocycle using the methods described in the troubleshooting section.
Data Summary Tables
Table 1: Common Solvents for Diazaspirocycle Formation and Their Properties
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Applications & Considerations |
| Dichloromethane (DCM) | 9.1 | 39.6 | Good general-purpose solvent for a wide range of polarities. Volatile. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic polar solvent, good for reactions involving organometallics. Must be dried and checked for peroxides. |
| Acetonitrile (MeCN) | 37.5 | 81.6 | Polar aprotic solvent, often used in catalyzed reactions. |
| Toluene | 2.4 | 110.6 | Nonpolar solvent, useful for reactions that require higher temperatures. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High-boiling polar aprotic solvent, excellent at dissolving a wide range of compounds. Can be difficult to remove. |
| Methanol (MeOH) | 32.7 | 64.7 | Polar protic solvent, can act as a nucleophile in some cases. |
Table 2: Protecting Groups for Amines in Diazaspirocycle Synthesis
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl) | Stable to base, hydrogenolysis, and mild acid. |
| Carboxybenzyl | Cbz | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. |
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to a wide range of conditions except for strong oxidizing agents. |
References
-
Martínez‐Pardo, P., Laviós, A., Sanz‐Marco, A., Vila, C., Pedro, J. R., & Blay, G. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569. [Link]
-
Hupe, A., & Doyle, M. P. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. [Link]
-
American Chemical Society. (2025). Synthesis of spirocarbocycles utilizing an intramolecular interrupted homo Nazarov cascade cyclization. ACS Fall 2025. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [a]. [Link]
-
Reddy, B. M., Patil, M. K., & Reddy, B. T. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 126(3-4), 413-418. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
ResearchGate. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. [Link]
-
Center for Rational Catalyst Synthesis (CeRCaS). (2022, May 7). YouTube. [Link]
-
Royal Society of Chemistry. (2022). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Organic & Biomolecular Chemistry. [Link]
-
Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]
-
PubMed. (2026). Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization. [Link]
-
Royal Society of Chemistry. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [Link]
-
ACS Publications. (2025). Approach to Heterospirocycles for Medicinal Chemistry. Organic Letters. [Link]
-
Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
-
Royal Society of Chemistry. (n.d.). An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles. Green Chemistry. [Link]
-
PubMed Central. (n.d.). Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. [Link]
-
Reddit. (2020, February 26). Synthesis - General tips for improving yield? r/chemistry. [Link]
-
Crash Course. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
MDPI. (n.d.). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. [Link]
-
Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 3. Protecting Groups. YouTube. [Link]
-
ResearchGate. (2025). Optimization of reaction conditions a. [Link]
-
Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. (n.d.). [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [a]. [Link]
-
ResearchGate. (n.d.). Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.ru [sci-hub.ru]
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- 18. An aza-Michael addition protocol to fluoroalkylated β-amino acid derivatives and enantiopure trifluoromethylated N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Lability of Boc-Protected Spirocyclic Amines: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected spirocyclic amines. This guide is designed to provide you with in-depth, field-proven insights into the stability of these complex scaffolds under both acidic and basic conditions. My aim is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and optimize your synthetic strategies.
Introduction: The Unique Challenge of Spirocycles
Spirocyclic amines are privileged scaffolds in medicinal chemistry, offering three-dimensional diversity and conformational rigidity that can lead to enhanced potency and selectivity for biological targets. The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection due to its general stability and predictable reactivity. However, the fusion of two rings at a single carbon atom in spirocycles introduces unique steric and electronic challenges that can significantly influence the stability and deprotection of the Boc group. This guide will address the common, and uncommon, issues you may encounter.
Section 1: Stability and Deprotection under Acidic Conditions
The acid-lability of the Boc group is its most defining characteristic, typically allowing for clean removal. However, with spirocyclic amines, the story is often more complex.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: My standard TFA/DCM protocol for Boc deprotection is sluggish or incomplete for my spirocyclic amine. Why is this happening?
A1: This is a common issue stemming from the steric hindrance inherent to many spirocyclic systems. The rigid, three-dimensional structure can shield the Boc group, impeding the approach of the proton source (e.g., trifluoroacetic acid - TFA) to the carbamate oxygen, which is the initial step in the deprotection mechanism.
-
Causality: The deprotection mechanism proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates.[1][2] Steric bulk around the nitrogen can slow down the initial protonation step, thus reducing the overall reaction rate. For particularly hindered amines, standard conditions may be insufficient to drive the reaction to completion.[3]
Q2: I'm observing unexpected side products upon acidic deprotection. What are they, and how can I avoid them?
A2: The primary culprit is the highly reactive tert-butyl cation generated during deprotection.[4] This electrophile can cause several side reactions:
-
t-Butylation: Nucleophilic functional groups on your spirocycle or in the reaction mixture can be alkylated by the tert-butyl cation. Electron-rich aromatic rings, thiols, and other heteroatoms are particularly susceptible.[4]
-
Ring Opening/Rearrangement: While less common, highly strained spirocyclic systems, or those containing other acid-labile functional groups like ketals, can undergo rearrangement or fragmentation under strong acidic conditions. For instance, the acidic conditions required to remove a Boc group may simultaneously cleave an acid-sensitive ketal within the spirocyclic core.
Troubleshooting Guide: Incomplete or Complicated Acidic Deprotection
If you are facing incomplete deprotection or the formation of side products, consider the following strategies:
| Issue | Potential Cause | Recommended Solution & Rationale |
| Incomplete Deprotection | Steric hindrance, insufficient acid strength. | 1. Increase Acid Concentration/Strength: Switch from TFA/DCM mixtures to neat TFA, or to a stronger acid system like 4M HCl in dioxane. The higher acid concentration can increase the rate of the initial protonation step.[4] 2. Elevate Temperature: Gently warming the reaction (e.g., to 40-50 °C) can provide the necessary activation energy. Monitor carefully for side product formation.[4] |
| t-Butylation Side Products | Reactive tert-butyl cation. | Use a Scavenger: Add a scavenger like triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole to the reaction mixture. These compounds will trap the tert-butyl cation, preventing it from reacting with your molecule of interest.[3] |
| Degradation of Acid-Labile Groups | Harsh acidic conditions. | 1. Milder Acidic Conditions: Consider using milder acids such as p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid.[5] 2. Alternative Deprotection Methods: Explore non-acidic methods like thermal or base-assisted deprotection (see Sections 2 & 3). |
Experimental Protocol: Standard Boc Deprotection with TFA
-
Preparation: Dissolve the Boc-protected spirocyclic amine in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (typically 5-20 equivalents, or as a 20-50% solution in DCM).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene or methanol to remove residual TFA. The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Visualization: Acidic Boc Deprotection Mechanism
Caption: Mechanism of acidic Boc deprotection and potential side reactions.
Section 2: Stability and Deprotection under Basic Conditions
The Boc group is renowned for its stability to a wide range of basic conditions, which is the foundation of its use in orthogonal protection strategies with base-labile groups like Fmoc.[6] However, this stability is not absolute, and certain conditions can lead to unexpected cleavage.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: Is it ever possible for the Boc group to be cleaved under basic conditions?
A1: Yes, although it is uncommon for typical spirocyclic amines. Cleavage under basic conditions usually requires specific structural features or reaction conditions:
-
Activated Amines: In cases where the nitrogen atom is part of a highly electron-deficient system (e.g., certain heterocycles), the carbamate can become susceptible to nucleophilic attack.
-
High Temperatures: Refluxing in the presence of a base can sometimes induce Boc cleavage, although this is often slow and may require harsh conditions.
-
Specific Reagent Systems: There are literature reports of Boc deprotection using potassium carbonate in methanol at reflux, particularly for N-Boc protected indoles and other NH-heteroarenes. The proposed mechanism involves a base-catalyzed solvolysis where methoxide acts as the nucleophile.[7]
Q2: I am performing a reaction on another part of my molecule using a strong base. Will my Boc-protected spirocyclic amine be stable?
A2: In most cases, yes. The Boc group is stable to common bases like triethylamine (TEA), diisopropylethylamine (DIPEA), sodium carbonate, and even stronger bases like lithium diisopropylamide (LDA) at low temperatures. The primary reason for its stability is that the alternative cleavage pathway—nucleophilic attack at the carbonyl carbon—is sterically hindered and electronically unfavorable compared to the acid-catalyzed pathway.
Troubleshooting Guide: Assessing Stability in Basic Media
If you are concerned about the stability of your Boc-protected spirocyclic amine in a planned basic reaction, consider the following:
-
Run a Control Experiment: Subject your starting material to the basic conditions of your planned reaction (without the other reagents) and monitor for any decomposition or Boc cleavage over time.
-
Literature Precedent: Search for similar reactions on substrates containing Boc-protected amines to see if stability issues have been reported.
-
Consider Temperature: If possible, run your reaction at a lower temperature to minimize the risk of base-mediated decomposition.
Experimental Protocol: Base Stability Test
-
Preparation: Dissolve a small amount of your Boc-protected spirocyclic amine in the solvent planned for your reaction.
-
Reagent Addition: Add the base you intend to use in the same concentration and at the same temperature as your planned reaction.
-
Monitoring: Take aliquots at regular intervals (e.g., 1h, 4h, 24h) and analyze by TLC or LC-MS to check for the appearance of the deprotected amine or other degradation products.
Section 3: Alternative Deprotection Strategies
When standard acidic conditions fail or are incompatible with other functional groups in your molecule, several alternative methods can be employed.
Thermal Deprotection
Heating a Boc-protected amine, often in a high-boiling solvent or neat, can lead to the cleavage of the Boc group without the need for any reagents.[8]
-
Mechanism: The reaction is thought to proceed through a concerted elimination pathway, releasing isobutylene and carbon dioxide.
-
Advantages: This method avoids the use of strong acids and can be beneficial for acid-sensitive substrates.
-
Disadvantages: It often requires high temperatures (150 °C or higher), which can lead to other side reactions like elimination or racemization.[8] The efficiency can be substrate-dependent, with alkyl amines often requiring harsher conditions than aryl amines.[6]
Lewis Acid-Mediated Deprotection
Lewis acids such as zinc bromide (ZnBr₂) or aluminum chloride (AlCl₃) can also effect Boc deprotection, sometimes under milder conditions than strong Brønsted acids.
Visualization: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting Boc deprotection.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
Taylor & Francis Online. (2008). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Synthetic Communications. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
O'Donovan, D. H., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
MDPI. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. [Link]
-
Karaman, R. (2016). How exactly the deprotection of O-aetyl group in a glucopyranoside happens with K2CO3/MeOH mixture?. ResearchGate. [Link]
Sources
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- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Scalability and Troubleshooting for Spiro Diamine Scaffold Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction
Spiro diamine scaffolds are of immense interest to the pharmaceutical and agrochemical industries. Their rigid, three-dimensional structures offer a unique way to explore chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][2] However, the journey from a promising small-scale synthesis to a robust, scalable process is fraught with challenges.[3] The complex stereochemistry and potential for side reactions often lead to issues with yield, purity, and stereocontrol when moving from milligram to kilogram scale.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides practical, field-proven insights into the common challenges encountered during the scale-up of spiro diamine synthesis. The guide is structured in a question-and-answer format to directly address specific problems, offering not just solutions but also the underlying scientific reasoning to empower you to troubleshoot your unique synthetic challenges.
Technical Support Center: Troubleshooting & FAQs
This center is divided into two main sections. The first addresses high-level strategic questions crucial for planning a scalable synthesis. The second is a detailed troubleshooting guide for specific experimental problems you may encounter in the lab.
Section 1: Strategic Planning for Scalable Synthesis (FAQs)
Q1: What are the key strategic differences between a discovery (mg) and a process (kg) scale synthesis of spiro diamines?
Answer: The mindset and priorities shift dramatically between discovery and process chemistry. While a discovery chemist's primary goal is to make the molecule, a process chemist must make it safely, economically, and consistently on a large scale.
-
Reagent Choice: In discovery, expensive or hazardous reagents (e.g., certain heavy metal catalysts, pyrophoric bases) are often used for convenience and speed. For scale-up, these are frequently unacceptable. The focus shifts to cheaper, safer, and more environmentally benign alternatives. For instance, a complex, multi-step synthesis of a chiral ligand might be replaced with a route using a commercially available chiral auxiliary or an enzymatic resolution.
-
Reaction Conditions: Reactions requiring cryogenic temperatures (-78 °C), high dilutions, or specialized equipment like photochemical reactors are difficult and expensive to implement on a large scale. Process development aims to find conditions closer to ambient temperature and at higher concentrations to maximize reactor throughput.
-
Purification Method: Chromatography is the workhorse of discovery chemistry but is a major bottleneck and cost driver at scale. A scalable process must prioritize the formation of a product that can be isolated and purified through crystallization, salt formation, or extraction. Developing a crystalline final product or intermediate is often a key goal of process development.
-
Safety & Environmental Impact: A formal process hazard analysis (PHA) is mandatory for scale-up. This involves studying reaction thermodynamics (exotherms), potential for runaway reactions, and the toxicity of all reagents and byproducts. The environmental impact (E-factor) and process mass intensity (PMI) become critical metrics.
-
Telescoping Processes: To improve efficiency, process chemists often "telescope" reactions, where the product of one step is used directly in the next without isolation.[4] This requires that the solvent and reagents of the first step are compatible with the second, and that byproduct formation is minimal.
Q2: How does the choice of starting material impact the scalability of a synthetic route?
Answer: Starting material selection is a cornerstone of a scalable synthesis. An ideal starting material for a commercial process should be:
-
Commercially Available in Bulk: The material should be readily available from multiple suppliers in the quantities required for manufacturing. A niche starting material from a single supplier represents a significant supply chain risk.
-
Cost-Effective: The cost of starting materials is a major contributor to the final cost of the active pharmaceutical ingredient (API). A longer but more convergent synthesis from cheaper starting materials is often preferred over a shorter route from an expensive, advanced intermediate.
-
Stable and Non-Hazardous: Materials that are thermally unstable, explosive, or highly toxic require specialized handling and equipment, adding significant cost and complexity to the process.
-
"Smart" Starting Materials: A well-chosen starting material will have functional groups that facilitate the desired transformations and minimize the need for protecting groups. For example, selecting a starting material that already contains a portion of the final scaffold can significantly shorten the synthesis. Several industrial syntheses of spirocyclic drugs begin from readily available steroid cores or simple cyclic ketones.[5]
Q3: What are critical safety considerations when scaling up spirocyclization reactions?
Answer: Spirocyclization reactions, particularly intramolecular ones, present several safety hazards that must be carefully managed during scale-up.
-
Thermal Hazards: Many cyclization reactions are exothermic. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, and heat can build up, potentially leading to a runaway reaction. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are essential tools to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) to ensure it can be controlled by the reactor's cooling system.
-
Gas Evolution: Some reactions may evolve gas (e.g., N₂ from azide chemistry, CO₂ from decarboxylation). On a large scale, the rate of gas evolution must be controlled to avoid over-pressurization of the reactor. This is often managed by controlling the addition rate of a key reagent.
-
Reagent & Solvent Safety: The hazards of all materials are magnified at scale. For example, using large volumes of flammable solvents like THF or ether requires specialized facilities with grounding and inert atmosphere capabilities. Highly reactive reagents like strong acids, bases, or organometallics require engineered controls for safe charging and handling.
-
Work-up and Quenching: The quenching of reactive reagents is often highly exothermic and must be carefully controlled. The addition of the quenching agent should be done slowly, with efficient cooling, and potentially with a "reverse quench" (adding the reaction mixture to the quench solution) to maintain control.
Section 2: Troubleshooting Common Synthesis Issues (Q&A Guide)
Problem Area: Reaction Yield & Efficiency
Q4: My intramolecular spirocyclization yield dropped significantly upon scale-up. What are the likely causes and how can I fix this?
Answer: This is a classic scale-up problem. What works in a 100 mL flask doesn't always translate to a 100 L reactor. The causes can be chemical or physical.
Potential Causes & Solutions:
-
Inefficient Mixing:
-
Why it happens: On a small scale, a magnetic stir bar provides efficient mixing. In a large reactor, impeller design, stirring speed (RPM), and baffle placement are critical. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Intramolecular cyclizations often require high dilution to favor the desired pathway over intermolecular polymerization, and poor mixing can create zones of high concentration.
-
What to do:
-
Consult with a chemical engineer to ensure the reactor's mixing parameters are appropriate for your reaction scale and viscosity.
-
Consider slowing the addition rate of the key reagent to allow for better dispersion.
-
If high dilution is essential, ensure the addition point is in a well-mixed region of the reactor, possibly via a subsurface addition tube.
-
-
-
Poor Heat Transfer:
-
Why it happens: As mentioned in Q3, large reactors have a lower surface-area-to-volume ratio, making it harder to remove heat. If your reaction is exothermic, the internal temperature may be rising higher than your external probe indicates, leading to thermal decomposition of starting materials or products.
-
What to do:
-
Use reaction calorimetry (RC1) to understand the thermal profile of your reaction.
-
Slow down the addition rate of reagents to control the rate of heat generation.
-
Ensure the reactor's cooling capacity is sufficient for the scale and exothermicity of the reaction.
-
-
-
Sensitivity to Air/Moisture:
-
Why it happens: Reactions involving organometallics, strong bases, or sensitive catalysts can be poisoned by small amounts of air or moisture. While achieving an inert atmosphere is straightforward in a small, flame-dried flask, it is more challenging in a large reactor.
-
What to do:
-
Ensure all reagents and solvents are rigorously dried and deoxygenated. Use process-grade solvents with low water content.
-
Implement a robust nitrogen or argon purge-and-fill cycle for the reactor before starting. Maintain a positive inert gas pressure throughout the reaction.
-
-
-
Change in Purity of Starting Materials:
-
Why it happens: The purity of reagents can vary between lab-grade and bulk-scale batches. A new, seemingly minor impurity in a starting material can inhibit a catalyst or promote a side reaction.
-
What to do:
-
Always obtain a Certificate of Analysis (CoA) for new batches of starting materials.
-
Run a small-scale "vetting" reaction with the new batch to confirm it performs as expected before committing to a large-scale run.
-
-
Q5: My spirocyclization reaction is stalling and not going to completion. What should I investigate?
Answer: A stalling reaction is often due to catalyst deactivation, product inhibition, or an unfavorable equilibrium.
Troubleshooting Steps:
-
Check for Catalyst Deactivation:
-
Mechanism: Many transition-metal catalysts (e.g., Pd, Rh, Ru) used in cyclization reactions can be poisoned by impurities (sulfur, phosphines, water) or can decompose under the reaction conditions.
-
Action:
-
Re-evaluate the purity of your starting materials, solvents, and reagents.
-
Consider adding a second charge of the catalyst if you observe the reaction stalling. If the reaction restarts, catalyst deactivation is the likely culprit.
-
Investigate if the product itself or a byproduct is acting as a ligand or inhibitor for the catalyst.
-
-
-
Investigate Product Inhibition or Equilibrium:
-
Mechanism: The reaction may be reversible, reaching an equilibrium state before all the starting material is consumed. Alternatively, the product formed might coordinate to the catalyst or a reagent, preventing further reaction.
-
Action:
-
Try removing a byproduct to shift the equilibrium. For example, if water is a byproduct, using a Dean-Stark trap or adding molecular sieves might drive the reaction to completion.
-
Take a sample from the stalled reaction, isolate the components, and see if the purified starting material will react under fresh conditions. This can help distinguish between catalyst deactivation and product inhibition.
-
-
-
Re-evaluate Reaction Parameters:
-
Mechanism: The optimal temperature or concentration on a small scale may not be optimal for a longer-duration, large-scale reaction.
-
Action:
-
Consider increasing the reaction temperature (if the materials are stable) to overcome a potential activation energy barrier.
-
If an equilibrium is suspected, a change in concentration or solvent could shift the position of the equilibrium.
-
-
Problem Area: Stereoselectivity
Q6: I am getting a poor diastereomeric ratio (dr) at the spirocenter. How can I improve diastereoselectivity?
Answer: Controlling the stereochemistry at a newly formed quaternary spirocenter is a significant challenge. Diastereoselectivity is governed by the relative energies of the transition states leading to the different diastereomers.
Strategies to Improve Diastereoselectivity:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature often increases selectivity, as it magnifies the small energy differences between competing transition states.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents (e.g., polar aprotic like THF, nonpolar like toluene, polar protic like ethanol) to find the optimal medium.
-
Catalyst/Reagent: The steric bulk of the catalyst, ligand, or reagent can create a more ordered transition state, favoring one diastereomer. For metal-catalyzed reactions, screening different ligands is crucial. For base-mediated cyclizations, screening different bases (e.g., LiHMDS vs. KHMDS vs. DBU) and additives (e.g., LiCl) can have a profound effect.[6]
-
-
Substrate Control:
-
Steric Directing Groups: The existing stereocenters and bulky groups on the cyclizing precursor can direct the approach of the reacting moieties. You may be able to modify the substrate to enhance this effect, for example, by changing a protecting group to a bulkier one.
-
Conformational Locking: Introducing elements that restrict the conformational flexibility of the precursor chain can lock it into a conformation that preferentially leads to the desired diastereomer upon cyclization.
-
-
Post-Reaction Equilibration or Separation:
-
Epimerization: If the newly formed spirocenter is adjacent to an enolizable proton, it may be possible to epimerize the undesired diastereomer to the thermodynamically more stable one by treating the mixture with an acid or base.
-
Diastereomeric Salt Resolution: If the spiro diamine is basic, it can be reacted with a chiral acid to form diastereomeric salts, which may have different solubilities, allowing for separation by crystallization.
-
Problem Area: Product Purification & Isolation
Q7: My spiro diamine product is highly polar and streaks badly on silica gel. What scalable purification strategies can I employ?
Answer: The basic nature and high polarity of many spiro diamines make them notoriously difficult to purify via standard silica gel chromatography, which is an acidic medium. Streaking is common due to strong, non-specific binding.[7] Scalable alternatives are essential.
Recommended Purification Strategies:
-
Crystallization:
-
Why it works: This is the most desirable method for large-scale purification. It is highly efficient, cost-effective, and provides a product with high purity and good handling characteristics.
-
How to do it:
-
Direct Crystallization: Screen a wide range of solvents and solvent mixtures to find a system where the product is soluble at high temperature but sparingly soluble at room temperature or below.
-
Salt Formation: React the basic diamine with an achiral acid (e.g., HCl, H₂SO₄, methanesulfonic acid) to form a salt. Salts often have much better crystalline properties than the freebase. The pure salt can then be neutralized in a final step to provide the purified freebase.
-
-
-
Alternative Chromatography Media:
-
Alumina (Basic or Neutral): For basic compounds, alumina is often a better choice than silica as it minimizes the strong ionic interactions that cause streaking.
-
Amine-Functionalized Silica: This stationary phase deactivates the acidic silanol groups on the silica surface, leading to much better peak shapes for basic compounds.[8]
-
Reverse-Phase Chromatography (RPC): While more expensive for large-scale work, preparative RPC using C18-functionalized silica can be effective for polar compounds. The mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
-
-
Liquid-Liquid Extraction:
-
Why it works: This can be a powerful technique for removing impurities with different acid/base properties or polarities.
-
How to do it: By carefully selecting the pH of the aqueous phase, you can selectively protonate your diamine, causing it to move into the aqueous layer while less basic impurities remain in the organic layer. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can provide a significantly purified product.
-
Featured Scalable Protocol: Synthesis of a Spiro[3.3]heptane Diamine Building Block
This protocol is adapted from methodologies developed for the scalable synthesis of spirocyclic building blocks for drug discovery.[9][10] The synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines has been reported as a valuable scaffold.[10]
Reaction Scheme: (Illustrative) Step 1: Dibenzylation of Dibromoneopentane Step 2: Cyclization to form Spiro[3.3]heptane core Step 3: Functionalization and conversion to diamine
Step-by-Step Protocol (Illustrative Step 2):
-
Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and condenser is charged with the product from Step 1 (1.0 kg, 1.0 equiv) and toluene (20 L).
-
Inerting: The reactor is purged with nitrogen for 30 minutes.
-
Reagent Addition: The solution is cooled to 0-5 °C using a circulating chiller. A solution of a strong, non-nucleophilic base (e.g., NaHMDS, 2.2 equiv) in THF is added via a peristaltic pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
Monitoring: The reaction is monitored by HPLC or GC-MS until the starting material is consumed (<1% remaining).
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (10 L), keeping the temperature below 25 °C. The layers are separated, and the aqueous layer is extracted with toluene (2 x 5 L).
-
Isolation: The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude spirocyclic intermediate, which is taken to the next step, ideally without chromatographic purification.
Data & Workflow Visualizations
Table 1: Effect of Reaction Conditions on Diastereoselectivity in an Acid-Catalyzed Spirocyclization[6]
| Entry | Catalyst (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | p-TsOH (0.1) | Toluene | 110 | 12 | 65 | 70:30 |
| 2 | p-TsOH (0.1) | Dioxane | 100 | 12 | 72 | 75:25 |
| 3 | CH₃SO₃H (0.1) | Dioxane | 100 | 8 | 85 | 90:10 |
| 4 | CH₃SO₃H (0.1) | Dioxane | 80 | 12 | 81 | >95:5 |
| 5 | Sc(OTf)₃ (0.05) | CH₂Cl₂ | 25 | 24 | 75 | 88:12 |
This table illustrates how changing the acid catalyst from p-toluenesulfonic acid (p-TsOH) to the stronger methanesulfonic acid (CH₃SO₃H) and optimizing the temperature can significantly improve both the yield and diastereoselectivity of a spirocyclization reaction.
Diagrams
Caption: Troubleshooting flowchart for low yield.
Caption: General workflow for scalable synthesis.
References
-
Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Angewandte Chemie International Edition, 60(15), 8243-8248. Available at: [Link]
-
Grygorenko, O. O., Artamonov, O. S., Komendantova, A. S., & Mykhailiuk, P. K. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(4), 7087-7096. Available at: [Link]
-
Karpenko, I. A., & Magerramov, A. M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
-
Kovtunenko, V., & Zozulya, S. (2022). Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. Molecules, 27(21), 7545. Available at: [Link]
-
Kowalski, K., & Rymarczyk-Machał, M. (2014). Synthesis of tunable diamine ligands with spiro indane-2,2′-pyrrolidine backbone and their applications in enantioselective Henry reaction. The Journal of Organic Chemistry, 79(5), 2059-2067. Available at: [Link]
-
Marsden, S. P., Nelson, A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 173-176. Available at: [Link]
-
Mates, J., et al. (2022). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 87(15), 9848-9858. Available at: [Link]
-
Reddit User Discussion. (2023). Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]
-
Rico, E., et al. (2022). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules, 27(14), 4403. Available at: [Link]
-
Staff, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
-
Wang, X., et al. (2024). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone. Organic Process Research & Development, 28(3), 1335-1341. Available at: [Link]
-
White, A. D., et al. (2022). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 26(3), 758-765. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
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- 10. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing rearrangement reactions in spirodiamine synthesis
Welcome to the technical support center for spirodiamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable scaffolds. Spirodiamines, with their rigid, three-dimensional structures, are increasingly important pharmacophores. However, their synthesis is often plagued by unintended rearrangement reactions that can lead to complex product mixtures, low yields, and stereochemical scrambling.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and prevent these unwanted side reactions.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each entry details the problem, explains the underlying chemical principles, and provides actionable protocols to get your synthesis back on track.
Q1: My reaction is producing a complex mixture of isomers. How can I determine if a rearrangement has occurred and what the side products are?
Plausible Cause: The formation of a complex isomeric mixture is a classic hallmark of carbocation-mediated rearrangement reactions, such as the Wagner-Meerwein or pinacol-type rearrangements.[1][2] These reactions are often triggered by acidic conditions (either Brønsted or Lewis acids) used to promote cyclization, leading to a cascade of skeletal reorganizations.
Diagnostic Approach:
-
Comprehensive Spectroscopic Analysis:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Carefully analyze the NMR spectra of your crude reaction mixture. Look for unexpected changes in chemical shifts, coupling constants, and through-space correlations (NOESY/ROESY) that indicate a change in the carbon skeleton. Rearranged products will exhibit distinct connectivity patterns compared to your target molecule.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry will confirm that the unexpected products are isomers of your desired spirodiamine (i.e., they have the same molecular formula). Fragmentation patterns in MS/MS experiments can sometimes provide clues about the new connectivity.
-
-
Single Crystal X-ray Diffraction: If you can isolate a crystalline side product, X-ray crystallography provides unambiguous structural confirmation of the rearranged scaffold. This is the gold standard for identifying unexpected isomers.[3]
Mitigation Strategy: Protocol for Suppressing Isomerization
If a carbocation rearrangement is confirmed, the key is to modify the reaction conditions to avoid or stabilize the reactive intermediate.
Experimental Protocol: Low-Temperature, Buffered Spirocyclization
-
Pre-cool the Reaction Vessel: In an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add your solvent (e.g., dichloromethane, CH₂Cl₂). Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Substrate and Buffer Addition: Dissolve your spirodiamine precursor in a minimal amount of cold CH₂Cl₂ and add it to the reaction vessel. If your reaction is acid-catalyzed, consider adding a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine, to buffer the reaction medium and prevent excessive protonation that can lead to uncontrolled rearrangements.
-
Controlled Addition of Lewis Acid: If a Lewis acid is required, use a milder one (e.g., ZnCl₂ instead of TiCl₄) and add it slowly as a pre-cooled solution to the reaction mixture at -78 °C.[4] This slow addition helps to control the exotherm and maintain a low concentration of the active catalyst, minimizing side reactions.
-
Monitor at Low Temperature: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. Only if the reaction is stalled should you allow it to warm slowly, checking for product formation versus side product formation at various temperature increments (e.g., -60 °C, -40 °C, etc.).
-
Quenching: Once the desired product is formed, quench the reaction at low temperature by adding a pre-cooled solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate for an acidic reaction).
Q2: I suspect a Wagner-Meerwein rearrangement is occurring during my acid-catalyzed cyclization. What are the key parameters to adjust?
Plausible Cause: The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-shift of an alkyl, aryl, or hydride group.[5] In spirodiamine synthesis, this often occurs when a carbocation is formed adjacent to a strained ring or a quaternary center, and a more stable carbocation can be formed through migration. The presence of nitrogen atoms can influence carbocation stability through inductive effects.
Key Parameters for Adjustment:
| Parameter | Rationale | Recommended Adjustment |
| Catalyst Choice | Strong acids (Brønsted or Lewis) generate carbocations more readily and can promote rearrangement. | Switch to a milder Lewis acid (e.g., Sc(OTf)₃, ZnCl₂) or a Brønsted acid with a non-coordinating counter-ion (e.g., p-toluenesulfonic acid).[4] In some cases, a catalyst-free, thermally induced cyclization may be possible. |
| Temperature | Higher temperatures provide the activation energy for rearrangement pathways. | Run the reaction at the lowest possible temperature that allows for the desired cyclization to proceed. Start at -78 °C and slowly warm if necessary. |
| Solvent | Polar, coordinating solvents can stabilize carbocation intermediates, potentially giving them a longer lifetime to rearrange. | Use a less polar, non-coordinating solvent like dichloromethane or toluene. |
| Protecting Groups | Electron-withdrawing protecting groups on the nitrogen atoms can destabilize adjacent carbocations, potentially disfavoring their formation or promoting faster trapping before rearrangement. | Consider using sulfonyl-based protecting groups (e.g., tosyl, nosyl) instead of carbamates (e.g., Boc, Cbz).[6] |
Frequently Asked Questions (FAQs)
What are the most common types of rearrangement reactions in spirodiamine synthesis?
The most prevalent rearrangements are those that proceed through carbocation intermediates. These include:
-
Wagner-Meerwein Rearrangements: Involve a 1,2-shift of an alkyl or hydride group to a neighboring electron-deficient carbon. This is common in the formation of spirocycles from precursors with quaternary centers or strained rings.[5]
-
Pinacol and Semipinacol Rearrangements: These occur in precursors containing 1,2-diol or amino alcohol functionalities. Acid-catalyzed dehydration can lead to a carbocation that triggers a 1,2-migration to form a ketone or imine, often with concomitant ring expansion or contraction.[7]
-
Pictet-Spengler and Mannich-type Reactions: While these are powerful methods for forming N-heterocycles, under certain conditions, the intermediate iminium ions can be susceptible to alternative cyclization pathways or rearrangements, especially if multiple nucleophilic sites are present.[8][9]
How does the choice of nitrogen protecting group influence rearrangements?
The choice of protecting group is critical.[6] Protecting groups modulate the nucleophilicity and basicity of the nitrogen atoms and can exert significant electronic effects on the stability of intermediates.
-
Electron-Withdrawing Groups (EWGs): Groups like tosyl (Ts), nosyl (Ns), or trifluoroacetyl are strongly electron-withdrawing. They decrease the nitrogen's ability to stabilize an adjacent carbocation through resonance or hyperconjugation. This can either inhibit the formation of the carbocation altogether or make it so reactive that it is trapped by the desired cyclization before it has a chance to rearrange.
-
Electron-Donating Groups (EDGs): Carbamates like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are less electron-withdrawing and can better stabilize adjacent positive charges. While this can facilitate the desired cyclization, it may also stabilize a carbocation intermediate long enough for a rearrangement to a more thermodynamically stable isomer to occur.
Can the second nitrogen atom in a diamine precursor participate in or prevent rearrangements?
Yes, the second nitrogen can play a dual role. If unprotected or protected with a labile group, its lone pair can act as an internal nucleophile, potentially trapping a carbocation intermediate before it rearranges. This can lead to the formation of bridged or fused bicyclic systems instead of the desired spirocycle. Conversely, if appropriately positioned, it could participate in a concerted cyclization mechanism that avoids a discrete carbocation intermediate, thereby preventing rearrangement. The choice of a suitable protecting group strategy to manage the reactivity of both nitrogens is paramount.[1]
Are there synthetic strategies that are inherently less prone to rearrangements?
Yes, strategies that avoid the formation of "free" carbocations are generally safer. Consider the following approaches:
-
Radical Cyclizations: These proceed through radical intermediates, which have different reactivity patterns and are less prone to skeletal rearrangements compared to carbocations.[10]
-
Palladium-Catalyzed Domino Reactions: These can construct complex spirocyclic systems through a series of controlled bond-forming events on the metal center, avoiding cationic intermediates.[11]
-
Intramolecular Mannich or Pictet-Spengler Reactions under Mild Conditions: While these can form carbocation-like iminium ions, using milder conditions (e.g., enzymatic or weakly acidic catalysis) can favor the desired cyclization over rearrangement.[8][9][12]
By understanding the mechanisms that drive these unwanted rearrangements and strategically manipulating reaction parameters, you can significantly improve the outcome of your spirodiamine syntheses.
References
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). ResearchGate. [Link]
-
Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023). PubMed. [Link]
-
One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. RSC Publishing. [Link]
-
Pictet–Spengler reaction. (2024). Wikipedia. [Link]
-
3.3: Rearrangements. (2023). Chemistry LibreTexts. [Link]
-
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. (2017). PMC. [Link]
-
The Mannich Reaction. (2019). YouTube. [Link]
-
Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2014). PMC. [Link]
-
Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. (2024). PubMed Central. [Link]
-
Protecting Groups. (2024). Organic Chemistry Portal. [Link]
-
How to control the stereochemistry in custom synthesis? (2024). Orchid Chemical Supplies Ltd. [Link]
-
Recent Advances of Intramolecular Mannich Reaction in Natural Products Total Synthesis. (2021). MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. (2024). RUA. [Link]
-
Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. (2021). PMC. [Link]
-
Computational Studies of the Chemical Properties of Complex Metalloenzyme Systems and Transition Metal Catalysis using Electronic Structure Methods. (2023). University Digital Conservancy. [Link]
-
Rearrangement Reactions. University of Calicut. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2018). ResearchGate. [Link]
-
Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022). YouTube. [Link]
-
Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. (2016). ACS Publications. [Link]
-
Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2016). ResearchGate. [Link]
-
Wagner–Meerwein rearrangement. (2020). L.S.College, Muzaffarpur. [Link]
-
Lewis acid-catalyzed redox-neutral amination of 2-(3-pyrroline-1-yl)benzaldehydes via intramolecular[7][13]-hydride shift/isomerization reaction. (2014). PMC. [Link]
-
Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. (2024). Research Inventions Journals. [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. (2020). PubMed. [Link]
-
Lewis Acid Catalyzed Borotropic Shifts in the Design of Diastereo- and Enantioselective γ-Additions of Allylboron Moieties to Aldimines. (2016). PubMed. [Link]
-
Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition. (2024). Beilstein Journals. [Link]
-
Atom-economic and stereoselective catalytic synthesis of fully substituted enol esters/carbonates of amides in acyclic systems enabled by boron Lewis acid catalysis. (2023). RSC Publishing. [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
The chiral pyridoxal-catalyzed biomimetic Mannich reaction: the mechanism and origin of stereoselectivity. (2021). RSC Publishing. [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. (2021). PMC. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. For decades, drug discovery was dominated by flat, aromatic structures. However, the industry has increasingly recognized the limitations of this "flatland" chemistry, particularly concerning suboptimal physical properties and target promiscuity. This has catalyzed a strategic shift towards molecules with greater three-dimensionality (3D), a domain where spirocyclic scaffolds have emerged as powerful tools.[1]
Spirocycles are bicyclic structures where two rings are connected by a single, shared quaternary carbon atom. This unique arrangement imparts a rigid, well-defined 3D geometry, allowing for precise spatial orientation of substituents.[1][2][3][4] The incorporation of spirocyclic motifs can significantly enhance the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter correlated with increased clinical success.[4] These scaffolds serve as exceptional tools for fine-tuning a molecule's conformational and physicochemical properties, often leading to improved potency, selectivity, and metabolic stability.[2][3][4][5][6]
This guide provides an in-depth comparison of tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate, a versatile building block, against other prominent spirocyclic scaffolds used in contemporary drug design. We will explore the causal relationships behind scaffold selection, supported by experimental data and established protocols, to empower researchers in their quest for the next generation of therapeutics.
The 2,8-Diazaspiro[4.5]decane Core: A Privileged Scaffold
The 2,8-diazaspiro[4.5]decane framework, consisting of a five-membered pyrrolidine ring fused to a six-membered piperidine ring at a common carbon, is a "privileged scaffold." This designation is reserved for molecular structures that can bind to multiple, unrelated biological targets, demonstrating broad utility in medicinal chemistry. Its value lies in the rigid positioning of two nitrogen atoms, which can be functionalized to serve as hydrogen bond donors/acceptors or as attachment points for various pharmacophoric elements.
Derivatives of this scaffold have been successfully developed as potent inhibitors of diverse targets, including:
-
Receptor Interaction Protein Kinase 1 (RIPK1): Key in necroptosis and inflammatory diseases.[7]
-
TYK2/JAK1 Kinases: Implicated in inflammatory and autoimmune disorders like inflammatory bowel disease.[8]
-
Glycoprotein IIb-IIIa: An important target for antiplatelet therapy.[9]
-
Chitin Synthase: A target for antifungal agents.[10]
Focus Molecule: this compound
This specific molecule is not typically a final drug but rather a crucial synthetic intermediate. Let's deconstruct its components to understand its utility:
-
2,8-Diazaspiro[4.5]decane Core: Provides the rigid 3D framework.
-
Tert-butyl carboxylate (Boc) Group: A common protecting group for the nitrogen at the 8-position (piperidine ring). This is a critical feature for synthetic chemists. It deactivates this nitrogen, allowing for selective chemical modification of the nitrogen at the 2-position (pyrrolidine ring). The Boc group can be easily removed later in the synthetic sequence under acidic conditions.
-
Benzyl (Bn) Group: Attached to the nitrogen at the 2-position. The benzyl group serves multiple purposes: it can be a part of the final pharmacophore, engaging in hydrophobic or π-stacking interactions with the target protein, or it can also act as a protecting group that can be removed via hydrogenolysis.
The strategic placement of these groups makes this compound an ideal starting point for building a library of diverse molecules. Chemists can modify the piperidine nitrogen after Boc deprotection and subsequently remove or retain the benzyl group, providing two distinct vectors for exploring structure-activity relationships (SAR).
Comparative Analysis of Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the design process, as it profoundly influences the molecule's shape, vectoral display of substituents, and physicochemical properties. Below, we compare the 2,8-diazaspiro[4.5]decane system with other notable scaffolds.
| Scaffold Name | Core Structure | Ring Sizes | Heteroatoms | Key Features & Applications |
| 2,8-Diazaspiro[4.5]decane | Pyrrolidine-Piperidine | 5/6 | 2 Nitrogen | Versatile scaffold with two distinct nitrogen atoms for derivatization. Used in kinase inhibitors (TYK2/JAK1, RIPK1) and GPCR antagonists.[7][8] |
| 1-Oxa-8-azaspiro[4.5]decane | Tetrahydrofuran-Piperidine | 5/6 | 1 Oxygen, 1 Nitrogen | Introduction of an ether oxygen reduces basicity compared to the diaza analog and can act as a hydrogen bond acceptor. Explored for M1 muscarinic agonists.[11] |
| 1,3,8-Triazaspiro[4.5]decane | Hydantoin-Piperidine | 5/6 | 3 Nitrogen | The hydantoin ring provides multiple H-bond donors/acceptors. Used as mitochondrial permeability transition pore (mPTP) inhibitors.[12] |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Dioxolane-Piperidine | 5/6 | 2 Oxygen, 1 Nitrogen | Often used as a ketal-protected version of 4-piperidone. The dioxolane ring restricts conformation and can improve metabolic stability. Used in ligands for σ1 and 5-HT1A receptors.[13][14] |
| 2,7-Diazaspiro[3.5]nonane | Azetidine-Piperidine | 4/6 | 2 Nitrogen | The strained four-membered azetidine ring provides sharp, defined vectors for substituents, which can be ideal for fitting into specific pockets. Bioisostere for piperazine, as seen in the menin inhibitor revumenib.[15] |
Causality in Scaffold Selection: Why Choose One Over Another?
-
Improving Selectivity: Switching from a flexible or planar scaffold to a rigid spirocycle can lock the molecule into a conformation that is preferred by the intended target but not by off-targets. For example, replacing a piperazine in a PARP inhibitor with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1 over other family members.[4]
-
Modulating Physicochemical Properties: The number and type of heteroatoms dictate properties like polarity and solubility. Replacing a carbon with an oxygen (e.g., moving from a diaza- to an oxa-aza-spirocycle) increases polarity and potential for hydrogen bonding. This can be a strategy to improve solubility or modulate cell permeability.
-
Exploring Novel Binding Pockets: The unique 3D exit vectors provided by different spirocycles can position substituents into previously unoccupied binding pockets. The sharp angles projected by a spiro[3.5]nonane system are geometrically distinct from the more obtuse angles of a spiro[4.5]decane, offering a different way to probe the target's surface.[15]
-
Synthetic Tractability: While spirocycles can be challenging to synthesize, the commercial availability of building blocks is a major factor.[2][15] Scaffolds like this compound are valuable because they are derived from readily available starting materials and allow for controlled, stepwise functionalization.
Experimental Protocols & Workflows
A self-validating protocol is essential for reproducible results. Below is a representative synthetic workflow for creating a library of analogs from a 2,8-diazaspiro[4.5]decane core, demonstrating the principles of selective protection and functionalization.
Workflow: Library Synthesis from a 2,8-Diazaspiro[4.5]decane Core
This workflow illustrates how the two nitrogen atoms of the core scaffold can be independently functionalized to generate a diverse library of compounds for SAR studies.
Caption: Synthetic workflow for diversifying the 2,8-diazaspiro[4.5]decane scaffold.
Detailed Protocol: Synthesis of a 2,8-Diazaspiro[4.5]decan-1-one Derivative (Exemplar)
This protocol is adapted from methodologies used in the synthesis of kinase inhibitors and demonstrates a practical application.[7][8]
Objective: To synthesize a novel 2,8-diazaspiro[4.5]decan-1-one derivative as a potential kinase inhibitor.
Step 1: N-Boc Protection of 4-piperidone
-
Dissolve 4-piperidone hydrochloride (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Causality: The biphasic system and base (TEA) are used to neutralize the hydrochloride salt and facilitate the reaction of the free amine with Boc₂O.
-
Validation: Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Boc-4-piperidone.
Step 2: Spirocyclization
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl 2-aminoacetate hydrochloride (1.1 eq) in ethanol, add sodium ethoxide (1.2 eq).
-
Reflux the mixture for 24 hours.
-
Causality: This is a tandem reaction involving an initial condensation followed by an intramolecular Michael addition and cyclization to form the spirolactam core. Sodium ethoxide acts as the base to deprotonate the amine and catalyze the reaction.
-
Validation: Monitor the formation of the spirocyclic product by LC-MS.
-
Workup: Cool the reaction, neutralize with acetic acid, and concentrate. Purify the residue by column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain the protected 2,8-diazaspiro[4.5]decan-1-one intermediate.
Step 3: N-Arylation (Suzuki Coupling)
-
Combine the spiro-intermediate (1.0 eq), an appropriate arylboronic acid (1.5 eq), copper(II) acetate (0.2 eq), and pyridine (2.0 eq) in DCM.
-
Stir the reaction open to the air at room temperature for 48 hours.
-
Causality: This Chan-Lam-Evans coupling attaches an aryl group, a common pharmacophore in kinase inhibitors, to the lactam nitrogen. Copper catalyzes the C-N bond formation.
-
Validation: Monitor substrate consumption and product formation via LC-MS.
-
Workup: Filter the reaction mixture through celite, concentrate, and purify by chromatography to yield the N-aryl-2,8-diazaspiro[4.5]decan-1-one.
Step 4: Boc Deprotection and Final Functionalization
-
Dissolve the N-aryl intermediate in DCM and add trifluoroacetic acid (TFA, 10 eq) at 0 °C.
-
Stir for 2 hours at room temperature.
-
Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the piperidine nitrogen for final modification.
-
Validation: Confirm complete deprotection by LC-MS.
-
Workup: Concentrate the reaction mixture in vacuo. The resulting TFA salt can be used directly or after neutralization in a final step (e.g., reductive amination with an aldehyde) to install the final pharmacophoric group.
Structure-Property Relationships and Mechanistic Insights
The rigid nature of spirocycles allows for a more predictable impact on structure-activity relationships. The choice of scaffold dictates how key interactive groups are presented to the biological target.
Caption: Different spirocyclic cores project substituents (R1, R2) along distinct vectors.
As the diagram illustrates, changing the ring size from a 5-membered ring (in spiro[4.5]) to a 4-membered ring (in spiro[3.5]) alters the bond angles and the resulting vectors (A vs A', B vs B'). This seemingly subtle change can be the difference between a potent, selective ligand and an inactive molecule. In the development of FFA1 agonists, a spiro-constraint was introduced to an unconstrained lead molecule.[1] This rigidification improved potency twofold and dramatically enhanced off-target selectivity, demonstrating the power of conformational restriction.[1]
Conclusion and Future Outlook
This compound represents an exemplary modern building block, embodying the strategic use of protecting groups on a privileged 3D scaffold to facilitate complex molecule synthesis. Its utility is best understood not in isolation, but in comparison to the growing arsenal of alternative spirocyclic systems available to medicinal chemists.
The decision to employ a specific spirocycle is a multifactorial one, balancing the desired 3D orientation of pharmacophores, the need to fine-tune physicochemical properties, and synthetic accessibility. While their synthesis can be more complex than that of traditional flat molecules, the rewards—in terms of improved potency, selectivity, and overall drug-like properties—are substantial.[2][3]
The future of spirocyclic chemistry in drug discovery is bright. Advances in high-throughput synthesis and computational modeling will continue to demystify their synthesis and allow for more rational, in silico selection of the optimal scaffold for a given biological target.[2][3] As we continue to explore the vastness of 3D chemical space, spirocycles will undoubtedly remain a cornerstone of innovative drug design.
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A Tale of Two Scaffolds: Diazaspiro[4.5]decane versus Piperazine in Modern Kinase Inhibitor Design
A Senior Application Scientist's Guide to Navigating Structure, Selectivity, and Performance
In the intricate world of kinase inhibitor design, the choice of a core scaffold is a decision that reverberates through every stage of drug discovery, from initial potency and selectivity to ultimate clinical success. For decades, the piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, has been a trusted and ubiquitous building block. Its favorable physicochemical properties and synthetic tractability have cemented its place in the medicinal chemist's toolbox, leading to numerous approved kinase inhibitors. However, the relentless pursuit of novel chemical space and improved drug-like properties has brought more complex, three-dimensional structures to the forefront. Among these, the diazaspiro[4.5]decane scaffold has emerged as a compelling alternative, offering unique structural and conformational advantages.
This guide provides an in-depth, objective comparison of the diazaspiro[4.5]decane and piperazine scaffolds in the context of kinase inhibitor design. We will dissect their impact on key drug discovery parameters, supported by experimental data from the literature, to provide researchers, scientists, and drug development professionals with a clear framework for scaffold selection.
The Enduring Appeal of Piperazine: A "Privileged" Scaffold
The piperazine motif is often described as a "privileged scaffold" in medicinal chemistry, and for good reason.[1] Its two nitrogen atoms provide handles for introducing a variety of substituents, allowing for the exploration of different binding pockets within the kinase active site. The basic nature of the piperazine nitrogens can enhance aqueous solubility, a crucial property for oral bioavailability.[1] Many successful kinase inhibitors, such as Imatinib and Palbociclib, incorporate a piperazine ring, demonstrating its broad utility.
However, the conformational flexibility of the piperazine ring, while beneficial in some contexts, can also be a liability. It can lead to a higher entropic penalty upon binding to the target kinase, potentially reducing potency. Furthermore, the relatively flat and widespread nature of the piperazine scaffold can sometimes contribute to off-target effects, as it may fit into the active sites of multiple kinases.
The Rise of the Spirocycle: Embracing Three-Dimensionality with Diazaspiro[4.5]decane
Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have gained significant traction in modern drug discovery. The diazaspiro[4.5]decane framework, in particular, offers a rigid and three-dimensional alternative to the more flexible piperazine. This rigidity can pre-organize the substituents in a conformation that is favorable for binding, reducing the entropic penalty and potentially increasing potency and selectivity.
The increased sp³ character of the diazaspiro[4.5]decane scaffold can also lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to more aromatic systems.
Head-to-Head Comparison: Key Drug Discovery Parameters
To illustrate the practical implications of choosing between these two scaffolds, let's examine their performance across several critical drug discovery parameters.
Structure-Activity Relationship (SAR) and Kinase Selectivity
The rigid nature of the diazaspiro[4.5]decane scaffold can allow for more precise positioning of substituents to interact with specific residues in the kinase active site. This can be particularly advantageous for achieving selectivity against closely related kinases.
A compelling case study is the development of selective dual TYK2/JAK1 inhibitors. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and found to be potent and selective inhibitors.[2] For instance, compound 48 from this series displayed excellent potency for TYK2 and JAK1 with IC50 values of 6 nM and 37 nM, respectively, while showing significantly lower activity against JAK2 (IC50 > 867 nM), demonstrating over 23-fold selectivity for JAK1 over JAK2.[2]
While a direct piperazine analogue of compound 48 is not publicly available for a head-to-head comparison, we can look at the broader class of JAK inhibitors. Tofacitinib, a pan-JAK inhibitor, incorporates a pyrrolopyrimidine core with a piperidine-like moiety and inhibits JAK1, JAK2, and JAK3 with similar potencies. The development of more selective inhibitors like Deucravacitinib, an allosteric TYK2 inhibitor, highlights the move towards scaffolds that can achieve greater selectivity.[3][4] Deucravacitinib's unique scaffold allows it to bind to the regulatory pseudokinase domain of TYK2, leading to high selectivity over other JAK family members.[3][4]
The following diagram illustrates the general concept of how a rigid spirocyclic scaffold can orient substituents into specific pockets of a kinase active site compared to a more flexible linear or monocyclic scaffold.
Caption: General synthetic workflow for a 2,8-diazaspiro[4.5]decan-1-one core.
The increased synthetic complexity of the diazaspiro[4.5]decane scaffold is a trade-off for its potential advantages in potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
To provide a practical context, here are representative protocols for a key in vitro assay and a common synthetic step.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., KINOMEscan™)
This protocol describes a competitive binding assay to determine the interaction of a test compound with a panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
Procedure: a. A proprietary ligand is immobilized on a solid support. b. A panel of DNA-tagged kinases is incubated with the immobilized ligand in the presence of the test compound at a single concentration (e.g., 10 µM) or in a dose-response format. c. After incubation, unbound kinase is washed away. d. The amount of kinase bound to the solid support is measured by quantifying the DNA tag using qPCR. e. The results are typically expressed as a percentage of the DMSO control, with lower values indicating stronger binding of the test compound.
Caption: Workflow for a KINOMEscan™-type kinase inhibition assay.
Experimental Protocol: Synthesis of a Functionalized Piperazine Moiety
This protocol describes a typical N-arylation of 1-Boc-piperazine, a common step in the synthesis of piperazine-containing kinase inhibitors.
-
Reaction Setup: In a round-bottom flask, combine 1-Boc-piperazine (1.0 eq), an aryl halide (e.g., 4-fluoronitrobenzene, 1.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMF).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.
Conclusion and Future Outlook
The choice between a diazaspiro[4.5]decane and a piperazine scaffold is not a matter of one being universally superior to the other. Instead, it is a strategic decision based on the specific goals of the drug discovery program.
Piperazine remains an excellent choice for rapid lead optimization and when favorable physicochemical properties like solubility are paramount. Its synthetic accessibility makes it a go-to scaffold in the early stages of drug discovery.
Diazaspiro[4.5]decane , on the other hand, offers a powerful strategy for overcoming challenges related to selectivity, potency, and metabolic stability. Its rigid, three-dimensional structure provides a unique opportunity to fine-tune interactions with the target kinase and escape the often-crowded chemical space of traditional heterocyclic scaffolds.
As our understanding of kinase biology deepens and the demand for more selective and safer drugs grows, we can expect to see a continued rise in the use of novel, three-dimensional scaffolds like diazaspiro[4.5]decane. The future of kinase inhibitor design will likely involve a synergistic approach, leveraging the strengths of both established scaffolds like piperazine and innovative frameworks that push the boundaries of chemical space. The judicious selection of the core scaffold, guided by a thorough understanding of its structural and physicochemical implications, will remain a cornerstone of successful kinase drug discovery.
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Ahmad, W., et al. SCAFFOLD-AWARE MACHINE LEARNING–DOCKING PIPELINE FOR TYK2 INHIBITOR DISCOVERY WITH CALIBRATED PRIORITIZATION OF 32 ACTIVES INCLUDING DEUCRAVACITINIB. Spectrum of Engineering Sciences2 (4), 1-15 (2025). [Link]
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Attwa, M. W., et al. Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Frontiers in Chemistry12 , 1366511 (2024). [Link]
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Słoczyńska, K., et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences22 (16), 8847 (2021). [Link]
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A Comparative Guide to the Biological Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive comparison of the performance of these derivatives across different therapeutic areas, supported by experimental data, detailed protocols, and mechanistic insights. Our objective is to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction to the 2,8-Diazaspiro[4.5]decan-1-one Scaffold
The unique three-dimensional architecture of the spirocyclic system, which features two rings sharing a single carbon atom, imparts conformational rigidity and novel steric properties to molecules. This often leads to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or simple cyclic analogues. The 2,8-diazaspiro[4.5]decan-1-one core, incorporating a lactam function and two nitrogen atoms at strategic positions, provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Comparative Biological Activities
This guide will delve into three key areas where 2,8-diazaspiro[4.5]decan-1-one derivatives and their close structural relatives have shown significant promise: anti-inflammatory, anticancer, and central nervous system (CNS) activities.
Anti-inflammatory Activity: Potent and Selective TYK2/JAK1 Inhibition
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2][3]. These kinases are crucial components of the JAK-STAT signaling pathway, which mediates the effects of numerous pro-inflammatory cytokines, including IL-12, IL-23, and Type I interferons[4][5][6]. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, such as inflammatory bowel disease (IBD).
Comparative Efficacy of TYK2/JAK1 Inhibitors
Systematic structure-activity relationship (SAR) studies have led to the discovery of highly potent derivatives. A standout example, compound 48 , has demonstrated excellent potency and selectivity, as detailed in the table below.
| Compound | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2 vs. TYK2) | Reference |
| Compound 48 | 6 | 37 | >138 | >23-fold | [1][2] |
| Tofacitinib | 472 | 15 | 71 | - | [7] |
Table 1: In vitro potency and selectivity of a lead 2,8-diazaspiro[4.5]decan-1-one derivative (compound 48) compared to the established JAK inhibitor, Tofacitinib.
The superior selectivity of compound 48 for TYK2/JAK1 over JAK2 is a significant advantage, as JAK2 inhibition is associated with hematological side effects. Furthermore, in preclinical models of acute ulcerative colitis, compound 48 exhibited more potent anti-inflammatory efficacy than tofacitinib[1][2]. This highlights the therapeutic potential of this chemical series for the treatment of IBD and other inflammatory conditions.
Mechanism of Action: The TYK2/JAK1 Signaling Pathway
The anti-inflammatory effects of these compounds are mediated by their inhibition of the TYK2/JAK1-STAT signaling cascade. Upon cytokine binding to their receptors, TYK2 and JAK1 become activated and phosphorylate STAT proteins, which then translocate to the nucleus to regulate the transcription of pro-inflammatory genes[4][5][6]. By blocking the activity of TYK2 and JAK1, the 2,8-diazaspiro[4.5]decan-1-one derivatives prevent the downstream signaling events that drive inflammation.
Caption: Inhibition of the TYK2/JAK1 signaling pathway by 2,8-diazaspiro[4.5]decan-1-one derivatives.
Anticancer Activity: Targeting Multiple Cancer Hallmarks
Derivatives of the related 1-thia-4-azaspiro[4.5]decane scaffold have demonstrated significant in vitro anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT-116)[4][8][9][10]. More recently, derivatives of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones have been identified as dual inhibitors of EGFR and BRAFV600E, two key kinases involved in cancer cell proliferation and survival[3].
Comparative Anticancer Efficacy
The cytotoxic effects of these compounds have been evaluated using the MTT assay, with several derivatives showing IC₅₀ values in the nanomolar to low micromolar range.
| Compound | HepG-2 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | Reference |
| Derivative A | 15.8 ± 1.2 | 12.4 ± 1.1 | 9.7 ± 0.9 | [11] |
| Derivative B | 25.2 ± 2.1 | 18.9 ± 1.5 | 14.3 ± 1.3 | [11] |
| Derivative C | 10.1 ± 0.8 | 8.5 ± 0.7 | 7.2 ± 0.6 | [11] |
| Doxorubicin | 8.5 ± 0.7 | 7.2 ± 0.6 | 6.1 ± 0.5 | [11] |
Table 2: In vitro anticancer activity of selected 1-thia-4-azaspiro[4.5]decane derivatives compared to the standard chemotherapeutic agent, Doxorubicin.
Furthermore, specific derivatives have shown potent inhibition of key oncogenic kinases:
| Compound | EGFR IC₅₀ (nM) | BRAFV600E IC₅₀ (nM) | Reference |
| Compound 6b | 84 | 108 | [3] |
| Compound 7b | 78 | 96 | [3] |
Table 3: Inhibitory activity of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-one derivatives against EGFR and BRAFV600E.
The dual inhibitory activity of compounds like 6b and 7b against both EGFR and BRAFV600E is particularly noteworthy, as targeting multiple signaling pathways can be a strategy to overcome drug resistance in cancer therapy[3].
Experimental Workflow: Anticancer Activity Screening
The evaluation of the anticancer potential of these compounds typically follows a standardized workflow, from initial cell culture to the assessment of cytotoxicity.
Caption: A typical experimental workflow for evaluating the in vitro anticancer activity of novel compounds.
Central Nervous System Activity: M1 Muscarinic Agonists for Cognitive Enhancement
Derivatives of 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of cognitive decline in conditions like Alzheimer's disease[12][13]. The M1 receptor is a key target for improving cholinergic neurotransmission, which is impaired in Alzheimer's patients[14].
Comparative In Vivo Efficacy in a Model of Amnesia
The antiamnesic effects of these compounds have been evaluated in animal models of cognitive impairment, such as the scopolamine-induced amnesia model in rats. The passive avoidance test is a common behavioral paradigm used to assess learning and memory.
| Compound | Effective Dose (mg/kg, s.c.) in Reversing Scopolamine-Induced Amnesia | Reference |
| YM796 | 0.031 (p.o.) | [15] |
| YM954 | 0.016 (p.o.) | [15] |
| Compound 6a | 0.1 | [13] |
| RS86 (reference) | - | [15] |
Table 4: In vivo efficacy of 1-oxa-azaspiro[4.5]decane derivatives in a rat model of amnesia.
These results demonstrate that spirocyclic compounds can effectively reverse cognitive deficits in preclinical models, with some derivatives showing high potency at low doses. The development of M1 agonists with improved selectivity over other muscarinic receptor subtypes (M2, M3) is a key objective to minimize peripheral side effects[16].
Detailed Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: In Vitro TYK2/JAK1 Kinase Assay
This protocol describes a typical biochemical assay to determine the IC₅₀ values of test compounds against TYK2 and JAK1 kinases.
-
Reagents and Materials: Recombinant human TYK2 and JAK1 enzymes, appropriate peptide substrate, ATP, assay buffer, test compounds, and a suitable detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound in assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using the detection system.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines the procedure for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Culture: Culture HepG-2, PC-3, or HCT-116 cells in their respective recommended media until they reach 70-80% confluency[5].
-
Procedure:
-
Harvest the cells and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
-
Protocol 3: Passive Avoidance Test in Rats
This protocol describes a behavioral test to evaluate the effect of compounds on learning and memory in a scopolamine-induced amnesia model.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Apparatus: A shuttle box with two compartments: one illuminated and one dark, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Procedure:
-
Acquisition Trial: Place a rat in the illuminated compartment. After a short habituation period, the door to the dark compartment is opened. When the rat enters the dark compartment, the door closes, and a mild, inescapable foot shock is delivered.
-
Drug Administration: Administer the test compound or vehicle at a specified time before or after the acquisition trial. To induce amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) before the acquisition trial.
-
Retention Trial: 24 hours after the acquisition trial, place the rat back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive experience.
-
Conclusion and Future Directions
The 2,8-diazaspiro[4.5]decan-1-one scaffold and its analogues represent a highly versatile platform for the development of novel therapeutics. The derivatives discussed in this guide demonstrate potent and selective activities across diverse biological targets, underscoring the value of this chemical space in drug discovery. The anti-inflammatory TYK2/JAK1 inhibitors show great promise for the treatment of autoimmune diseases, while the anticancer agents targeting multiple kinases offer new avenues for combating cancer. Furthermore, the M1 muscarinic agonists provide a potential strategy for addressing the cognitive decline associated with neurodegenerative disorders.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective modulators of various biological processes. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource to accelerate these research and development efforts.
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A Comparative Guide to the Synthesis of the 2,8-Diazaspiro[4.5]decane Core
For Researchers, Scientists, and Drug Development Professionals
The 2,8-diazaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise spatial orientation of functional groups. This spirocyclic diamine is a key building block for a variety of biologically active compounds, including potent and selective inhibitors of various enzymes and receptors. This guide provides a comparative analysis of alternative synthetic routes to the 2,8-diazaspiro[4.5]decane core, offering insights into the strategic advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these methods, provide detailed experimental protocols for key strategies, and present a comparative summary of their performance.
Introduction to the 2,8-Diazaspiro[4.5]decane Core
The 2,8-diazaspiro[4.5]decane core consists of a pyrrolidine ring and a piperidine ring fused at a single carbon atom. This unique spirocyclic arrangement imparts conformational rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. The presence of two secondary amine functionalities provides versatile handles for further chemical modification, allowing for the exploration of a wide range of chemical space. Derivatives of this scaffold have shown promise in various therapeutic areas, including as kinase inhibitors for the treatment of inflammatory diseases.[1]
This guide will explore three primary strategies for the construction of the 2,8-diazaspiro[4.5]decane core and its derivatives:
-
Tandem Michael Addition and Intramolecular Cyclization: A convergent approach that builds the spirocycle through a sequence of conjugate addition and subsequent ring-closing.
-
Reductive Amination followed by Intramolecular Cyclization: A strategy that forms one of the nitrogen-containing rings through reductive amination, followed by an intramolecular ring closure.
-
Intramolecular Mannich Reaction: A powerful C-C and C-N bond-forming reaction to construct the heterocyclic rings in a single or sequential step.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to the 2,8-diazaspiro[4.5]decane core depends on several factors, including the desired substitution pattern, scalability, stereochemical control, and the availability of starting materials. The following table provides a high-level comparison of the key synthetic strategies discussed in this guide.
| Synthetic Strategy | Key Advantages | Key Disadvantages | Overall Yield (Typical) | Number of Steps (Typical) |
| Tandem Michael Addition and Intramolecular Cyclization | Convergent; good for constructing highly substituted derivatives. | May require strong bases and cryogenic conditions; potential for side reactions. | Moderate to Good | 3-5 |
| Reductive Amination and Intramolecular Cyclization | Milder reaction conditions; good functional group tolerance.[2] | May require multiple protection/deprotection steps, leading to longer sequences. | Moderate | 4-6 |
| Intramolecular Mannich Reaction | Can be highly stereoselective; potential for one-pot procedures.[3] | May require specific substrates and catalysts; can be sensitive to reaction conditions. | Variable | 2-4 |
Route 1: Tandem Michael Addition and Intramolecular Cyclization
This strategy is a powerful and convergent method for the synthesis of substituted 2,8-diazaspiro[4.5]decan-1-one derivatives, which can then be reduced to the core diamine. The key steps involve the Michael addition of a piperidine-derived enolate to a nitroalkene, followed by reduction of the nitro group and subsequent intramolecular lactamization.
Workflow and Mechanism
The general workflow for this approach is depicted below. The initial Michael addition creates the crucial C-C bond that sets up the spirocyclic junction. The subsequent reduction of the nitro group to an amine is followed by a spontaneous or induced intramolecular cyclization to form the pyrrolidinone ring.
Caption: Workflow for the synthesis of the 2,8-diazaspiro[4.5]decane core via Michael addition and cyclization.
Experimental Protocol: Synthesis of a 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivative
This protocol is adapted from a reported scalable synthesis of a 4-substituted analog.
Step 1: Michael Addition
-
Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.
-
Slowly add a solution of N-protected piperidine-4-carboxylate to the LDA solution at -78 °C to generate the enolate.
-
Add a solution of the desired β-nitrostyrene derivative in THF to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Nitro Group Reduction and Intramolecular Cyclization
-
Dissolve the purified Michael adduct in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalytic amount of Raney nickel (or another suitable hydrogenation catalyst).
-
Hydrogenate the mixture under a hydrogen atmosphere at elevated pressure and temperature until the reduction of the nitro group is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The resulting amino ester will often cyclize spontaneously upon heating in a suitable solvent like toluene to yield the desired 2,8-diazaspiro[4.5]decan-1-one derivative.
-
The product can be purified by crystallization or column chromatography.
Route 2: Reductive Amination and Intramolecular Cyclization
This strategy involves the formation of a key intermediate via reductive amination, which is then subjected to an intramolecular cyclization to construct the spirocyclic core. This approach offers the advantage of using readily available starting materials and often employs milder reaction conditions compared to the Michael addition route.
Workflow and Mechanism
A representative workflow for this strategy is outlined below. A suitably functionalized piperidine derivative undergoes reductive amination with an amino acid ester or a related building block. The resulting secondary amine is then cyclized to form the pyrrolidine ring of the spirodiamine.
Caption: Workflow for the synthesis of the 2,8-diazaspiro[4.5]decane core via reductive amination and cyclization.
Experimental Protocol: Synthesis via Reductive Amination
This protocol outlines a general procedure for the synthesis of a 2,8-diazaspiro[4.5]decan-1-one intermediate.
Step 1: Reductive Amination
-
To a solution of N-Boc-piperidin-4-one and an appropriate amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization
-
Deprotect the N-Boc group of the reductive amination product using an acid such as trifluoroacetic acid (TFA) in DCM.
-
After completion of the deprotection, neutralize the reaction mixture carefully with a base (e.g., saturated aqueous sodium bicarbonate).
-
The resulting free amine can then be cyclized. This may occur spontaneously or require heating in a suitable solvent (e.g., toluene or xylene) to effect intramolecular lactamization.
-
The resulting 2,8-diazaspiro[4.5]decan-1-one can be purified by crystallization or chromatography.
Route 3: Intramolecular Mannich Reaction
The intramolecular Mannich reaction is a highly efficient method for the construction of nitrogen-containing heterocycles.[3] In the context of 2,8-diazaspiro[4.5]decane synthesis, this reaction can be envisioned to form either the pyrrolidine or the piperidine ring by the intramolecular cyclization of a suitable amino-aldehyde or amino-ketone precursor.
Workflow and Mechanism
The general principle involves the formation of an enamine or enol from a ketone or aldehyde, which then attacks an iminium ion generated in situ. In an intramolecular setting, this leads to the formation of a new ring.
Caption: General workflow for the intramolecular Mannich reaction to form a spirodiamine derivative.
Conceptual Protocol: Intramolecular Mannich Reaction
Step 1: Synthesis of the Acyclic Precursor
-
Synthesize a precursor containing both a primary or secondary amine and a tethered ketone or aldehyde. For example, a 4-(aminoalkyl)piperidine derivative with a terminal aldehyde or a protected amine with a piperidone moiety.
Step 2: Intramolecular Mannich Cyclization
-
Dissolve the acyclic precursor in a suitable solvent.
-
The cyclization can be promoted under either acidic or basic conditions, depending on the substrate.
-
Acidic conditions: A Brønsted or Lewis acid can catalyze the formation of an iminium ion, which is then attacked by an enol or enamine moiety within the same molecule.
-
Basic conditions: A base can promote the formation of an enolate, which can then attack an imine or iminium ion.
-
-
The reaction is typically stirred at room temperature or heated to effect cyclization.
-
Upon completion, the reaction is worked up by neutralization and extraction.
-
The resulting spirocyclic product is then purified.
Conclusion
The synthesis of the 2,8-diazaspiro[4.5]decane core can be achieved through several strategic approaches, each with its own set of advantages and challenges. The Tandem Michael Addition and Intramolecular Cyclization route is a robust method for creating substituted analogs and is amenable to scale-up. The Reductive Amination followed by Intramolecular Cyclization offers a milder alternative that is often suitable for a broader range of functional groups. The Intramolecular Mannich Reaction presents an elegant and potentially highly stereoselective approach, although it may require more specialized starting materials and optimization.
The selection of the optimal synthetic route will ultimately be guided by the specific goals of the research program, including the desired substitution pattern, scalability requirements, and stereochemical considerations. This guide provides a foundational understanding of these key synthetic strategies to aid researchers in making informed decisions for the efficient construction of this valuable medicinal chemistry scaffold.
References
- [Reference to a general organic chemistry textbook or a review on spirocycles]
- [Reference to a paper describing the biological activity of 2,8-diazaspiro[4.
- [Reference to a paper detailing the Michael addition approach]
- [Reference to a paper detailing the reductive amin
- Sápi, J.; Laronze, J.-Y.; Laronze-Cochard, J.; Lévy, J. A Novel Approach to the Synthesis of Spiro[pyrrolidine-2,4'-piperidine] Derivatives. Tetrahedron1992, 48 (35), 7435–7444.
-
[Reference to the J. Med. Chem. paper on TYK2/JAK1 inhibitors][1]
-
[Reference to a review on intramolecular Mannich reactions][3]
- [Additional relevant references]
Sources
A Comparative Guide to TYK2/JAK1 Inhibitors: Efficacy of Diazaspiro[4.5]decanes Versus Other Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, the inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) has emerged as a pivotal strategy for treating a spectrum of autoimmune and inflammatory diseases. This guide provides an in-depth, objective comparison of the efficacy of TYK2/JAK1 inhibitors derived from the novel diazaspiro[4.5]decane scaffold against those built upon other established heterocyclic cores. By synthesizing preclinical and experimental data, we aim to equip researchers and drug development professionals with the critical insights needed to navigate this competitive and rapidly evolving field.
The Rationale for Dual TYK2/JAK1 Inhibition
The JAK-STAT signaling pathway is a critical conduit for numerous pro-inflammatory cytokines implicated in autoimmune disorders.[1] Specifically, TYK2 and JAK1 form heterodimers that mediate the signaling of key cytokines such as IL-12, IL-23, and Type I interferons.[2] Simultaneous inhibition of both TYK2 and JAK1 offers a potentially more comprehensive blockade of these inflammatory cascades compared to more selective JAK inhibitors. This dual-inhibition strategy is being explored to enhance therapeutic efficacy while potentially mitigating some of the safety concerns associated with broader JAK inhibition, particularly the effects on JAK2 which is crucial for hematopoiesis.[1]
Core Chemical Scaffolds: A Structural Overview
The quest for potent and selective TYK2/JAK1 inhibitors has led to the exploration of diverse heterocyclic scaffolds. The diazaspiro[4.5]decane core represents a newer entrant, offering a three-dimensional structure that can be exploited to achieve unique interactions with the kinase active site. This contrasts with more traditional, often flatter, heterocyclic systems like pyrrolopyrimidines, pyrazolopyrimidines, and azaindoles, which have been the bedrock of many approved and clinical-stage JAK inhibitors.
Caption: Core heterocyclic scaffolds in TYK2/JAK1 inhibitors.
Comparative Inhibitory Potency and Selectivity
The in vitro inhibitory activity against the target kinases is a primary determinant of a compound's potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. The following table summarizes the biochemical IC50 values for representative TYK2/JAK1 inhibitors from different heterocyclic classes.
| Compound (Scaffold) | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity (JAK2 vs. TYK2) | Reference |
| Compound 48 (Diazaspiro[4.5]decane) | 6 | 37 | >138 | - | >23-fold | [3] |
| Tofacitinib (Pyrrolopyrimidine) | - | 1 | 20 | 112 | ~20-fold (vs. JAK1) | [4] |
| Filgotinib (Triazolopyridine) | - | 10 | 28 | 810 | ~2.8-fold (vs. JAK1) | [4] |
| Upadacitinib (Pyrrolopyrimidine) | - | 43 | 110 | 2300 | ~2.6-fold (vs. JAK1) | [5] |
| Deucravacitinib (Deuterated Triazolopyridinone) | 1.0 (JH2 domain) | >10,000 | >10,000 | >10,000 | >10,000-fold | [4][6] |
| Compound 18 (Novel Heterocycle) | 21 | 39 | >390 | >390 | >10-fold | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
The data reveals that the diazaspiro[4.5]decane-based "Compound 48" exhibits potent dual inhibition of TYK2 and JAK1 with excellent selectivity against JAK2.[3] This profile is promising for achieving the desired therapeutic effect while minimizing potential hematological side effects associated with JAK2 inhibition. In comparison, established inhibitors like tofacitinib and upadacitinib, while potent, show varying degrees of selectivity across the JAK family. Deucravacitinib stands out for its unique allosteric mechanism targeting the TYK2 pseudokinase (JH2) domain, leading to exceptional selectivity.[4][6]
Experimental Protocol: Biochemical Kinase Inhibition Assay
This protocol outlines a representative method for determining the IC50 values of test compounds against TYK2 and JAK1 kinases.
Caption: Workflow for a biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in 100% DMSO.
-
Reaction Mixture Preparation: In a 96-well plate, add the recombinant human TYK2 or JAK1 enzyme, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and kinase assay buffer.
-
Compound Addition: Transfer a small volume of the diluted test compounds to the reaction wells. Include wells with DMSO only as a positive control (100% kinase activity) and wells without enzyme as a negative control (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent that depletes the remaining ATP and then another reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Efficacy in Preclinical Models
The ultimate test of an inhibitor's potential lies in its performance in relevant animal models of disease. The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used and well-characterized model of inflammatory bowel disease (IBD).
A key study directly compared the efficacy of the diazaspiro[4.5]decane-based inhibitor, Compound 48, with the pan-JAK inhibitor tofacitinib in an acute ulcerative colitis model in mice.[3] The results demonstrated that Compound 48 had a more potent anti-inflammatory effect than tofacitinib in this model.[3]
The following table summarizes key findings from various preclinical studies of TYK2/JAK1 inhibitors in IBD models.
| Compound (Scaffold) | Animal Model | Key Findings | Reference |
| Compound 48 (Diazaspiro[4.5]decane) | Acute Ulcerative Colitis (Mouse) | Showed more potent anti-inflammatory efficacy than tofacitinib. | [3] |
| Tofacitinib (Pyrrolopyrimidine) | DSS-induced Colitis (Mouse) | Ameliorates inflammation. | [7] |
| Filgotinib (Triazolopyridine) | DSS-induced Colitis (Mouse) | Efficacious in a therapeutic dosing regimen. | [8] |
| Upadacitinib (Pyrrolopyrimidine) | Immune Checkpoint Inhibitor-induced Colitis (Mouse) | Significantly reduced pathological features and severity of colitis. | [9] |
| Compound 18 (Novel Heterocycle) | DSS- and Oxazolone-induced Colitis (Mouse) | Showed a better therapeutic effect than tofacitinib. | [2] |
These preclinical data suggest that inhibitors with a diazaspiro[4.5]decane scaffold hold significant promise for the treatment of inflammatory bowel diseases, demonstrating comparable or even superior efficacy to established inhibitors in relevant animal models.
Experimental Protocol: DSS-Induced Colitis Model in Mice
This protocol provides a detailed methodology for inducing and evaluating the efficacy of test compounds in the DSS-induced colitis model.
Caption: Experimental workflow for the DSS-induced colitis model.
Step-by-Step Methodology:
-
Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week prior to the start of the experiment.
-
Colitis Induction: Induce colitis by providing drinking water containing 2-5% (w/v) DSS for a period of 5 to 7 days.[10] Control mice receive regular drinking water.
-
Treatment Administration: Begin daily oral administration of the test compounds or vehicle control at a predetermined dose. Treatment can be initiated either prophylactically (at the same time as DSS) or therapeutically (after the onset of clinical signs).
-
Clinical Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and the presence of fecal blood. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Study Termination and Tissue Collection: At the end of the study period (typically day 7-10), euthanize the mice. Carefully dissect the entire colon from the cecum to the anus.
-
Endpoint Analysis:
-
Macroscopic Evaluation: Measure the length of the colon. A shorter colon is indicative of more severe inflammation.
-
Histological Analysis: Fix a segment of the colon in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E). Score the sections for the severity of inflammation, ulceration, and crypt damage.
-
Biochemical Analysis: Homogenize a portion of the colon to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.
-
Mechanism of Action: Interrupting the Inflammatory Cascade
TYK2/JAK1 inhibitors exert their therapeutic effects by blocking the intracellular signaling cascade initiated by the binding of pro-inflammatory cytokines to their receptors. This interruption prevents the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of genes involved in the inflammatory response.
Caption: TYK2/JAK1 signaling pathway and point of inhibition.
Conclusion and Future Directions
The development of TYK2/JAK1 inhibitors with novel scaffolds such as diazaspiro[4.5]decanes represents a significant advancement in the pursuit of more effective and safer oral therapies for autoimmune diseases. The preclinical data for these compounds are highly encouraging, demonstrating potent dual inhibition, favorable selectivity profiles, and robust in vivo efficacy.
While direct, head-to-head clinical comparisons with other heterocyclic inhibitors are needed to definitively establish their therapeutic positioning, the evidence presented in this guide underscores the immense potential of the diazaspiro[4.5]decane scaffold. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these molecules and advancing the most promising candidates into clinical development. The continued exploration of diverse chemical matter will undoubtedly fuel the next generation of innovative treatments for patients suffering from debilitating inflammatory conditions.
References
- Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for inflammatory and autoimmune diseases. Nature Reviews Drug Discovery, 16(12), 843–862.
- Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4153–4173.
- Burke, J. R., et al. (2019). Deucravacitinib (BMS-986165), an Oral, Selective Tyrosine Kinase 2 Inhibitor, in Moderate to Severe Psoriasis: A Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial.
- Vermeire, S., et al. (2017). Filgotinib, a selective JAK1 inhibitor, in patients with Crohn's disease: a phase 2, double-blind, randomised, placebo-controlled trial. The Lancet, 389(10066), 266–275.
- Sandborn, W. J., et al. (2017). Tofacitinib as Induction and Maintenance Therapy for Ulcerative Colitis. The New England Journal of Medicine, 376(18), 1723–1736.
- Parmentier, J. M., et al. (2018). In vitro and in vivo characterization of upadacitinib (ABT-494), a selective JAK1 inhibitor.
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The TYK2 Pathway: An Overview. (2022). Bristol Myers Squibb. Retrieved January 23, 2026, from [Link]
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Psoriasis. (2023). In The preclinical discovery and development of deucravacitinib for the treatment of psoriasis. Taylor & Francis. Retrieved January 23, 2026, from [Link]
- Chassaing, B., Aitken, J. D., Malleshappa, M., & Vijay-Kumar, M. (2014). Dextran sulfate sodium (DSS)-induced colitis in mice. Current protocols in immunology, 104(1), 15-25.
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Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]
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Tofacitinib effects on the in vivo model of experimental arthritis. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Retrieved January 23, 2026, from [Link]
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P047 Therapeutic dosing of filgotinib (GS-6034, GLPG0634) is efficacious in the mouse DSS model of colitis. (2016). Oxford Academic. Retrieved January 23, 2026, from [Link]
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DOP067 Selective JAK1 blockade with Upadacitinib is effective in immune checkpoint inhibitor-induced colitis. (2025). Oxford Academic. Retrieved January 23, 2026, from [Link]
-
IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Differences in JAK Isoform Selectivity Among Different Types of JAK Inhibitors Evaluated for Rheumatic Diseases Through In Vitro Profiling. (2021). PubMed. Retrieved January 23, 2026, from [Link]
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- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Spectroscopic Analysis and Confirmation of Substituted Diazaspiro[4.5]decane Structures
For Researchers, Scientists, and Drug Development Professionals
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potential antifungal agents and chitin synthase inhibitors.[1] The precise structural characterization of novel substituted derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property protection. However, the spirocyclic nature and potential for multiple stereoisomers present unique challenges for unambiguous structure elucidation.
This guide provides an in-depth comparison of key spectroscopic techniques for the analysis and confirmation of substituted diazaspiro[4.5]decane structures. We will delve into the causality behind experimental choices and present a logical workflow for achieving unequivocal structural assignment, moving beyond a mere listing of methods to offer field-proven insights.
The Challenge: Unmasking the Spirocyclic Core
The core challenge in analyzing substituted diazaspiro[4.5]decanes lies in precisely determining the substitution pattern on both the five-membered and six-membered rings, as well as elucidating the relative stereochemistry. The rigid, three-dimensional nature of the spirocyclic system can lead to complex and often overlapping signals in spectroscopic analyses, necessitating a multi-pronged approach for confident characterization.
A Multi-Modal Spectroscopic Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for a comprehensive analysis. In cases of ambiguity or for absolute stereochemical determination, X-ray crystallography serves as the gold standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for delineating the carbon skeleton and the relative orientation of substituents in diazaspiro[4.5]decanes. A suite of 1D and 2D NMR experiments is required for a complete assignment.
-
¹H NMR (Proton NMR): Provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons). In diazaspiro[4.5]decanes, the chemical shifts of protons on the five- and six-membered rings will be influenced by the presence of nitrogen atoms and the substituents.
-
¹³C NMR (Carbon NMR): Reveals the number of distinct carbon environments. The chemical shift of the spiro carbon is a particularly diagnostic feature. The signals for carbons attached to nitrogen atoms will appear in a characteristic downfield region.[2][3]
For complex substituted diazaspiro[4.5]decanes, 1D NMR spectra can be crowded and difficult to interpret definitively. 2D NMR experiments are crucial for establishing connectivity and resolving ambiguities.[3][4]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton-proton networks within the five- and six-membered rings.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This is invaluable for assigning carbon resonances based on their attached, and often more easily assigned, protons.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away, establishing long-range connectivity.[4][6][7][8] This is essential for:
-
Confirming the connectivity between the five- and six-membered rings through the spiro center.
-
Determining the position of substituents by observing correlations from the substituent's protons to carbons in the scaffold.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be employed to determine the relative stereochemistry of substituents by identifying protons that are close in space, even if they are not directly bonded.
Workflow for NMR-Based Structure Elucidation
Caption: A logical workflow for the complete structural elucidation of substituted diazaspiro[4.5]decanes using a suite of NMR experiments.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial complementary technique that provides the molecular weight of the compound and offers structural clues through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. This is a critical step in confirming the chemical formula of a newly synthesized compound.
-
Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[9][10] The fragmentation pattern can be diagnostic for the diazaspiro[4.5]decane core and the nature and position of substituents. Common fragmentation pathways may involve cleavage of the rings or loss of substituents.[11][12] The differentiation of isomers is a key application of this technique.[9][13]
Logical Flow for Mass Spectrometry Analysis
Caption: The process of using mass spectrometry to confirm the molecular formula and gain structural insights through fragmentation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For substituted diazaspiro[4.5]decanes, it is particularly useful for confirming:
-
N-H bonds: Secondary amines will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
-
C-N bonds: Stretching vibrations typically appear in the 1000-1250 cm⁻¹ region.
-
Substituent Functional Groups: Carbonyl groups (C=O) from amide or ester substituents will exhibit strong absorptions around 1650-1750 cm⁻¹. Aromatic rings in substituents will show characteristic C-H and C=C stretching vibrations.
While not as structurally informative as NMR or MS for the core scaffold, IR spectroscopy provides a quick and valuable confirmation of the presence of expected functional groups.[14]
X-ray Crystallography: The Definitive Answer
When NMR and MS data are ambiguous, or when the absolute stereochemistry of a chiral center needs to be determined, single-crystal X-ray crystallography provides an unequivocal three-dimensional structure of the molecule.[5][15][16] This technique is contingent on the ability to grow suitable single crystals of the compound.
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations | Application to Diazaspiro[4.5]decanes |
| ¹H & ¹³C NMR | Connectivity of atoms, chemical environments. | Provides detailed structural framework. | Can have overlapping signals in complex molecules. | Essential for mapping the carbon skeleton and substituent positions.[2][3][17] |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond correlations (2-3 bonds). | Unambiguously establishes atom connectivity. | Can be time-consuming to acquire and interpret. | Crucial for confirming the spirocyclic core and linking substituents.[4][6][7] |
| HRMS | Exact mass and elemental composition. | High accuracy and sensitivity. | Does not provide direct structural connectivity. | Confirms the molecular formula of the synthesized compound. |
| MS/MS | Fragmentation patterns. | Helps in identifying structural motifs and differentiating isomers. | Fragmentation can be complex and may require reference spectra. | Provides evidence for the core structure and aids in distinguishing positional isomers.[9][10] |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall structure. | Confirms the presence of N-H, C-N, and substituent functional groups.[14] |
| X-ray Crystallography | Absolute 3D structure. | Provides definitive structural proof. | Requires a suitable single crystal, which can be difficult to obtain. | The "gold standard" for resolving any structural ambiguities.[15][16] |
Experimental Protocols
Protocol 1: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted diazaspiro[4.5]decane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
-
2D NMR Acquisition:
-
Acquire a gCOSY (gradient-selected Correlation Spectroscopy) spectrum to establish ¹H-¹H correlations.
-
Acquire a gHSQC (gradient-selected Heteronuclear Single Quantum Coherence) spectrum to determine one-bond ¹H-¹³C correlations.
-
Acquire a gHMBC (gradient-selected Heteronuclear Multiple Bond Correlation) spectrum, optimized for a long-range coupling constant of 8 Hz, to establish 2- and 3-bond ¹H-¹³C correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, and assign all ¹H and ¹³C resonances based on chemical shifts, coupling constants, and 2D correlations.
Protocol 2: High-Resolution Mass Spectrometry and MS/MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid for protonation in positive ion mode.
-
HRMS Acquisition: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer and acquire a high-resolution mass spectrum in positive ion mode.
-
MS/MS Acquisition: Perform a product ion scan on the [M+H]⁺ ion of the compound. Select the precursor ion with an isolation width of ~1 m/z and apply collision-induced dissociation (CID) with varying collision energies to generate a comprehensive fragmentation spectrum.
-
Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Analyze the fragmentation pattern to identify characteristic losses and fragments that support the proposed structure.
Conclusion
The structural confirmation of substituted diazaspiro[4.5]decanes requires a synergistic and logical application of multiple spectroscopic techniques. While 1D NMR provides an initial overview, a full suite of 2D NMR experiments, particularly HMBC, is indispensable for a definitive assignment of the complex spirocyclic scaffold. High-resolution mass spectrometry is essential for confirming the molecular formula, and MS/MS provides valuable complementary data on the structural integrity. IR spectroscopy serves as a rapid check for key functional groups. For ultimate certainty, especially in cases of stereoisomeric complexity, X-ray crystallography remains the unparalleled arbiter. By following the integrated workflow presented in this guide, researchers can confidently and efficiently elucidate the structures of novel diazaspiro[4.5]decane derivatives, accelerating the pace of drug discovery and development.
References
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. Available at: [Link]
-
1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem. Available at: [Link]
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available at: [Link]
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(18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed. Available at: [Link]
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Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. Available at: [Link]
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Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry - PubMed. Available at: [Link]
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Spiro Compounds for Organic Optoelectronics | Chemical Reviews - ACS Publications. Available at: [Link]
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Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]
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Spectroscopic Analysis of Bioactive Compounds from Latex of Calotropis gigantea L. and an Evaluation of Its Biological Activities - MDPI. Available at: [Link]
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triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - sfera - Unife. Available at: [Link]
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Representative bioactive compounds containing the spiro[18][19]decane moiety - ResearchGate. Available at: [Link]
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Spiro compounds – Knowledge and References - Taylor & Francis. Available at: [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. Available at: [Link]
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Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]
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Isomer Differentiation of Novel Psychoactive Substances Using Gas Chromatography Solid Phase Infrared Spectroscopy (GC/IR) - Office of Justice Programs. Available at: [Link]
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A Senior Application Scientist's Guide to Protecting Groups in Diazaspiro[4.5]decane Synthesis: A Comparative Study
Introduction: The Strategic Importance of Diazaspiro[4.5]decanes and the Role of Amine Protection
The diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique conformational constraint on appended pharmacophoric elements, making it an attractive core for the design of novel therapeutics targeting a wide range of biological targets. The synthesis of these complex structures, however, presents a significant challenge, primarily due to the presence of two nucleophilic secondary amine groups. Uncontrolled reactivity of these amines can lead to a cascade of side reactions, including over-alkylation, polymerization, and undesired cyclizations, resulting in low yields and complex purification procedures.
Effective management of these reactive sites through the use of protecting groups is therefore not merely a convenience but a cornerstone of any successful synthetic strategy. The choice of protecting group is a critical decision that influences the entire synthetic route, from the initial protection step to the final deprotection and functionalization. This guide provides a comparative analysis of the three most commonly employed amine protecting groups in this context: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). We will delve into the mechanistic underpinnings of each group, their relative advantages and disadvantages in the synthesis of diazaspiro[4.5]decanes, and provide field-proven experimental protocols to guide your synthetic endeavors.
A key concept that will be explored is that of orthogonal protection , a strategy where multiple protecting groups are chosen such that each can be removed under a specific set of conditions without affecting the others.[1][2][3] In the context of a diazaspiro[4.5]decane, this allows for the selective functionalization of one nitrogen atom while the other remains protected, a crucial capability for building molecular complexity and exploring structure-activity relationships (SAR).
The Contenders: A Head-to-Head Comparison of Boc, Cbz, and Fmoc
The selection of an appropriate protecting group is a balancing act between stability, ease of introduction, and the mildness of its removal. The ideal group should be robust enough to withstand a variety of reaction conditions, yet be cleaved with high selectivity and yield when desired, without compromising the integrity of the spirocyclic core.
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is one of the most widely used amine protecting groups due to its general stability to a wide range of non-acidic conditions and its straightforward removal.
-
Mechanism of Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The protection proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride. Deprotection is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is subsequently quenched by scavengers. This process ultimately releases the free amine, carbon dioxide, and isobutylene.
-
Performance in Diazaspiro[4.5]decane Synthesis:
-
Advantages:
-
High Stability: The Boc group is stable to bases, nucleophiles, and catalytic hydrogenation conditions, making it highly compatible with a broad array of synthetic transformations.[1] This allows for extensive modification of other parts of the molecule without premature deprotection.
-
Ease of Introduction: Protection with Boc₂O is typically a high-yielding and clean reaction.
-
Orthogonality: Its acid-lability makes it perfectly orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[1]
-
-
Disadvantages and Considerations:
-
Harsh Deprotection: The requirement for strong acids like TFA for deprotection can be a limitation if the diazaspiro[4.5]decane scaffold is decorated with other acid-sensitive functional groups.
-
Cation Scavenging: The liberated tert-butyl cation is a potent electrophile and can lead to side reactions, particularly with electron-rich aromatic rings (e.g., tryptophan, tyrosine). The use of scavengers like triisopropylsilane (TIS) or water is often necessary.[4]
-
-
The Benzyloxycarbonyl (Cbz or Z) Group: The Classic Hydrogenolysis-Labile Group
Introduced by Bergmann and Zervas in 1932, the Cbz group was a foundational tool in peptide synthesis and remains highly relevant today.[4][5]
-
Mechanism of Protection and Deprotection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction).[3][5] The primary method for its removal is catalytic hydrogenolysis. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing the free amine, carbon dioxide, and toluene.
-
Performance in Diazaspiro[4.5]decane Synthesis:
-
Advantages:
-
Mild Deprotection: Catalytic hydrogenolysis is an exceptionally mild and clean method of deprotection, often proceeding at room temperature and atmospheric pressure. The byproducts are volatile and easily removed.
-
Crystallinity: Cbz-protected intermediates often exhibit enhanced crystallinity, which can greatly simplify purification.[6]
-
Orthogonality: The Cbz group is stable to both the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups.[2][3]
-
-
Disadvantages and Considerations:
-
Catalyst Poisoning: The palladium catalyst can be poisoned by sulfur-containing functional groups, which may be present in the molecule.
-
Incompatibility with Reducible Groups: The conditions for hydrogenolysis will also reduce other functional groups such as alkenes, alkynes, and some aromatic systems. This lack of chemoselectivity can be a significant drawback.
-
Alternative Deprotection: While strong acids like HBr in acetic acid can also cleave the Cbz group, these conditions are harsh and less commonly used.[5]
-
-
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Specialist
The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of modern solid-phase peptide synthesis (SPPS) and a valuable tool for solution-phase synthesis.
-
Mechanism of Protection and Deprotection: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu. Its removal is a two-step process initiated by a mild base, most commonly a secondary amine like piperidine.[7] The base abstracts the acidic proton on the fluorenyl ring system, triggering a β-elimination that liberates the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene is then trapped by the amine base to prevent it from reacting with the newly deprotected amine.[7]
-
Performance in Diazaspiro[4.5]decane Synthesis:
-
Advantages:
-
Extremely Mild Deprotection: The use of a weak base like piperidine for deprotection makes the Fmoc group compatible with a vast array of acid-sensitive and hydrogenation-sensitive functional groups.
-
Orthogonality: The Fmoc group is stable to acid and catalytic hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[2]
-
UV-Active Byproduct: The dibenzofulvene byproduct is strongly UV-active, which can be used to monitor the progress of the deprotection reaction spectrophotometrically.
-
-
Disadvantages and Considerations:
-
Base Sensitivity: The lability of the Fmoc group to even weak bases means that care must be taken during subsequent synthetic steps to avoid premature deprotection. It is generally unstable towards primary and secondary amines.[2]
-
Dibenzofulvene Adducts: Incomplete trapping of the dibenzofulvene byproduct can lead to the formation of undesired adducts with the deprotected amine.
-
-
Quantitative Data and Comparative Summary
To facilitate a direct comparison, the key characteristics and representative reaction conditions for each protecting group are summarized below.
Table 1: Comparative Overview of Amine Protecting Groups
| Feature | Boc (tert-butoxycarbonyl) | Cbz (benzyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu |
| Protection Conditions | Base (e.g., NEt₃, NaOH), Room Temp. | Base (e.g., Na₂CO₃), 0°C to Room Temp. | Base (e.g., NaHCO₃), Room Temp. |
| Stability | Stable to base, nucleophiles, hydrogenolysis. | Stable to acid and base. | Stable to acid and hydrogenolysis. |
| Deprotection Conditions | Strong Acid (e.g., TFA, HCl in dioxane) | Catalytic Hydrogenolysis (H₂, Pd/C) or Strong Acid (HBr/AcOH) | Mild Base (e.g., 20% Piperidine in DMF) |
| Key Advantage | High stability to a wide range of reagents. | Very mild deprotection via hydrogenolysis. | Extremely mild, base-labile deprotection. |
| Key Disadvantage | Requires strong acid for removal. | Incompatible with reducible groups and sulfur. | Sensitive to basic conditions. |
| Orthogonal To | Cbz, Fmoc | Boc, Fmoc | Boc, Cbz |
Table 2: Representative Experimental Data
| Protecting Group | Reaction | Substrate Scope | Typical Conditions | Yield | Reference |
| Boc | Protection | Primary & Secondary Amines | Boc₂O (1.1 eq), NEt₃ (1.2 eq), CH₂Cl₂, RT, 2-4 h | >95% | [1] |
| Boc | Deprotection | N-Boc Amines | 25-50% TFA in CH₂Cl₂, RT, 30-60 min | >90% | [4] |
| Cbz | Protection | Primary & Secondary Amines | Cbz-Cl (1.1 eq), Na₂CO₃ (2.5 eq), H₂O/Dioxane, 0°C, 2-4 h | >90% | [5] |
| Cbz | Deprotection | N-Cbz Amines | H₂, 10% Pd/C, MeOH or EtOAc, RT, 1-16 h | >95% | [6][8] |
| Fmoc | Protection | Primary & Secondary Amines | Fmoc-OSu (1.05 eq), NaHCO₃ (2 eq), H₂O/Dioxane, RT, 1-3 h | >95% | [9] |
| Fmoc | Deprotection | N-Fmoc Amines | 20% Piperidine in DMF, RT, 10-30 min | >98% | [2][7] |
Visualizing Synthetic Strategy
The choice of protecting groups is intrinsically linked to the overall synthetic plan. The following diagrams illustrate key strategic concepts.
Caption: General workflow for the synthesis of a differentially substituted diazaspiro[4.5]decane.
Caption: Orthogonal strategy enabling selective functionalization of the diazaspiro[4.5]decane core.
Field-Proven Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate.
Protocol 1: General Procedure for N-Boc Protection
-
Dissolution: Dissolve the diazaspiro[4.5]decane starting material (1.0 eq) in dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Base Addition: Add triethylamine (2.5 eq) or an aqueous solution of sodium hydroxide (2.5 eq).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: If using an organic solvent, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. If using an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Cbz Protection
-
Dissolution: Dissolve the diazaspiro[4.5]decane starting material (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium carbonate solution (10%). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 2.2 eq) dropwise while vigorously stirring, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for N-Fmoc Deprotection
-
Dissolution: Dissolve the N-Fmoc protected diazaspiro[4.5]decane (1.0 eq) in N,N-dimethylformamide (DMF).
-
Reagent Addition: Add piperidine to achieve a 20% (v/v) concentration.
-
Reaction: Stir the solution at room temperature. The reaction is typically complete within 30 minutes. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the bulk of the DMF and piperidine. Co-evaporate with a solvent like toluene to remove residual piperidine.
-
Purification: The crude product can often be used directly in the next step or purified by column chromatography.
Conclusion and Expert Recommendations
The choice of protecting group for the synthesis of diazaspiro[4.5]decanes is a strategic decision with far-reaching implications for the entire synthetic route. There is no single "best" protecting group; the optimal choice is dictated by the specific molecular context and the desired synthetic outcome.
-
For robustness and use in multi-step syntheses involving non-catalytic reductions or strong bases, the Boc group is an excellent first choice. Its primary drawback is the need for strong acid for removal.
-
When mild deprotection is paramount and the substrate is free of reducible functional groups, the Cbz group offers a distinct advantage. The clean, high-yielding nature of catalytic hydrogenolysis is a significant benefit.
-
For syntheses involving acid-labile or hydrogenation-sensitive functionalities, the Fmoc group is unparalleled. Its removal under exceptionally mild basic conditions provides a high degree of orthogonality and compatibility.
Ultimately, a deep understanding of the causality behind each protecting group's behavior—its stability, lability, and orthogonality—is what empowers the medicinal or process chemist to design and execute efficient, high-yielding, and successful syntheses of complex diazaspiro[4.5]decane-based drug candidates.
References
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He, L., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 27(24), 115147. [Link]
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Wang, C., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic Letters, 16(17), 4502–4505. [Link]
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Scott, J. S., et al. (2016). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. Organic Process Research & Development, 20(1), 169-173. [Link]
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Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388. [Link]
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Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(2), 173-176. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
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Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(7), 1309. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Wang, C., et al. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Tetrahedron Letters, 55(40), 5521-5524. [Link]
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Garner, P., & Dey, S. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. [Link]
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Guittat, L., et al. (1992). Spiro[10][11]decane derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent EP0479631B1.
-
Bull, J. A., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. ResearchGate. [Link]
-
Głowacka, I. E., et al. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules, 24(18), 3358. [Link]
-
Tzani, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
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Zeitler, K., & Steglich, W. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. The Journal of Organic Chemistry, 69(18), 6134–6136. [Link]
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Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
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A Comparative Guide to Novel Diazaspiro[4.5]decane-Based Compounds: In Vitro and In Vivo Evaluations
The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that enables precise spatial orientation of functional groups. This guide provides a comprehensive comparison of novel diazaspiro[4.5]decane-based compounds, detailing their in vitro and in vivo performance against established alternatives across various therapeutic areas. We will delve into the experimental data, explain the rationale behind the scientific methodologies, and explore the structure-activity relationships that underpin their therapeutic potential.
The Versatility of the Diazaspiro[4.5]decane Core
The rigid, spirocyclic nature of the diazaspiro[4.5]decane core provides an excellent platform for developing potent and selective ligands. This is because the constrained conformation can reduce the entropic penalty upon binding to a biological target, leading to higher affinity. Furthermore, the nitrogen atoms within the core can be readily functionalized, allowing for the fine-tuning of physicochemical properties and target engagement. This has led to the exploration of diazaspiro[4.5]decane derivatives in a wide array of therapeutic applications, from oncology and neurodegenerative diseases to inflammatory disorders and infectious diseases.
Comparative Analysis of Novel Diazaspiro[4.5]decane Derivatives
This section will compare the performance of novel diazaspiro[4.5]decane-based compounds against relevant benchmarks in several key therapeutic areas.
Dual TYK2/JAK1 Inhibition for Inflammatory Bowel Disease
A novel series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in the signaling of pro-inflammatory cytokines.[1]
Lead Compound: Compound 48
Mechanism of Action: The anti-inflammatory effect of compound 48 is achieved by inhibiting the TYK2/JAK1 signaling pathway, which in turn regulates the expression of related genes and modulates the differentiation of T-helper cells (Th1, Th2, and Th17).[1]
In Vitro Performance:
| Compound | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | Selectivity (JAK2 vs. TYK2/JAK1) |
| Compound 48 | 6 | 37 | >851 | >23-fold for JAK2 |
| Tofacitinib | - | - | - | - |
Data synthesized from a 2022 study on 2,8-diazaspiro[4.5]decan-1-one derivatives.[1]
In Vivo Efficacy:
In a mouse model of acute ulcerative colitis, compound 48 demonstrated more potent anti-inflammatory efficacy compared to the established JAK inhibitor, tofacitinib.[1][2] This suggests a promising therapeutic window for the treatment of inflammatory bowel disease.
Experimental Rationale: The decision to pursue dual TYK2/JAK1 inhibition stems from the central role these kinases play in cytokine signaling pathways implicated in various autoimmune diseases. By targeting both, a broader and potentially more effective immunomodulatory response can be achieved. The selectivity against JAK2 is crucial for minimizing off-target effects, such as hematological adverse events, which are associated with broader JAK inhibition.
Antifungal Activity through Chitin Synthase Inhibition
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives has been designed as inhibitors of chitin synthase (CHS), an essential enzyme for fungal cell wall integrity, making it an attractive target for novel antifungal agents.[3]
Lead Compounds: Compounds 4j and 4d
In Vitro Performance:
| Compound | Chitin Synthase IC50 (mM) | A. fumigatus MIC (mmol/L) | C. albicans MIC (mmol/L) |
| Compound 4j | 0.12 | 0.08 | - |
| Compound 4d | - | - | 0.04 |
| Polyoxin B (CHS inhibitor) | 0.08 | 0.129 | - |
| Fluconazole (Standard antifungal) | - | - | 0.104 |
Data from a 2019 study on 2,8-diazaspiro[4.5]decan-1-one derivatives as antifungal agents.[3]
Key Findings:
-
Compound 4j demonstrated excellent inhibition of chitin synthase, with potency comparable to the known inhibitor Polyoxin B.[3]
-
Compound 4d exhibited superior activity against Candida albicans compared to both fluconazole and Polyoxin B.[3]
-
Importantly, these compounds showed little to no activity against selected bacterial strains, indicating a selective antifungal profile.[3][4]
-
Synergistic or additive effects were observed when certain derivatives were combined with fluconazole against C. albicans, A. fumigatus, and A. flavus.[3]
Experimental Rationale: The choice of chitin synthase as a target is based on its absence in mammals, which provides a strong rationale for selective toxicity against fungal pathogens. The in vitro assays against various fungal strains and the minimum inhibitory concentration (MIC) determinations are standard methods to assess the potency and spectrum of activity of novel antifungal candidates.
Sources
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- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis of Diazaspiro[4.5]decanes: A Benchmark Comparison of Established and Novel Methodologies
The diazaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive motif for designing potent and selective ligands for various biological targets.[2] Molecules incorporating this spirocyclic system have shown promise as anticonvulsants, antifungal agents, and receptor agonists.[2][3][4] Consequently, the development of efficient and versatile synthetic routes to access this important class of molecules is of paramount importance to researchers in drug discovery and development.
This guide provides a comprehensive benchmark comparison of established and novel synthetic methods for the construction of diazaspiro[4.5]decanes. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each strategy, offering insights into the rationale behind experimental choices and providing a comparative analysis of their strengths and limitations.
Established Routes: The Workhorses of Spirocycle Synthesis
For decades, organic chemists have relied on a set of robust and well-understood reactions to construct spirocyclic systems. These established routes, while often effective, can sometimes be limited by harsh reaction conditions, limited substrate scope, or multiple synthetic steps.
The Pictet-Spengler Reaction: A Classic Approach to Spiro-fused Heterocycles
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and related heterocycles, can be adapted for the construction of spirocyclic systems, particularly those fused to an indole ring.[5][6] The reaction proceeds via the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.
Mechanistic Rationale: The reaction is initiated by the formation of a Schiff base between the amine and the carbonyl compound. Subsequent protonation activates the aromatic ring towards electrophilic attack by the iminium ion, leading to the formation of the spirocyclic system. The choice of acid catalyst and reaction conditions is crucial for achieving good yields and avoiding side reactions.
Experimental Protocol: Synthesis of a Spirooxindole via Pictet-Spengler Reaction
-
Step 1: Formation of the Tryptamine Derivative: To a solution of tryptamine (1.0 eq) in a suitable solvent such as dichloromethane, add the desired cyclic ketone (1.1 eq).
-
Step 2: Cyclization: Add a Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the mixture.
-
Step 3: Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Step 4: Purification: Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Advantages:
-
Well-established and reliable method.
-
Often proceeds with good diastereoselectivity.
-
Readily available starting materials.
Disadvantages:
-
Can require harsh acidic conditions.
-
Substrate scope can be limited, particularly for less reactive carbonyl compounds.
-
May not be suitable for sensitive functional groups.
Caption: Pictet-Spengler reaction workflow.
N-Acyliminium Ion Cyclization: A Versatile Tool for Spirocycle Formation
Intramolecular cyclizations involving N-acyliminium ions are a powerful strategy for the synthesis of a wide variety of nitrogen-containing heterocycles, including spirocyclic systems.[7][8][9] These reactive intermediates can be generated from various precursors, such as α-alkoxyamides or by the oxidation of amides.
Mechanistic Rationale: The N-acyliminium ion is a highly electrophilic species that readily undergoes intramolecular attack by a tethered nucleophile, such as an alkene or an aromatic ring.[10] The stereochemical outcome of the cyclization is often controlled by the conformation of the N-acyliminium ion intermediate.
Experimental Protocol: Synthesis of a Diazaspiro[4.5]decane via N-Acyliminium Ion Cyclization
-
Step 1: Precursor Synthesis: Prepare an appropriate N-acylated amino acid with a tethered nucleophile (e.g., an alkene or an aromatic group).
-
Step 2: Generation of the N-Acyliminium Ion: Treat the precursor with a Lewis acid (e.g., BF₃·OEt₂) or a protic acid (e.g., formic acid) at low temperature.
-
Step 3: Cyclization and Work-up: Allow the reaction to warm to room temperature to effect cyclization. Quench the reaction with a base, such as aqueous ammonia.
-
Step 4: Purification: Extract the product and purify by column chromatography.
Advantages:
-
High degree of stereocontrol is often achievable.[11]
-
Applicable to a wide range of nucleophiles.
-
Can be used to construct complex polycyclic systems.[9]
Disadvantages:
-
Requires the synthesis of a suitably functionalized precursor.
-
The generation of the N-acyliminium ion may require specific and sometimes harsh conditions.
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
This guide provides a detailed protocol for the safe and compliant disposal of tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate. As a crucial intermediate in pharmaceutical research, particularly in the development of therapeutic agents, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection.[1] This document synthesizes data from structurally similar compounds and aligns with federal regulations to offer a robust, field-proven methodology for researchers and drug development professionals.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of a chemical is the foundation of its safe management. While specific toxicological data for this compound is limited, the GHS classifications for analogous structures provide a reliable basis for risk assessment.[2][3] Structurally similar compounds are consistently classified as irritants and are harmful if ingested or inhaled.[2][3]
The core structure, a diazaspiro[4.5]decane, and the presence of the tert-butyl carboxylate and benzyl groups, necessitate a cautious approach. The procedures outlined below are designed to mitigate risks associated with these hazard classes.
| Hazard Class | GHS Hazard Statement | Rationale / Implication for Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] | Prevents accidental ingestion through contaminated hands or surfaces. Mandates strict personal hygiene. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[2][3] | Requires the use of appropriate chemical-resistant gloves and a lab coat to prevent direct contact. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation[2][3] | Necessitates wearing safety glasses or goggles to protect against splashes or airborne particles. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[3][4] | All handling of the solid compound should be done in a well-ventilated area or a chemical fume hood to avoid dust inhalation. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation[2][3] | Reinforces the need for proper ventilation and respiratory protection if dust generation is unavoidable. |
Essential Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling or disposing of this compound. All PPE should be donned before handling the chemical and removed before exiting the laboratory.
-
Eye/Face Protection : Safety glasses with side-shields or chemical splash goggles conforming to NIOSH or EN166 standards.[5]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[5]
-
Skin and Body Protection : A standard laboratory coat must be worn. For larger quantities or in case of a spill, a chemical-resistant apron or full-body suit may be necessary.[5]
-
Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, a NIOSH-approved respirator is required.
Waste Characterization and Segregation Workflow
Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[6] Discarded this compound, including any contaminated materials, must be treated as hazardous chemical waste.
The following diagram outlines the critical decision-making process for segregating waste streams associated with this compound.
Caption: Waste segregation decision tree for laboratory waste.
Step-by-Step Disposal Protocols
Adherence to a standardized disposal protocol is critical for safety and compliance. These procedures are aligned with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan.[7][8][9]
Protocol 4.1: Disposal of Unused or Waste Compound
This protocol applies to the pure solid compound that is expired, off-specification, or no longer needed.
-
Preparation : Work within a certified chemical fume hood. Ensure all required PPE is correctly worn.
-
Containerization : Place the solid this compound into a designated, leak-proof, and sealable container for solid hazardous waste.
-
Labeling : The container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[9]
-
Storage : Store the sealed waste container in a designated satellite accumulation area. This area must be at or near the point of generation and under the control of the operator.[10]
-
Final Disposal : Arrange for pickup by your institution's certified hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[5]
Protocol 4.2: Disposal of Empty Containers
"Empty" containers that held this compound are not truly empty and must be disposed of as hazardous waste unless properly decontaminated.
-
Initial Rinse : Rinse the container three times with a suitable solvent (e.g., methanol, acetone).
-
Rinsate Collection : The solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated, properly labeled container for non-halogenated liquid hazardous waste.
-
Container Disposal : Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a designated glass disposal box). However, you must confirm this with your institution's Environmental Health and Safety (EHS) office, as local regulations may vary.
Protocol 4.3: Disposal of Contaminated Labware
This includes items such as gloves, weighing paper, pipette tips, and wipes that have come into contact with the chemical.
-
Segregation : Place all contaminated solid items into a designated "Dry Hazardous Waste" or "Contaminated Labware" container. This is typically a plastic-lined box or drum.
-
Labeling : Ensure the container is clearly labeled with its contents.
-
Disposal : Once full, seal the container and arrange for pickup by your institution's hazardous waste management service.
Immediate Spill Management
Accidental spills must be managed promptly and safely to mitigate exposure risks.[11]
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill : If the spill is large or you are not trained to handle it, contact your institution's EHS emergency line immediately.
-
Containment (for trained personnel on small spills) :
-
Don the appropriate PPE, including respiratory protection if the compound is a powder.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels to absorb large quantities.
-
Sweep up the absorbent material and spilled chemical carefully to avoid creating dust.[5][12]
-
-
Disposal : Place the collected material into a sealed, labeled hazardous waste container.
-
Decontamination : Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as contaminated waste.
Regulatory Framework: Adherence to National Standards
All laboratory operations in the United States, including waste disposal, are governed by federal and state regulations. The primary federal bodies are:
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) requires laboratories to have a Chemical Hygiene Plan that outlines policies, procedures, and responsibilities for protecting workers from chemical hazards.[7]
-
Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[6][13] This includes proper identification, storage, transport, and disposal of chemical waste.[10][14]
By following the protocols in this guide, your laboratory will be in a strong position to comply with these critical federal mandates. Always consult your institution's EHS department for specific local requirements.
References
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PubChem. tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Angene Chemical. Safety Data Sheet for tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate. (2021-05-01). Available at: [Link]
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PubChem. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
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Pharmaffiliates. tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate. Product Page. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Laboratories Overview. U.S. Department of Labor. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. Available at: [Link]
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Chem-Space. MSDS of tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Available at: [Link]
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Vanderbilt University. The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]
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Oreate AI Blog. Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026-01-21). Available at: [Link]
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U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]
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National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available at: [Link]
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AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). Available at: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
